3-N-Butyl-4,5-dihydrophthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977545 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-39-7 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Occurrence and Extraction of 3-N-Butyl-4,5-dihydrophthalide: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Promising Phthalide
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring phthalide derivative that has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] This lipophilic compound, characterized by an isobenzofuranone core structure, is a key contributor to the characteristic aroma of certain plants.[5] Beyond its sensory attributes, emerging research has highlighted its neuroprotective, anti-inflammatory, and vasodilatory properties, positioning it as a molecule of interest for the development of novel therapeutics, particularly in the context of cerebrovascular diseases.[2][3][6] This guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its efficient extraction and purification, tailored for researchers and professionals in the fields of natural product chemistry and drug development.
Natural Sources: A Botanical Exploration
This compound is predominantly found within the plant kingdom, specifically in species belonging to the Apiaceae family. The concentration of this compound can vary significantly between different plant parts and is influenced by factors such as geographical location, climate, and harvesting time.
Primary Botanical Sources
The most well-documented and commercially relevant sources of this compound are:
-
Apium graveolens (Celery): The seeds of celery are a particularly rich source of this compound.[4][6][7][8][9][10] It is one of the principal compounds responsible for the characteristic aroma of celery oil.[5] Various cultivars of celery, including wild celery, are known to contain this phthalide.[1][11]
-
Ligusticum chuanxiong (Chuanxiong): The rhizome of Ligusticum chuanxiong, a perennial herb widely used in traditional Chinese medicine, is another significant source of this compound and other related phthalides.[12][13][14][15][16]
Other Notable Sources
While celery and Ligusticum chuanxiong are the primary sources, this compound has also been identified in other plants, including:
-
Dill (Anethum graveolens) [1]
-
Parsley (Petroselinum crispum) [1]
-
Lovage (Levisticum officinale) [1]
-
Angelica species (Angelica gigas, Angelica sinensis) [17]
The following table summarizes the primary natural sources and the plant parts known to contain this compound:
| Botanical Name | Common Name | Family | Plant Part(s) |
| Apium graveolens | Celery | Apiaceae | Seeds, Root, Shoot |
| Ligusticum chuanxiong | Chuanxiong, Szechuan Lovage | Apiaceae | Rhizome |
| Anethum graveolens | Dill | Apiaceae | Not specified |
| Petroselinum crispum | Parsley | Apiaceae | Not specified |
| Levisticum officinale | Lovage | Apiaceae | Not specified |
| Angelica gigas | Giant Angelica | Apiaceae | Not specified |
| Angelica sinensis | Dong Quai | Apiaceae | Not specified |
Extraction Methodologies: From Raw Biomass to Purified Compound
The extraction of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties, primarily its lipophilicity. The selection of an appropriate extraction solvent and subsequent purification techniques is critical for achieving high yield and purity.
Initial Solvent Extraction
The first step involves the extraction of the crude phytochemical mixture from the plant material. The choice of solvent is paramount and is dictated by the polarity of the target molecule.
Protocol 1: Maceration with a Moderately Polar Solvent
This method is suitable for a broad-range extraction of compounds from the plant matrix.
-
Preparation of Plant Material: The dried plant material (e.g., celery seeds, Ligusticum chuanxiong rhizomes) is coarsely powdered to increase the surface area for solvent penetration.
-
Maceration: The powdered material is soaked in a solvent such as 20% aqueous methanol at room temperature for a specified period (typically 24-48 hours), with occasional agitation.[8]
-
Filtration: The mixture is filtered to separate the solvent extract (miscella) from the solid plant residue (marc).
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 2: Extraction with a Nonpolar Solvent
This approach is more selective for lipophilic compounds like this compound.
-
Preparation of Plant Material: As described in Protocol 1.
-
Extraction: The powdered material is extracted with a nonpolar solvent like hexane.[7] This can be performed using maceration or, for higher efficiency, a Soxhlet apparatus.
-
Filtration and Concentration: The hexane extract is filtered and concentrated under reduced pressure.
Caption: Generalized workflow for the extraction and purification of this compound.
Purification Techniques
The crude extract contains a complex mixture of compounds. Therefore, a series of purification steps are necessary to isolate this compound.
1. Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Principle: The crude extract is dissolved in a solvent system, typically a polar solvent (e.g., aqueous methanol) and a nonpolar solvent (e.g., hexane).[8] Lipophilic compounds like this compound will preferentially partition into the nonpolar phase.
-
Procedure: The crude extract is dissolved in the aqueous methanol and then partitioned against hexane in a separatory funnel. The hexane layer, enriched with the target compound, is collected, and the solvent is evaporated.
2. Column Chromatography
This is a powerful technique for separating individual compounds from a mixture.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. For instance, a gradient of hexane and ethyl acetate can be employed.
-
Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the desired compound.
3. High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative or semi-preparative HPLC is often the final purification step.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of solvents such as methanol and water is commonly employed.
-
Detection: A UV detector is used to monitor the elution of the compound. The retention time of this compound will be specific to the analytical conditions.
Analytical Characterization
Once purified, the identity and purity of this compound must be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Gas Chromatography (GC): Can be used to assess the purity of the isolated compound.
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. A thorough understanding of its natural sources and the application of systematic extraction and purification protocols are essential for advancing research into its pharmacological properties and potential clinical applications. The methodologies outlined in this guide provide a robust framework for researchers to isolate this promising compound for further investigation.
References
- Momin, R. A., & Nair, M. G. (2000). Antioxidant, cyclooxygenase and topoisomerase inhibitory compounds from Apium graveolens Linn. seeds. Phytomedicine, 9(4), 312-318.
- Fazal, S. S., Ansar, M. M., Singla, R. K., & Khan, S. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Indo Global Journal of Pharmaceutical Sciences, 2(3), 258-261.
-
FooDB. (2022). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). Synergistic nutritional compositions for treating cerebrovascular diseases. (WO2021084559A1).
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Apium graveolens. Retrieved from [Link]
-
ResearchGate. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylphthalide. Retrieved from [Link]
- Yao, C., Chen, J., Li, Z., Chen, Y., & Li, P. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Chinese Medicine, 11, 13.
-
CORE. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Butylphthalide. Retrieved from [Link]
- Wang, Y., Li, W., Chan, S. W., & Lu, J. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Phytomedicine, 118, 154955.
-
ResearchGate. (2018). Effects of 3-n-Butylphthalide from Celery on Vascular Dementia. Retrieved from [Link]
- Marco-Contelles, J., & Zhang, Y. (2020). From Seeds of Apium graveolens Linn. to a Cerebral Ischemia Medicine: The Long Journey of 3-n-Butylphthalide. Journal of Medicinal Chemistry, 63(21), 12485–12510.
-
Reddit. (2022). Anyone knows a good source of DL-3-n-butylphthalide, isolated or in a extract?. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound (sedanenolide) structure. Retrieved from [Link]
- Zhang, X., Han, B., Feng, Z. M., Yang, Y. N., Jiang, J. S., & Zhang, P. C. (2023). Lignan and Phthalide Derivatives from the Rhizome of Ligusticum chuanxiong (Rhizoma chuanxiong) and Evaluation of Their anti-Xanthine Oxidase Activities. Journal of Agricultural and Food Chemistry, 71(43), 17389–17398.
-
ResearchGate. (2017). Phthalide derivatives from Ligusticum chuanxiong. Retrieved from [Link]
Sources
- 1. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. From Seeds of Apium graveolens Linn. to a Cerebral Ischemia Medicine: The Long Journey of 3- n-Butylphthalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butylphthalide - Wikipedia [en.wikipedia.org]
- 6. WO2021084559A1 - Synergistic nutritional compositions for treating cerebrovascular diseases - Google Patents [patents.google.com]
- 7. srcpnandyal.edu.in [srcpnandyal.edu.in]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Plant Apium graveolens (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lignan and Phthalide Derivatives from the Rhizome of Ligusticum chuanxiong (Rhizoma chuanxiong) and Evaluation of Their anti-Xanthine Oxidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Pathways of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring phthalide found in celery (Apium graveolens) and other plants of the Angelica genus.[1][2] This compound, along with its synthetic counterpart DL-3-n-butylphthalide (NBP), has garnered significant scientific interest for its broad therapeutic potential. Extensive research has demonstrated its neuroprotective, anti-inflammatory, and anti-cancer properties.[3][4][5] This guide provides a comprehensive overview of the known biological targets and signaling pathways of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into the molecular mechanisms underlying its diverse pharmacological effects, present key experimental data, and provide detailed protocols for investigating its activity.
Introduction: Unveiling the Therapeutic Potential of a Natural Phthalide
This compound (Sedanenolide) is a bicyclic compound with the molecular formula C₁₂H₁₆O₂.[6] Its lipophilic nature allows it to readily cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[7] The synthetic racemic mixture, DL-3-n-butylphthalide (NBP), has been approved in China for the treatment of ischemic stroke, highlighting its clinical significance.[3][8] The therapeutic efficacy of this class of compounds stems from its multi-target and multi-pathway mode of action, which we will explore in detail throughout this guide.[3][9]
Neuroprotection: A Primary Therapeutic Arena
The most extensively studied application of 3-n-butylphthalide is in the realm of neuroprotection. It has shown promise in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[5][8] Its neuroprotective effects are attributed to a combination of mechanisms, including reducing oxidative stress, inhibiting inflammation, and modulating apoptosis.[3][9]
Attenuation of Oxidative Stress via the Nrf2/ARE Pathway
Oxidative stress is a key contributor to neuronal damage in various neurological disorders. 3-n-butylphthalide has been shown to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[10]
Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 3-n-butylphthalide, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[10]
Experimental Workflow: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Caption: Workflow for Nrf2 Nuclear Translocation Assay.
Detailed Protocol: Immunofluorescence for Nrf2 Nuclear Translocation [11][12][13]
-
Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y neuroblastoma cells) on sterile glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat the cells with varying concentrations of 3-n-butylphthalide for the desired time period.
-
Fixation: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% fetal bovine serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against Nrf2 in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei by incubating with 4',6-diamidino-2-phenylindole (DAPI) solution for 5 minutes. Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a confocal fluorescence microscope. Capture images of the Nrf2 (green fluorescence) and nuclei (blue fluorescence). Analyze the images to quantify the co-localization of Nrf2 in the nucleus.
Promotion of Neuronal Survival via the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. 3-n-butylphthalide has been shown to activate this pathway, thereby promoting neuronal survival and inhibiting apoptosis.[3][14]
Mechanism of Action: Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and GSK-3β) and promote cell survival.[15][16]
Caption: Activation of the PI3K/Akt pathway by this compound.
Experimental Workflow: Western Blot for Akt Phosphorylation
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Detailed Protocol: Western Blot for Akt Phosphorylation [17][18]
-
Sample Preparation: Treat cells with 3-n-butylphthalide for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.
Protection of Mitochondrial Function
Mitochondrial dysfunction is a central feature of neurodegenerative diseases. 3-n-butylphthalide has been shown to protect mitochondria by preserving their membrane potential, reducing the production of reactive oxygen species (ROS), and inhibiting the release of pro-apoptotic factors.[8][9]
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential [19][20][21][22][23]
The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or damaged cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as green fluorescent monomers.
-
Cell Preparation: Culture and treat cells with 3-n-butylphthalide as desired. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).
-
JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. In healthy cells, a high red/green fluorescence ratio will be observed, while in apoptotic cells, this ratio will be significantly lower.
Anti-inflammatory Effects: Targeting Key Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including neurodegenerative disorders and cancer. 3-n-butylphthalide exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the NF-κB pathway.[3][24]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. 3-n-butylphthalide has been shown to inhibit the activation of the NF-κB pathway.[10]
Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. 3-n-butylphthalide can interfere with this process at multiple steps, including the inhibition of IKK activity and the prevention of IκB degradation.[25][26][27][28]
Caption: Inhibition of the NF-κB pathway by this compound.
Quantitative Data: Effects on Inflammatory Mediators
| Cell Type | Stimulus | Compound | Concentration | Effect | Reference |
| BV-2 microglia | LPS | DL-3-n-butylphthalide | 100 µM | Significant reduction in mRNA expression of IL-1β, IL-6, TNF-α, iNOS, and COX-2 | [29] |
| BV-2 microglia | MPP+ | DL-3-n-butylphthalide | 100 µM | Significant reduction in IL-1β protein level | [30] |
Anti-Cancer Activity: An Emerging Area of Investigation
Recent studies have begun to explore the anti-cancer potential of 3-n-butylphthalide. It has been shown to inhibit the proliferation of cancer cells and suppress tumor growth in preclinical models.[4][31]
Targeting the PD-1/PD-L1 Immune Checkpoint
One of the emerging anti-cancer mechanisms of 3-n-butylphthalide is its ability to modulate the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[4][31]
Mechanism of Action: PD-L1 is often overexpressed on the surface of cancer cells and binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion by the tumor. 3-n-butylphthalide has been shown to downregulate the expression of PD-L1 on lung cancer cells, thereby potentially restoring the anti-tumor immune response.[31]
Conclusion and Future Directions
This compound (Sedanenolide) and its synthetic analog 3-n-butylphthalide are pleiotropic molecules with a wide range of biological activities. Their ability to modulate key signaling pathways involved in neuroprotection, anti-inflammation, and cancer provides a strong rationale for their further development as therapeutic agents. This guide has provided a comprehensive overview of the current understanding of their biological targets and mechanisms of action, along with detailed experimental protocols to facilitate further research in this exciting field.
Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, exploring their potential in other disease models, and conducting well-designed clinical trials to validate their therapeutic efficacy in humans. The multi-target nature of these compounds suggests that they may be particularly effective in treating complex diseases with multifactorial etiologies.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 62006-39-7 [smolecule.com]
- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 61.8.75.226 [61.8.75.226]
- 11. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. raybiotech.com [raybiotech.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem-agilent.com [chem-agilent.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. NF-κB Signaling Pathway Diagram [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 31. Dl-3-N-Butylphthalide Presents Anti-Cancer Activity in Lung Cancer by Targeting PD-1/PD-L1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 3-n-Butyl-4,5-dihydrophthalide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-n-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a key bioactive compound found in various Apiaceae family plants, most notably celery (Apium graveolens). It is a significant contributor to the characteristic aroma of celery and possesses a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants. It delves into the precursor molecules, key enzymatic steps, and the regulatory mechanisms that govern its production. Furthermore, this guide details the experimental methodologies employed to elucidate this pathway, offering insights into the scientific reasoning behind these approaches and providing actionable protocols for researchers in the field.
Introduction to this compound (Sedanenolide)
This compound is a naturally occurring phthalide, a class of aromatic compounds containing a lactone ring fused to a benzene ring. It is a major component of celery seed oil and is also found in other plants of the Apiaceae family, such as Angelica sinensis and Ligusticum striatum.[1][2] Beyond its role as a flavor and fragrance compound, this compound has garnered significant interest for its potential therapeutic applications, which include neuroprotective, anti-inflammatory, and anticancer activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or for developing sustainable biotechnological production platforms.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of phthalides in plants is believed to follow the polyketide pathway, a major route for the production of a diverse array of secondary metabolites.[3][4] While the complete pathway for this compound has not been fully elucidated in a single study, a combination of transcriptomic, metabolomic, and enzymatic studies in related plant species allows for the construction of a plausible biosynthetic route.
The pathway likely begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes cyclization and subsequent modifications to yield the characteristic phthalide scaffold.
A Proposed Biosynthetic Pathway for this compound
Caption: A proposed biosynthetic pathway for this compound.
The interconversion of different phthalides is a key feature of their biosynthesis. For instance, studies in Angelica sinensis suggest that various phthalide components can be transformed through oxidation, isomerization, and hydroxylation reactions.[3] It is plausible that 3-n-butylphthalide is a direct precursor to this compound, with the final step being a reduction of the dihydro-furanone ring.
Key Enzymes in the Biosynthetic Pathway
Several classes of enzymes are predicted to be involved in the biosynthesis of this compound:
| Enzyme Class | Proposed Function | Evidence/Rationale |
| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acyl-CoA units to form the polyketide backbone. | Phthalides are established as polyketide-derived compounds.[3][4] Transcriptome analyses of celery and related species have identified several candidate PKS genes.[5][6] |
| Cyclase/Thioesterase | Facilitates the intramolecular cyclization of the linear polyketide to form the phthalide ring structure. | This is a common mechanism in polyketide biosynthesis for the formation of cyclic products.[4] |
| Reductases | Catalyze reduction steps, including the formation of the butyl side chain and the saturation of the dihydro-furanone ring. | The structure of this compound necessitates reductive steps from a more oxidized precursor. |
| Cytochrome P450 Monooxygenases (CYPs) | May be involved in hydroxylation or other oxidative modifications of the phthalide core or side chain. | CYPs are known to be involved in the late-stage modification of many secondary metabolites. |
Experimental Approaches for Elucidating the Biosynthetic Pathway
The elucidation of a biosynthetic pathway is a multi-faceted process that combines genetic, biochemical, and analytical techniques. The following sections detail the key experimental workflows that have been and can be applied to unravel the biosynthesis of this compound.
Transcriptome Analysis and Gene Discovery
The "omics" revolution has provided powerful tools for identifying candidate genes involved in specialized metabolic pathways.
Workflow for Transcriptome Analysis
Caption: Workflow for identifying candidate biosynthetic genes via transcriptome analysis.
Causality Behind Experimental Choices: By comparing the transcriptomes of tissues with high and low levels of this compound, researchers can identify genes whose expression patterns correlate with the accumulation of the compound.[5][6] This approach narrows down the list of potential genes for further functional characterization. For example, a study on celery seed development could compare gene expression at different stages to pinpoint genes involved in the heightened production of phthalides during seed maturation.
Isotopic Labeling Studies
Isotopic labeling is a classical and powerful technique to trace the metabolic fate of precursor molecules into final products.[1][7]
Protocol for Stable Isotope Labeling Experiment
-
Precursor Selection and Synthesis: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled acetyl-CoA or malonyl-CoA.
-
Plant Material Preparation: Use sterile plant cell cultures, tissue slices, or whole seedlings of a high-producing plant like celery.
-
Feeding of Labeled Precursors: Introduce the labeled precursor to the plant material and incubate for a defined period.
-
Metabolite Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.
-
Analysis of Labeled Products: Utilize Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and its proposed intermediates.[1]
-
Data Interpretation: The pattern of label incorporation provides direct evidence for the precursor-product relationship and the sequence of reactions in the pathway.
Self-Validating System: The protocol's integrity is maintained by including control experiments, such as feeding unlabeled precursors and analyzing the natural isotopic abundance. The specificity of the labeling pattern in the target molecule, as compared to other metabolites, validates the proposed pathway.
In Vitro Enzyme Assays
Once candidate genes are identified, their enzymatic function must be confirmed through in vitro assays.
Protocol for a Generic Polyketide Synthase (PKS) Assay
-
Heterologous Expression and Purification: Clone the candidate PKS gene into an expression vector and express the protein in a suitable host, such as E. coli or yeast. Purify the recombinant enzyme using affinity chromatography.
-
Assay Components:
-
Purified PKS enzyme
-
Starter unit (e.g., acetyl-CoA)
-
Extender units (e.g., malonyl-CoA, potentially radiolabeled)
-
Reaction buffer with appropriate pH and co-factors (e.g., NADPH if reductive steps are part of the PKS activity)
-
-
Reaction Incubation: Combine the assay components and incubate at an optimal temperature for a set time.
-
Product Extraction: Stop the reaction and extract the products using an organic solvent.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) to identify the formation of the expected polyketide product.
-
Controls: Run negative controls without the enzyme or without one of the substrates to ensure that the product formation is enzyme-dependent.
Causality Behind Experimental Choices: Heterologous expression isolates the enzyme from the complex cellular environment of the plant, allowing for the unambiguous determination of its specific catalytic activity.[8] By providing specific substrates and analyzing the resulting products, the precise function of the enzyme in the biosynthetic pathway can be established.
Regulation of Biosynthesis
The production of this compound is likely regulated at multiple levels, including transcriptional control and in response to environmental stimuli. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of genes in secondary metabolic pathways.[5] Further research is needed to identify the specific transcription factors that bind to the promoter regions of the this compound biosynthetic genes and modulate their expression.
Future Perspectives and Conclusion
While significant progress has been made in understanding phthalide biosynthesis, the complete pathway of this compound and its regulation remain to be fully elucidated. Future research should focus on:
-
Functional characterization of the candidate genes identified through transcriptomic studies.
-
Reconstitution of the entire pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to confirm the function of all enzymes and enable metabolic engineering.[9]
-
Investigation of the regulatory network controlling the pathway to identify targets for enhancing production through breeding or genetic modification.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the biosynthesis of this compound. By leveraging the outlined experimental approaches, the scientific community can continue to unravel the complexities of this important natural product's formation, paving the way for its sustainable production and therapeutic application.
References
-
Li, D., et al. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. PubMed Central. [Link]
-
Zhang, Y., et al. (2020). Transcriptome Analysis Reveals Important Transcription Factor Families and Reproductive Biological Processes of Flower Development in Celery (Apium graveolens L.). Sci-Hub. [Link]
-
Lund, E. D., & Bryan, P. E. (1976). Phthalide components of celery essential oil. The Journal of Organic Chemistry. [Link]
-
Li, M., et al. (2022). Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis. PubMed Central. [Link]
-
Wikipedia. Polyketide synthase. [Link]
-
Dudek, M. K., et al. (2020). Biotransformation of 3-n-butylidenephthalide (1) to (-)-3-butyl-3-hydroxyphthalide (2) using whole fungal cells. ResearchGate. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
Kotake, T., et al. (2004). Synthesis and sensory evaluation of all stereoisomers of sedanolide. ResearchGate. [Link]
-
Syracuse University. Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]
-
Request PDF. Enzyme assay techniques and protocols. ResearchGate. [Link]
-
Tsunematsu, Y., et al. (2017). Elucidation of Biosynthetic Pathways of Natural Products. PubMed. [Link]
-
Gräwert, T., & Groll, M. (2015). Recent highlights in biosynthesis research using stable isotopes. PubMed Central. [Link]
-
University of California, San Diego. Enzyme Assay Protocol. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
-
Gräwert, T., & Groll, M. (2015). Recent Highlights in Biosynthesis Research Using Stable Isotopes. ResearchGate. [Link]
-
SCIEPublish. Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]
-
Moore, B. S., et al. (2024). Giant polyketide synthase enzymes in the biosynthesis of giant marine polyether toxins. PubMed. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Koutsidis, G., & Simons, V. (2021). Investigating the relationship of genotype and climate conditions on the volatile composition and sensory profile of celery (apium graveolens). CentAUR. [Link]
-
G-Biosciences. Enzyme Analysis. [Link]
-
MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]
-
Dudek, M. K., et al. (2021). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. [Link]
-
Zhang, Y., et al. (2020). Transcriptome Analysis Reveals Important Transcription Factor Families and Reproductive Biological Processes of Flower Development in Celery (Apium graveolens L.). MDPI. [Link]
-
ResearchGate. Synthesis of 3-n-butylphthalide (1) by the hydrolysis of... [Link]
-
ResearchGate. (PDF) 3‐n‐Butylphthalide. [Link]
-
Liu, Q., et al. (2014). Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana. PLOS One. [Link]
-
ResearchGate. (PDF) Elucidation of Biosynthetic Pathways of Natural Products. [Link]
-
Tabei, Y., et al. (2023). Sedanolide Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death. PubMed Central. [Link]
- Google Patents.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 5. sci-hub.box [sci-hub.box]
- 6. Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana | PLOS One [journals.plos.org]
A Comprehensive Toxicological Evaluation of 3-N-Butyl-4,5-dihydrophthalide: A Technical Guide for Preclinical Development
Abstract: 3-n-Butyl-4,5-dihydrophthalide (DL-NBP), a synthetic compound derived from a constituent of celery seed oil, has emerged as a significant neuroprotective agent, particularly in the management of acute ischemic stroke.[1] Its multifaceted mechanism of action, which includes improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties, underscores its therapeutic potential.[1][2] As with any promising therapeutic agent, a rigorous and comprehensive toxicological evaluation is paramount to ensure patient safety and meet regulatory standards for drug approval. This technical guide provides an in-depth framework for the toxicological assessment of DL-NBP, designed for researchers, toxicologists, and drug development professionals. We will delve into the critical aspects of its metabolic profile and present the rationale and detailed protocols for acute, sub-chronic, and genetic toxicity studies, grounded in internationally recognized OECD guidelines.
Introduction: The Imperative for Toxicological Profiling
This compound (molecular formula: C₁₂H₁₄O₂) is a fat-soluble molecule that readily crosses the blood-brain barrier, a key characteristic for its neurological applications.[1] While clinical trials have reported a generally favorable safety profile with adverse events typically limited to transient elevated transaminases, rash, or gastrointestinal discomfort, a complete preclinical toxicological dossier is essential.[3] Such a dossier not only identifies potential hazards but also establishes a safe dose range for human studies and provides the mechanistic understanding necessary for risk assessment. This guide outlines the standard, yet critical, toxicological workflow required for a compound like DL-NBP.
Pharmacokinetics and Metabolism: Understanding the Biological Fate
A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the foundation of any toxicological assessment. The biotransformation of a parent compound can lead to metabolites with different efficacy or toxicity profiles.
ADME Summary
Studies in both rats and humans have shown that DL-NBP is rapidly absorbed after oral administration.[1][4] It undergoes extensive metabolism, and the majority of the administered dose is recovered in the urine, indicating good absorption and efficient clearance.[4][5]
-
Absorption & Distribution : Rapidly absorbed with peak plasma concentrations observed within approximately 1.25 hours.[1] Its lipophilic nature allows for wide distribution, notably to the brain and adipose tissue.[1]
-
Metabolism : DL-NBP is extensively metabolized by multiple enzyme systems.[5] The primary metabolic pathways involve hydroxylation of the alkyl side chain and subsequent oxidation.[5] Key metabolites identified in human plasma include 10-hydroxy-NBP, 3-hydroxy-NBP, and 11-carboxy-NBP (M5-2).[5][6]
-
Enzymatic Pathways : The biotransformation is primarily mediated by Cytochrome P450 enzymes, specifically CYP3A4, CYP2E1, and CYP1A2, as well as alcohol and aldehyde dehydrogenases.[5] This involvement of multiple P450 isoforms is critical information for predicting potential drug-drug interactions.
-
Excretion : The metabolites are the primary forms excreted, mainly via the urine, with approximately 81.6% of the dose recovered in human urine.[5]
Visualization: Metabolic Pathway of DL-NBP
The following diagram illustrates the principal metabolic transformation of DL-NBP. Understanding this pathway is crucial, as toxicological studies must account for the potential effects of not just the parent drug but also its major metabolites.
Caption: Metabolic pathway of DL-NBP in humans.
Acute Oral Toxicity Assessment
Rationale: The initial step in safety pharmacology is to determine the potential for toxicity from a single, high-dose exposure. This study informs the classification and labeling of the chemical according to the Globally Harmonised System (GHS) and provides essential data for selecting dose levels for subsequent repeated-dose studies.[7] The OECD provides several modern guidelines that aim to reduce the number of animals used while still providing a robust estimation of acute toxicity.[7]
Recommended Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to assign a substance to a GHS toxicity category.
Experimental Protocol: OECD 423
-
Species Selection: The rat is the preferred species. Use healthy, young adult animals of a single sex (females are often slightly more sensitive).[8]
-
Housing & Acclimatization: Animals should be group-caged by sex (unless behavioral changes necessitate individual caging) and acclimatized to laboratory conditions for at least 5 days.[9] The temperature should be maintained at 22°C (± 3°) with a relative humidity of 30-70%.[9]
-
Dose Preparation: The test substance should be administered via gavage. An appropriate vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) should be used if the substance is not water-soluble. The vehicle's toxicological properties must be well-understood.
-
Administration & Dosing Procedure:
-
Animals are fasted overnight prior to dosing.[9]
-
The procedure uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8] Based on existing knowledge of similar structures, a starting dose of 300 mg/kg is often appropriate.
-
Dosing is performed in a stepwise manner using 3 animals per step. The outcome of the first step determines the next dose (higher or lower).
-
-
Observations:
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Interpretation: The substance is assigned to a GHS category based on the number of mortalities observed at one or more dose levels.
Visualization: OECD 423 Dosing Workflow
Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.
Sub-Chronic Repeated Dose Toxicity Assessment
Rationale: Evaluating the effects of repeated exposure over a longer duration is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[11] A 90-day study in rodents is a standard requirement for most drug development programs.[12][13]
Recommended Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
This guideline is designed to provide comprehensive data on possible health hazards arising from repeated exposure.
Experimental Protocol: OECD 408
-
Species and Animal Numbers: Use the rat as the preferred species. At least 10 animals of each sex per dose group are required.
-
Dose Level Selection: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) should be used. Doses are selected based on acute toxicity data, aiming for the high dose to produce some toxicity but not more than 10% mortality, the low dose to produce no toxicity (the anticipated NOAEL), and the mid-dose to be intermediate.
-
Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.
-
In-Life Monitoring:
-
Clinical Observations: Detailed observations are made daily.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology & Clinical Chemistry: Blood samples are collected at termination for a full panel analysis (e.g., red/white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes).
-
Urinalysis: Performed at termination.
-
-
Terminal Procedures:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, adrenal glands, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing target organ toxicity are also examined.
-
Data Presentation: Summary of Potential 90-Day Toxicity Findings
| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Gain (g) | ||||
| Liver Weight (% of BW) | ||||
| Kidney Weight (% of BW) | ||||
| Hematology | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cells (x10⁹/L) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (U/L) | ||||
| Blood Urea Nitrogen (mg/dL) | ||||
| Key Histopathology | ||||
| Liver | No Abnormalities | No Abnormalities | Minimal Centrilobular Hypertrophy | Centrilobular Hypertrophy & Necrosis |
| Kidney | No Abnormalities | No Abnormalities | No Abnormalities | Tubular Degeneration |
Genotoxicity Assessment
Rationale: A battery of genotoxicity tests is required by regulatory agencies to assess the potential of a substance to induce mutations or chromosomal damage, which are linked to carcinogenesis and heritable diseases. The standard battery begins with two in vitro tests.
Test 1: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)
Principle: This widely used initial screen assesses a chemical's potential to cause gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes for its synthesis.[14] The test measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[14][15]
Experimental Protocol: OECD 471
-
Tester Strains: A minimum of five strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). This combination detects various types of mutations like frameshifts and base-pair substitutions.[16]
-
Metabolic Activation: Because many chemicals only become mutagenic after being metabolized by the liver, the assay is performed both with and without an exogenous metabolic activation system (the S9 fraction, derived from rat liver homogenate).[16]
-
Procedure (Plate Incorporation Method):
-
The test substance (at several concentrations), the bacterial culture, and (if required) the S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.
Visualization: Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Test 2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Principle: This test identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[17][18][19] Chromosomal damage is a hallmark of many carcinogens.
Experimental Protocol: OECD 473
-
Cell Systems: Cultured mammalian cells are used, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17][18]
-
Dose and Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., ~1.5 normal cell cycles) without S9.[18][19]
-
Cell Harvest: Following exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[18][20]
-
Slide Preparation & Analysis: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A substance is considered positive if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.[18]
Conclusion and Path Forward
The therapeutic promise of this compound is well-supported by its pharmacological profile and initial clinical safety data. However, progression from a promising candidate to an approved therapeutic requires a systematic and rigorous toxicological evaluation. This guide provides the foundational framework for this assessment, grounded in established OECD protocols. The described studies—encompassing ADME, acute and sub-chronic toxicity, and a standard in vitro genotoxicity battery—are essential for characterizing the safety profile of DL-NBP. The results of these studies will form a critical part of the regulatory submission, enabling a comprehensive risk-benefit analysis and ensuring the safety of patients who stand to benefit from this neuroprotective agent.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
- OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
- Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.).
- OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27).
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
- OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.).
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
- The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28).
- Chromosome Aberration Test - Charles River Laboratories. (n.d.).
- Ames Assay - Inotiv. (n.d.).
- Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.).
- Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD. (n.d.).
- Sub-chronic toxicity studies - GLP LIfe Test. (n.d.).
- Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. (n.d.).
- Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed. (2012, November 20).
- Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats. (2021, September 1).
- Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. (n.d.).
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Fitoterapia Brasil |. (1998, September 21).
- (PDF) 3‐n‐Butylphthalide - ResearchGate. (n.d.).
- Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC. (n.d.).
- Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC. (n.d.).
- DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. (2022, September 2).
Sources
- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 11. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 12. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 13. oecd.org [oecd.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. inotiv.com [inotiv.com]
- 16. biosafe.fi [biosafe.fi]
- 17. nucro-technics.com [nucro-technics.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. criver.com [criver.com]
- 20. oecd.org [oecd.org]
Methodological & Application
Synthesis methods for 3-N-Butyl-4,5-dihydrophthalide
An In-Depth Guide to the Synthesis of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide)
Introduction
This compound, also known by its common name Sedanenolide or Senkyunolide A, is a naturally occurring bicyclic compound with the molecular formula C₁₂H₁₆O₂ and CAS Number 62006-39-7.[1] It is a key organoleptic component isolated from the essential oils of celery (Apium graveolens L.) and plants of the Angelica genus, where it contributes significantly to the characteristic aroma.[2][3] Beyond its role as a flavor and fragrance agent, Sedanenolide has garnered substantial interest in the pharmaceutical and drug development sectors for its diverse biological activities. Research has highlighted its potential as a neuroprotective agent, with studies indicating its efficacy in models of ischemic stroke and neurodegenerative diseases.[4][5][6]
This compound is structurally related to the more widely studied aromatic analogue, 3-n-butylphthalide (NBP). The critical distinction lies in the saturation of the fused benzene ring; Sedanenolide possesses a cyclohexene ring, whereas NBP features a fully aromatic benzene ring. This structural difference imparts distinct physical and biological properties, making targeted synthesis a key objective for researchers. This document provides a detailed overview of viable synthetic strategies, complete with experimental protocols, for the preparation of this compound for research and development purposes.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.
-
Strategy A: Two-Stage Synthesis from an Aromatic Precursor. This is a robust and logical approach that begins with the synthesis of the aromatic analogue, 3-n-butylphthalide (NBP), followed by the selective reduction of the aromatic ring. This method is advantageous when commercially available aromatic starting materials are more accessible.
-
Strategy B: Direct Reduction of a Natural Product Isomer. This elegant route utilizes Ligustilide, a naturally occurring isomer of Sedanenolide that already contains the required dihydroisobenzofuranone core. A simple hydrogenation of an exocyclic double bond yields the target molecule. This is highly efficient if Ligustilide is readily available.
Caption: High-level overview of the two primary synthetic routes to this compound.
Strategy A: Synthesis via 3-n-Butylphthalide Intermediate
This strategy is bifurcated into two distinct experimental stages: the initial construction of the aromatic 3-n-butylphthalide (NBP) core, followed by the more challenging reduction of the aromatic ring.
Part 1: Synthesis of 3-n-Butylphthalide (NBP)
The synthesis of NBP from ortho-substituted benzene derivatives is a well-established transformation. A highly effective method involves the reaction of a Grignard reagent with an ortho-formyl- or ortho-carboxy-protected benzene, followed by an acid-catalyzed cyclization (lactonization). Using o-bromobenzaldehyde as a starting material provides a reliable and high-yielding route.
Causality and Mechanistic Insights: The core of this synthesis lies in forming a new carbon-carbon bond between the butyl group and the phthalide backbone.
-
Lithium-Halogen Exchange: Treatment of o-bromobenzaldehyde with an organolithium reagent like n-butyllithium at low temperatures allows for a lithium-halogen exchange, forming a highly nucleophilic aryllithium species in situ.
-
Nucleophilic Addition: This aryllithium species then undergoes an intramolecular rearrangement or intermolecular reaction with another equivalent of aldehyde, which upon addition of a butylating agent (like butyl bromide or a butyl Grignard reagent if a different starting material is used) and subsequent workup, forms a secondary alcohol.
-
Lactonization: Upon acidification, the alcohol and the aldehyde (or a carboxylic acid derivative formed during workup) are in close proximity, allowing for an intramolecular esterification to form the stable five-membered lactone ring of the phthalide.
Caption: Workflow for the synthesis of the 3-n-butylphthalide (NBP) intermediate.
Experimental Protocol: Synthesis of 3-n-Butylphthalide (NBP)
Disclaimer: This protocol is a composite based on established organometallic and lactonization principles and should be performed by trained personnel with appropriate safety precautions.
Materials:
-
o-bromobenzaldehyde
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add o-bromobenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching and Workup: Slowly quench the reaction by adding 1 M HCl solution at -78 °C until the pH is acidic. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude NBP by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Part 2: Selective Hydrogenation of NBP to this compound
The reduction of a stable aromatic ring is an energetically demanding process that requires specific catalysts and forcing conditions to overcome the high resonance stabilization energy.[7] Standard hydrogenation conditions (e.g., Pd/C, 1 atm H₂) that readily reduce alkenes will not affect the benzene ring.[8] Therefore, more active catalysts and higher pressures/temperatures are necessary. The key is to achieve this without reducing the lactone carbonyl group.
Causality and Mechanistic Insights:
-
Catalyst Choice: Catalysts like Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are more effective than Palladium for aromatic ring hydrogenation due to their higher activity.[8]
-
Forcing Conditions: High hydrogen pressure (500-1500 psi) and elevated temperatures (80-150 °C) provide the necessary activation energy for the H₂ molecule to adsorb onto the catalyst surface and add across the aromatic π-system. The lactone is generally stable under these neutral hydrogenation conditions.
Experimental Protocol: Catalytic Hydrogenation of NBP
Disclaimer: This procedure involves high-pressure hydrogenation and must be performed only by trained professionals using a certified high-pressure reactor (autoclave) behind a safety shield.
Materials:
-
3-n-Butylphthalide (NBP)
-
Rhodium-on-carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Acetic Acid (solvent)
-
Celite®
Procedure:
-
Reactor Charging: In the stainless-steel vessel of a high-pressure autoclave, add 3-n-butylphthalide (1.0 eq) and the chosen solvent (e.g., ethanol). Add the catalyst (5-10 mol % loading).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction may take 12-48 hours.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with nitrogen.
-
Workup: Open the reactor and dilute the contents with ethanol. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.
Strategy B: Synthesis via Reduction of Ligustilide
This approach is exceptionally efficient if the starting material, (Z)-Ligustilide ((Z)-3-butylidene-4,5-dihydroisobenzofuran-1(3H)-one), is available. Ligustilide is a major bioactive component of several medicinal plants and can be sourced commercially or via extraction.[9] The synthesis involves the selective hydrogenation of the exocyclic carbon-carbon double bond.
Causality and Mechanistic Insights: The hydrogenation of an isolated alkene is a standard and highly efficient transformation.
-
Mild Conditions: Unlike aromatic rings, alkenes are readily reduced under mild conditions. A standard catalyst like Palladium-on-carbon (Pd/C) is highly effective.[8]
-
Selectivity: The reaction can be performed at room temperature and low hydrogen pressure (e.g., using a hydrogen-filled balloon), which will not affect the lactone or the existing dihydro-aromatic ring, ensuring high selectivity for the target product.
Caption: Workflow for the synthesis of the target molecule from Ligustilide.
Experimental Protocol: Hydrogenation of (Z)-Ligustilide
Materials:
-
(Z)-Ligustilide
-
Palladium-on-carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas balloon
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add (Z)-Ligustilide (1.0 eq) and dissolve it in ethanol. Carefully add 10% Pd/C catalyst (5-10 mol % loading).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under the hydrogen balloon atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen. Dilute the mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Data Summary and Comparison
| Parameter | Strategy A: From Aromatic Precursor | Strategy B: From Ligustilide |
| Starting Material | Simple, commercially available aromatics (e.g., o-bromobenzaldehyde) | (Z)-Ligustilide (natural product, potentially expensive or requires extraction) |
| Number of Steps | Two major synthetic steps | One synthetic step |
| Key Reagents | n-BuLi, High-pressure H₂, Rh/C or PtO₂ | H₂, Pd/C |
| Reaction Conditions | Demanding: Cryogenic (-78°C) and high pressure/temperature (1000 psi, 100°C) | Mild: Room temperature, atmospheric pressure |
| Advantages | Utilizes readily available, inexpensive starting materials. Robust for larger scale. | Highly efficient, high-yielding, simple procedure, mild conditions. |
| Disadvantages | Requires specialized high-pressure equipment. Conditions are harsh. | Dependent on the availability and cost of the starting material, Ligustilide. |
| Typical Yield | Moderate to Good (over two steps) | Excellent |
Safety Precautions
-
Organolithium Reagents (e.g., n-BuLi): Highly reactive and pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
High-Pressure Hydrogenation: Poses a significant explosion hazard. Must only be conducted in a certified autoclave designed for high pressures, operated by trained personnel behind a blast shield. Proper purging to remove all oxygen is critical.
-
Catalysts: Hydrogenation catalysts (Pd/C, Rh/C, PtO₂) are often pyrophoric, especially after use when saturated with hydrogen. Do not allow the filtered catalyst to dry in the air; quench carefully with water.
-
Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. All organic solvents should be used in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound (Sedanenolide) is readily achievable through well-defined chemical strategies. For researchers with access to the natural product Ligustilide, a simple, one-step catalytic hydrogenation offers the most direct and mild route to the target molecule. For broader applications or when Ligustilide is not available, a two-stage approach commencing from simple aromatic precursors is a robust and scalable alternative. This latter method, while requiring more demanding experimental conditions including cryogenic temperatures and high-pressure hydrogenation, relies on more fundamental and readily sourced starting materials. The selection of the optimal synthetic path will ultimately be guided by laboratory capabilities, project scale, and the economic and practical availability of the necessary precursors.
References
-
Miyazawa, M., & Hisama, M. (2011). Asymmetric synthesis and sensory evaluation of sedanenolide. Bioscience, Biotechnology, and Biochemistry, 75(8), 1502-1505. [Link]
-
Takahashi, A., et al. (2011). Asymmetric Synthesis and Sensory Evaluation of Sedanenolide. J-Stage. [Link]
-
Miyazawa, M., & Hisama, M. (2011). Asymmetric Synthesis and Sensory Evaluation of Sedanenolide. Oxford Academic. [Link]
-
ResearchGate. (2010). Synthesis and sensory evaluation of all stereoisomers of sedanolide. ResearchGate. [Link]
-
Singh, R., et al. (2017). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Wiley Online Library. (Various Dates). Partial Reduction of Benzenoid Aromatic Rings by Dissolving Metals and by Other Methods. Wiley Online Library. [Link]
-
PubChem. (n.d.). (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. PubChem. [Link]
-
Lumen Learning. (n.d.). Reductions of Aromatic Rings. Organic Chemistry II. [Link]
-
The Pherobase. (n.d.). 3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. The Pherobase. [Link]
- Google Patents. (2020). Catalytic reduction of aromatic ring in aqueous medium.
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
NIST WebBook. (n.d.). (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. NIST Chemistry WebBook. [Link]
-
Li, J., et al. (2020). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Experimental and Therapeutic Medicine, 20(4), 3047-3056. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2013). 3-n-Butylphthalide. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). (Z)-ligustilide. The Good Scents Company. [Link]
-
Xiang, J., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Neuropsychiatric Disease and Treatment, 14, 3259-3269. [Link]
-
Zhao, D., et al. (2019). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal, 132(1), 73-82. [Link]
Sources
- 1. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (Z)-ligustilide, 81944-09-4 [thegoodscentscompany.com]
Enantioselective Synthesis of 3-N-Butyl-4,5-dihydrophthalide: Application Notes and Protocols
Introduction
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a chiral molecule of significant interest due to its presence as a key aroma component in celery seed oil.[1] Its stereochemistry plays a crucial role in its sensory properties, making enantioselective synthesis a critical area of research for applications in the flavor and fragrance industry, as well as a target for synthetic chemists developing novel asymmetric methodologies. This document provides a detailed guide to the enantioselective synthesis of this valuable compound, exploring two distinct and effective strategies: an organocatalytic asymmetric aldol-lactonization and a biomimetic intramolecular Diels-Alder reaction.
The core challenge in the synthesis of this compound lies in the stereocontrolled formation of the chiral center at the 3-position of the phthalide ring. This guide will provide detailed protocols, the rationale behind the choice of catalysts and reagents, and a discussion of the underlying mechanisms that govern the stereochemical outcome of these reactions.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of 3-substituted phthalides, a class of compounds to which this compound belongs, has been approached through various innovative catalytic methods. These include transition-metal catalysis and organocatalysis, each offering unique advantages in terms of efficiency, selectivity, and substrate scope. This guide will focus on two powerful strategies that exemplify the state-of-the-art in asymmetric synthesis.
Strategy 1: Organocatalytic Asymmetric Aldol-Lactonization
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional transition-metal catalysis.[2] For the synthesis of chiral 3-substituted phthalides, a sequential organocatalytic enantioselective aldol-lactonization reaction represents a highly efficient approach. This strategy leverages a chiral organocatalyst, such as a proline derivative, to facilitate the initial enantioselective carbon-carbon bond formation, followed by a subsequent cyclization to furnish the desired phthalide scaffold with high enantiopurity.[3]
The key to this approach is the ability of the organocatalyst to create a chiral environment that directs the approach of the nucleophile to the electrophile, thereby establishing the stereocenter with high fidelity. The subsequent intramolecular cyclization, or lactonization, then proceeds to form the bicyclic phthalide structure.
Strategy 2: Intramolecular Diels-Alder Reaction of a Chiral Propargyl Ester
Drawing inspiration from biosynthetic pathways, the intramolecular Diels-Alder (IMDA) reaction offers a powerful method for the construction of complex cyclic systems with excellent stereocontrol. In the context of this compound synthesis, a chiral propargyl ester can be designed to undergo a thermally induced IMDA reaction, followed by subsequent transformations to yield the target molecule.[1] This biomimetic approach is elegant in its convergence and ability to set multiple stereocenters in a single step.
The chirality in the final product is derived from a chiral propargyl alcohol, which is incorporated into the Diels-Alder precursor.[4][5] The geometry of the transition state in the cycloaddition reaction is influenced by this pre-existing stereocenter, leading to a highly diastereoselective transformation. Subsequent chemical modifications of the cycloadduct then lead to the desired this compound.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol-Lactonization for the Synthesis of (S)-3-Butylphthalide
This protocol is adapted from the highly efficient synthesis of the closely related (S)-3-butylphthalide and can be applied for the synthesis of the target molecule.[1] The key steps involve an L-prolinamide-catalyzed aldol reaction followed by an in-situ lactonization.
Materials and Reagents:
-
2-Formylbenzoic acid methyl ester
-
Hexanal
-
L-prolinamide alcohol catalyst
-
Benzoic acid
-
Potassium carbonate
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Instrumentation:
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Aldol Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-formylbenzoic acid methyl ester (1.0 mmol), anhydrous toluene (5.0 mL), and the L-prolinamide alcohol catalyst (2.5 mol%).
-
Add benzoic acid (2.5 mol%) to the mixture. The addition of a carboxylic acid co-catalyst has been shown to significantly enhance the reaction rate and efficiency.[1]
-
Cool the reaction mixture to 0 °C and add hexanal (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
-
Lactonization:
-
Upon completion of the aldol reaction, add potassium carbonate (K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours to facilitate the intramolecular cyclization (lactonization). Monitor the formation of the phthalide product by TLC.
-
-
Work-up and Purification:
-
After the lactonization is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.
-
Expected Outcome:
This protocol is expected to yield the desired (S)-3-N-Butyl-4,5-dihydrophthalide with high enantioselectivity (typically >90% ee).
Visualizing the Workflow:
Caption: Workflow for Organocatalytic Synthesis.
Protocol 2: Asymmetric Synthesis via Intramolecular Diels-Alder Reaction
This protocol outlines the synthesis of this compound (sedanenolide) via a key intramolecular Diels-Alder reaction of a chiral propargyl ester.[1]
Materials and Reagents:
-
Optically active propargyl alcohol
-
2,4-Pentadienoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Xylene, anhydrous
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Instrumentation:
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Inert atmosphere setup
-
Apparatus for column chromatography
-
Chiral HPLC system
Step-by-Step Procedure:
-
Synthesis of Chiral Propargyl Ester:
-
To a solution of optically active propargyl alcohol (1.0 mmol) and 2,4-pentadienoic acid (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add DCC (1.2 mmol) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
-
Intramolecular Diels-Alder Reaction:
-
Dissolve the purified chiral propargyl ester (1.0 mmol) in anhydrous xylene (20 mL).
-
Heat the solution at reflux (approximately 140 °C) for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the xylene.
-
-
Hydrogenation and Lactonization:
-
Dissolve the crude Diels-Alder adduct in methanol (15 mL).
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (H₂ gas, balloon pressure or in a Parr shaker) at room temperature until the double bonds are saturated.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate. The hydrogenation also facilitates the lactonization to form the dihydrophthalide ring.
-
-
Purification and Analysis:
-
Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Visualizing the Synthetic Pathway:
Sources
- 1. Synthesis of chiral 3-substituted phthalides by a sequential organocatalytic enantioselective aldol-lactonization reaction. Three-step synthesis of (S)-(-)-3-butylphthalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Topic: Extraction and Purification of 3-N-Butyl-4,5-dihydrophthalide from Celery Seeds
An Application Note and Protocol for Researchers
Abstract: This guide provides a comprehensive overview and detailed protocols for the extraction and purification of 3-n-butyl-4,5-dihydrophthalide (NBP) from celery seeds (Apium graveolens). NBP, a significant bioactive phthalide, has garnered considerable interest for its therapeutic potential, including neuroprotective and anti-inflammatory effects.[1] The isolation of NBP from its natural source is a critical step for further pharmacological investigation and drug development. This document outlines multiple field-proven extraction methodologies, including Supercritical Fluid Extraction (SFE), solvent extraction, and hydrodistillation, followed by robust purification strategies centered on column chromatography and recrystallization. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to optimize the procedures for their specific laboratory contexts.
Introduction: The Scientific Imperative for Isolating NBP
Celery seeds are a rich source of bioactive compounds, with this compound (also known as sedanenolide) being a key constituent responsible for many of its therapeutic properties.[2][3] NBP is a member of the isobenzofuran class of organic compounds and is noted for its potential in managing conditions such as cerebral ischemia and neurodegenerative diseases due to its ability to promote angiogenesis and neuroplasticity.[1][4]
The primary challenge in utilizing NBP for research and development lies in its efficient isolation from the complex matrix of celery seed oil, which contains a multitude of other compounds like limonene, selinene, and other phthalides.[3][5] The selection of an appropriate extraction and purification strategy is therefore paramount to achieving the high purity required for pharmacological studies and potential clinical applications. This guide provides the technical foundation and step-by-step protocols to navigate this process effectively.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of NBP is fundamental to designing effective separation strategies. These properties dictate its solubility in various solvents and its behavior during chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][6] |
| Molecular Weight | 192.25 g/mol | [1][6] |
| Appearance | Colorless clear oily liquid (estimated) | [7] |
| Boiling Point | 177-178 °C at 15 mmHg | [7] |
| logP (o/w) | ~2.7 - 3.47 | [4][6] |
| Water Solubility | 0.45 g/L (practically insoluble) | [4] |
| Polar Surface Area | 26.3 Ų | [4][6] |
The relatively non-polar nature of NBP (indicated by its logP value and low water solubility) suggests that it will be readily soluble in organic solvents, which is a key consideration for both solvent extraction and chromatographic separations.
Extraction Methodologies: From Seed to Crude Extract
The initial step in isolating NBP is its extraction from the solid celery seed matrix. The choice of method can significantly impact the yield and the profile of co-extracted impurities.
Sources
- 1. Buy this compound | 62006-39-7 [smolecule.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 5. Celery seeds (nutrition and recipes) [wisdomlib.org]
- 6. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-butyl phthalide, 6066-49-5 [thegoodscentscompany.com]
Definitive Quantification of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide): Validated GC-MS and HPLC-UV Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed, validated analytical protocols for the precise quantification of 3-N-Butyl-4,5-dihydrophthalide, also known as Sedanenolide. As a key bioactive phthalide found in plants of the Apiaceae family, such as celery (Apium graveolens), its accurate measurement is critical for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1] We present two robust methods: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method for superior selectivity and sensitivity, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accessibility and high-throughput screening. This document offers comprehensive, step-by-step protocols, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and expert insights into the causality behind experimental choices.
Introduction: The Significance of this compound
This compound (CAS No: 62006-39-7), a naturally occurring isobenzofuran derivative, is a principal contributor to the characteristic aroma of celery.[2][3] Beyond its sensory properties, this compound, along with its structural analog 3-n-butylphthalide (NBP), has garnered significant scientific interest for its diverse biological activities, including potential neuroprotective, hypotensive, and anti-inflammatory effects.[1][4][5] As research progresses from preclinical models to potential therapeutic applications, the need for reliable and validated analytical methods to quantify this molecule in various matrices—from raw botanical materials and finished extracts to biological samples—is paramount.
The protocols detailed herein are designed to provide the scientific community with self-validating systems for accurate and reproducible quantification, ensuring data integrity for regulatory submissions, quality assurance, and fundamental research.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of this compound is crucial for method development, particularly in selecting appropriate solvents, chromatographic conditions, and extraction techniques. The compound's moderate lipophilicity (logP ≈ 2.7-3.47) and insolubility in water guide the choice of organic solvents for extraction and chromatographic mobile phases.[2][6]
| Property | Value | Source |
| Chemical Name | 3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | [6] |
| Synonyms | Sedanenolide, NBPA, Senkyunolide A | [2][6] |
| CAS Number | 62006-39-7 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [3][6] |
| Molecular Weight | 192.25 g/mol | [3][6] |
| Appearance | Colorless clear oily liquid (estimated) | [7] |
| Polar Surface Area | 26.3 Ų | [2][6] |
| logP (o/w) | 2.7 - 3.47 | [2][6] |
| Water Solubility | 0.45 g/L (practically insoluble) | [2] |
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like phthalides.[8][9] The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compound, creating a unique mass spectrum that serves as a chemical fingerprint, providing unequivocal identification and highly selective quantification. The use of Selected Ion Monitoring (SIM) mode allows for the detection of specific fragment ions, drastically reducing matrix interference and enhancing sensitivity.
Logical Workflow for GC-MS Quantification
Caption: High-level workflow for this compound quantification via GC-MS.
Detailed GC-MS Protocol
1. Preparation of Standards and Samples
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane or ethyl acetate in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from approximately 1 to 100 µg/mL.
-
Sample Preparation (from Celery Seeds):
-
Accurately weigh ~1.0 g of homogenized, powdered plant material into a centrifuge tube.
-
Add 10 mL of hexane. Hexane is an excellent choice due to its nonpolar nature, which efficiently extracts lipophilic phthalides while minimizing the co-extraction of more polar interfering compounds.[4]
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a GC vial.
-
2. Instrumental Parameters
-
GC System: Agilent 7890A or equivalent.
-
MS Detector: Agilent 5975C or equivalent.
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). This non-polar column is ideal for separating compounds based on boiling point, which is effective for the phthalide class.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound. Based on typical fragmentation, key ions would include the molecular ion (m/z 192) and major fragment ions (e.g., m/z 135).[10]
-
3. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration for each calibration standard.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.
-
Integrate the peak area for the analyte in the sample chromatogram.
-
Calculate the concentration in the sample using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is a powerful technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is most suitable. The nonpolar analyte interacts with a nonpolar C18 stationary phase and is eluted by a polar mobile phase. Detection is achieved using a UV detector, as the benzofuranone structure contains a chromophore that absorbs UV light. A wavelength of 228 nm has been shown to be effective for detection.[11][12] This method is advantageous for its simplicity, robustness, and suitability for samples that may not be amenable to GC due to thermal instability or low volatility.
Logical Workflow for HPLC-UV Quantification
Caption: High-level workflow for this compound quantification via HPLC-UV.
Detailed HPLC-UV Protocol
1. Preparation of Mobile Phase, Standards, and Samples
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).[12] Filter through a 0.45 µm membrane filter and degas before use. The high organic content is necessary to elute the nonpolar analyte from the C18 column in a reasonable time with good peak shape.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to create standards across the desired range (e.g., 5-200 µg/mL).
-
Sample Preparation (from liquid extract):
-
Accurately dilute the sample extract with the mobile phase to bring the expected analyte concentration within the calibration range.
-
Vortex to mix thoroughly.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a degasser, quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[12]
-
Injection Volume: 10 µL.
-
Detection: UV at 228 nm.[12]
3. Data Analysis and Quantification
-
Follow the same procedure as described in the GC-MS section (3.3) to generate a calibration curve, verify linearity (r² > 0.995), and calculate the final concentration in the sample.
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The protocols described should be validated according to ICH guidelines to ensure accuracy, precision, and reliability.[14][15][16]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte only, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (using DAD or MS) should confirm homogeneity. No interfering peaks at the analyte's retention time in blank samples.[15] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Coefficient of determination (r²) > 0.995. Visual inspection of the plot should show a linear relationship.[14] |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed via spike-recovery studies. | Mean recovery should be within 80-120% at three different concentration levels (low, medium, high).[15] |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be < 2% for repeatability and < 3% for intermediate precision.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve). The LOQ must be verified for precision and accuracy.[13] |
References
-
FooDB. (2010). Showing Compound this compound (FDB003895). [Link]
-
PubChem. This compound | C12H16O2 | CID 173843. [Link]
-
Adelakun, E. A., et al. (2021). Gas Chromatography- Mass Spectrometry Analysis of Phthalide Composition of Celery oil from Apium graveolens L. cultivated in Nigeria. Global Journal of Pure and Applied Sciences. [Link]
-
Adelakun, E. A., et al. (2021). Gas Chromatography- Mass Spectrometry Analysis of Phthalide Composition of Celery oil from Apium graveolens L. cultivated in Nigeria. ResearchGate. [Link]
-
Pauli, G. F., et al. (2018). Validation of a Generic qHNMR Method for Natural Products Analysis. Frontiers in Plant Science. [Link]
-
Adelakun, E. A., et al. (2021). Gas Chromatography- Mass Spectrometry Analysis of Phthalide Composition of Celery oil from Apium graveolens L. cultivated in Nigeria. ResearchGate. [Link]
-
PubChem. This compound, (S)- | C12H16O2 | CID 3085257. [Link]
-
ResearchGate. MS data of Phthalides identified from Celery Leaf Essential Oil. [Link]
-
Dar, B. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography. [Link]
-
MDPI. (2024). Investigating the Impact of Origins on the Quality Characteristics of Celery Seeds Based on Metabolite Analysis through HS-GC-IMS, HS-SPME-GC-MS and UPLC-ESI-MS/MS. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Dey, S. K., et al. (2021). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research. [Link]
-
Jo, A. R., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules. [Link]
-
The Good Scents Company. 3-butyl phthalide, 6066-49-5. [Link]
-
Grygier, A., et al. (2019). Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery (Apium graveolens L.) Seeds. Polish Journal of Food and Nutrition Sciences. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). HPLC evaluation on 3-n-butylphthalide distribution. [Link]
-
Moghadam, M. H., et al. (2019). Evaluation of mechanism for antihypertensive and vasorelaxant effects of hexanic and hydroalcoholic extracts of celery seed in normotensive and hypertensive rats. Revista Brasileira de Farmacognosia. [Link]
-
Fazal, S. S., et al. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2020). Polar constituents of celery seed. [Link]
-
CNKI. (2012). Study on the Tissue Distribution of 3-n-Butylphthalide in Rats by HPLC. [Link]
-
Fazal, S. S., et al. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. [Link]
-
Natural Factors. CELERY SEED EXTRACT. [Link]
-
Brieflands. (2016). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 3. Buy this compound | 62006-39-7 [smolecule.com]
- 4. scielo.br [scielo.br]
- 5. supersupps.com [supersupps.com]
- 6. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-butyl phthalide, 6066-49-5 [thegoodscentscompany.com]
- 8. One moment, please... [journals.chemsociety.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. ashdin.com [ashdin.com]
A Validated GC-MS Protocol for the Confident Identification of 3-N-Butyl-4,5-dihydrophthalide
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and robust protocol for the identification of 3-N-Butyl-4,5-dihydrophthalide, a bioactive phthalide found in various plants, using Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond a simple recitation of steps to deliver a field-proven methodology grounded in analytical chemistry principles. The guide details every critical phase, from sample preparation strategies for complex botanical matrices to optimized instrumentation parameters and stringent data acceptance criteria. By explaining the causality behind each procedural choice, this document serves as both a practical workflow and an educational resource, ensuring readers can implement and adapt this method with a high degree of confidence and scientific rigor.
Introduction: The Analytical Challenge
This compound, also known as Sedanenolide, is a naturally occurring lactone that contributes to the characteristic aroma of plants like celery (Apium graveolens) and is found in medicinally significant herbs such as Angelica sinensis.[1][2] Its documented biological activities have made it a compound of interest in phytochemistry and drug discovery.[2] Accurate identification and profiling of this compound require a technique that offers both high separation efficiency and definitive structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[3][4] Its chromatographic component separates the analyte from a complex sample matrix, while the mass spectrometric detector provides a distinct mass fragmentation pattern—a molecular fingerprint—that allows for unambiguous identification.[5]
The objective of this guide is to present a validated, step-by-step GC-MS protocol designed for the unequivocal identification of this compound, suitable for implementation in quality control, natural product research, and metabolic studies.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method. These properties dictate the choices made in sample preparation and instrument configuration.
| Property | Value | Source |
| IUPAC Name | 3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | [6] |
| Synonyms | Sedanenolide, NBPA, Senkyunolide A | [1][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][6] |
| Molecular Weight | 192.25 g/mol | [2][6] |
| Monoisotopic Mass | 192.115029749 Da | [6][7] |
| CAS Number | 62006-39-7 | [1][6] |
| Predicted Solubility | Practically insoluble in water; soluble in organic solvents like alcohol. | [1][8] |
| Kovats RI | 1719 - 1729 (Semi-standard non-polar column) | [6] |
Principle of the Method: A Systematic Workflow
The identification of the target analyte is achieved through a multi-stage process. Each stage is designed to isolate, characterize, and confirm the identity of the compound, ensuring the final result is both accurate and defensible.
Caption: High-level workflow for GC-MS identification.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%).
-
Solvents (HPLC or GC grade): n-Hexane, Dichloromethane, Ethyl Acetate, Methanol.
-
Apparatus:
-
Gas Chromatograph with Mass Selective Detector (GC-MS).
-
Analytical balance (4-decimal places).
-
Ultrasonic bath.
-
Centrifuge.
-
Nitrogen evaporator (N-EVAP).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, if required).
-
Volumetric flasks, pipettes, and syringes.
-
2 mL autosampler vials with PTFE-lined septa.[9]
-
Sample Preparation Protocol: From Plant to Vial
This protocol provides an example for extracting this compound from a botanical matrix (e.g., celery seeds). The goal is to efficiently extract the analyte while minimizing co-extraction of interfering matrix components.[10]
Step 1: Extraction - Liberating the Analyte
-
Rationale: The target analyte is a non-polar compound, making a non-polar solvent like n-hexane or dichloromethane an effective choice for extraction.[5] Ultrasonic-assisted extraction is employed as it is rapid and efficient for disrupting plant cell walls.[11]
-
Protocol:
-
Weigh 1.0 g of finely ground plant material into a glass centrifuge tube.
-
Add 10 mL of n-hexane.
-
Vortex for 30 seconds to ensure thorough wetting.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the hexane extract) into a clean glass tube.
-
Step 2: Concentration - Increasing Sensitivity
-
Rationale: Raw extracts are often too dilute for direct GC-MS analysis. Concentration is necessary to bring the analyte within the instrument's optimal detection range.[12] Nitrogen blowdown is a gentle evaporation technique that avoids thermal degradation of the analyte.[12]
-
Protocol:
-
Place the tube containing the hexane extract into a nitrogen evaporator.
-
Apply a gentle stream of nitrogen gas over the surface of the solvent. A water bath set to 30-35°C can expedite evaporation.
-
Evaporate the solvent to near dryness (do not allow it to dry completely, which can cause loss of volatile analytes).
-
Reconstitute the residue in 1.0 mL of ethyl acetate. Ethyl acetate is a versatile solvent compatible with common GC columns.
-
Step 3: Final Preparation - Ensuring Instrument Health
-
Rationale: Particulate matter can irreversibly damage the GC syringe, injector liner, and analytical column.[5][9] A final filtration or centrifugation step is a critical, non-negotiable step to protect the instrument.
-
Protocol:
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm) for 5 minutes and carefully transfer the supernatant to the vial.
-
Cap the vial and it is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are optimized for the separation and detection of this compound. A non-polar DB-5ms type column is recommended as it is robust and provides excellent separation for a wide range of semi-volatile compounds, including phthalides.[13][14]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry standard for good resolution of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level detection.[9] |
| Oven Program | 80 °C (hold 1 min), then 10 °C/min to 250 °C, then 25 °C/min to 300 °C (hold 5 min) | Initial low temperature focuses analytes; ramp separates by boiling point; final hold cleans the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV (Standard, creates reproducible fragmentation patterns). |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between GC and MS. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan for initial identification and library matching; SIM for enhanced sensitivity.[13] |
Selected Ion Monitoring (SIM) Parameters For targeted analysis, SIM mode significantly enhances sensitivity. The following ions are recommended for monitoring.
| Ion (m/z) | Identity | Rationale |
| 192.1 | [M]⁺ (Molecular Ion) | Quantifier Ion. Confirms the molecular weight of the analyte. |
| 135.1 | [M-C₄H₉]⁺ | Qualifier Ion. Represents the loss of the butyl side chain, a characteristic fragmentation. |
| 105.1 | [C₇H₅O]⁺ | Qualifier Ion. A common fragment in phthalide-type structures.[15] |
Data Analysis and Identification Criteria
Confidence in analyte identification relies on meeting multiple, strict criteria. Relying on a single piece of evidence is insufficient and scientifically unsound.
Caption: The three pillars of confident analyte identification.
-
Retention Time (RT) Matching: The primary peak in the sample chromatogram must have an RT that matches the RT of a contemporaneously run authentic reference standard, typically within a ±0.05 minute window.
-
Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high similarity score (typically >850/1000) when compared to a reference spectrum from a commercial library (e.g., NIST) or a user-generated library containing the authentic standard. The molecular ion at m/z 192 must be present.
-
Ion Ratio Confirmation (for SIM data): The relative abundance ratios of the qualifier ions (m/z 135.1, 105.1) to the quantifier ion (m/z 192.1) in the sample must be within ±20% of the ratios observed for the authentic standard. This confirms that the detected peak is not due to a co-eluting interference.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. Validation ensures the method is fit for its intended purpose.[4][16] Key validation parameters should be assessed during method implementation.
-
Specificity: Demonstrated by analyzing a matrix blank (an extract of the sample matrix known not to contain the analyte). The absence of any peak at the target retention time confirms the method's specificity.
-
Linearity and Range: Assessed by preparing a series of calibration standards at different concentrations (e.g., 0.1 to 20 µg/mL) and plotting the instrument response against concentration. A linear regression should yield a correlation coefficient (R²) of >0.995.[17]
-
Accuracy and Precision: Evaluated by analyzing spiked matrix samples at multiple concentrations in replicate (n=3 or more). Accuracy is expressed as percent recovery, while precision is measured by the relative standard deviation (RSD), which should ideally be <15%.[17][18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio of ~3:1), and the LOQ is the lowest concentration that can be accurately quantified (S/N of ~10:1).[18]
Conclusion
This application note provides a scientifically grounded, detailed, and validated protocol for the identification of this compound by GC-MS. By integrating a robust sample preparation scheme, optimized instrument parameters, and strict, multi-faceted identification criteria, this method delivers the high level of confidence required by researchers in the pharmaceutical and natural products fields. The emphasis on the rationale behind each step empowers scientists to not only replicate this workflow but also to intelligently adapt it to their specific analytical challenges.
References
-
FooDB. (2010). Showing Compound this compound (FDB003895). [Link]
-
PubChem. This compound | C12H16O2 | CID 173843. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. [Link]
-
Oregon State University. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
ResolveMass Laboratories Inc. GCMS Analysis of Plant Extract. [Link]
-
RSC Publishing. (2015). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. [Link]
-
PubChem. This compound, (S)- | C12H16O2 | CID 3085257. [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
ResearchGate. (2002). Preparation of Samples of Plant Material for Chromatographic Analysis. [Link]
-
International Journal of Research and Scientific Innovation. (2021). Gas Chromatography- Mass Spectrometry Analysis of Phthalide Components of Nigerian Celery (Apium graveolens var. dulce). [Link]
-
Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]
-
LCGC. (2014). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
-
ChromSolutions. GC & GC/MS Method Development Quick Reference Guide. [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
The Good Scents Company. 3-butyl phthalide, 6066-49-5. [Link]
-
ResearchGate. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. [Link]
Sources
- 1. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 2. Buy this compound | 62006-39-7 [smolecule.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, (S)- | C12H16O2 | CID 3085257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-butyl phthalide, 6066-49-5 [thegoodscentscompany.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. fses.oregonstate.edu [fses.oregonstate.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Strategies for Enhanced Delivery of 3-n-Butylphthalide (NBP)
Section 1: Introduction to 3-n-Butylphthalide (NBP) and its Formulation Challenges
1.1. The Therapeutic Promise of NBP 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Chinese celery, has emerged as a significant neuroprotective agent.[1][2] Approved by the China Food and Drug Administration for the treatment of acute ischemic stroke, NBP's therapeutic potential extends to a range of neurodegenerative diseases.[1][3][4] Its mechanism of action is multifaceted, involving the inhibition of inflammatory responses, reduction of oxidative stress, protection of mitochondrial function, and regulation of apoptosis.[1][2][5][6][7] This multi-target profile makes NBP a promising candidate for complex neurological disorders.[3][8]
Editor's Note on Nomenclature: The topic specifies "3-N-Butyl-4,5-dihydrophthalide" (Sedanenolide). However, the vast body of scientific and clinical literature, particularly concerning neuroprotection and stroke, focuses on the related compound 3-n-butylphthalide (NBP) (CAS 6066-49-5). Given its clinical relevance and the extensive data available, this guide will focus on the formulation development of NBP. The principles and protocols described herein are largely applicable to other lipophilic phthalides.
1.2. The Core Challenge: Poor Bioavailability The primary obstacle impeding the broader clinical application of NBP is its physicochemical nature. NBP is a colorless, oily liquid that is practically insoluble in water.[9][10][11] This poor aqueous solubility severely limits its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[12] While a soft capsule formulation is commercially available, its absorption is suboptimal.[12][13] To unlock the full therapeutic potential of NBP, particularly for timely intervention in acute conditions like stroke, advanced formulation strategies are imperative to enhance its solubility, dissolution rate, and systemic absorption.[12]
This document provides a comprehensive guide to the pre-formulation analysis and development of two robust nano-delivery systems—nanoemulsions and liposomes—designed to overcome the bioavailability challenges of NBP.
Section 2: Pre-Formulation Studies: The Foundation of Rational Design
Causality Statement: Before any formulation is designed, a thorough understanding of the drug's physical and chemical properties is essential. Pre-formulation studies provide the foundational data needed to make rational, evidence-based decisions on excipient selection and process parameters, minimizing trial-and-error and ensuring the development of a stable and effective delivery system.
Protocol 2.1: Solubility Assessment of NBP in Formulation Excipients
Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize NBP, forming the basis for a stable lipid-based nano-formulation.
Methodology:
-
Add an excess amount of NBP (e.g., 200 mg) to 2 mL of the selected vehicle (oils, surfactants, or co-surfactants) in a 5 mL sealed glass vial.
-
Place the vials in an isothermal shaker set at 25°C ± 1.0°C for 72 hours to reach equilibrium. This duration ensures maximum solubilization.
-
After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of NBP in the diluted sample using a validated HPLC method (see Section 6.1).
-
Perform each experiment in triplicate to ensure reproducibility.
Data Presentation:
| Excipient Category | Excipient Example | NBP Solubility (mg/mL) (Mean ± SD) |
| Oils (Lipid Phase) | Sesame Oil | Expected: High |
| Castor Oil | Expected: High | |
| Medium Chain Triglycerides (MCT) | Expected: High | |
| Olive Oil | Expected: Moderate | |
| Surfactants | Polysorbate 80 (Tween® 80) | Expected: Moderate-High |
| Polysorbate 20 (Tween® 20) | Expected: Moderate | |
| Cremophor® EL | Expected: High | |
| Co-surfactants | Transcutol® P | Expected: High |
| Propylene Glycol | Expected: Moderate | |
| Ethanol | Expected: High[14] |
Note: The expected outcomes are based on the lipophilic nature of NBP. Actual values must be determined experimentally.
Section 3: Formulation Protocols for Enhanced NBP Delivery
Based on its lipophilic and oily nature, lipid-based nano-delivery systems are an ideal strategy. They encapsulate the drug in a lipid core, bypassing the need for dissolution in the GI tract and promoting absorption through lymphatic pathways.
Protocol 3.1: Development of an NBP-Loaded Nanoemulsion
Rationale: An oil-in-water (O/W) nanoemulsion can carry a significant payload of oil-soluble drugs like NBP. The small droplet size (~100-200 nm) provides a large surface area for absorption and can be tailored for oral or nose-to-brain delivery, the latter being particularly relevant for neurological drugs.[15][16][17]
Materials:
-
NBP (Active Pharmaceutical Ingredient)
-
Oil Phase: Sesame Oil (selected based on high solubility)
-
Surfactant: Tween® 80
-
Co-surfactant: Transcutol® P
-
Aqueous Phase: Deionized water
Step-by-Step Methodology:
-
Preparation of Organic Phase: Accurately weigh and dissolve NBP (e.g., 100 mg) into the selected oil (e.g., 500 mg Sesame Oil).
-
Preparation of Aqueous Phase: In a separate vessel, prepare the aqueous phase by dispersing the surfactant (e.g., 1.5 g Tween® 80) and co-surfactant (e.g., 0.75 g Transcutol® P) in deionized water (q.s. to 10 mL).
-
Formation of Coarse Emulsion: Add the organic phase to the aqueous phase drop-wise under gentle magnetic stirring (approx. 400 rpm) for 30 minutes to form a coarse pre-emulsion.
-
High-Shear Homogenization: Subject the coarse emulsion to high-shear homogenization (e.g., using a Silverson or IKA homogenizer) at 8,000 rpm for 10 minutes. This step reduces the initial droplet size and ensures uniformity.
-
High-Pressure Microfluidization: Pass the resulting pre-emulsion through a high-pressure microfluidizer or homogenizer (e.g., Microfluidics M110P) at 20,000-25,000 PSI for 5-7 cycles. This is the critical step for forming nano-sized droplets.[15]
-
Equilibration: Allow the nanoemulsion to cool to room temperature. Store at 4°C in a sealed vial for further characterization.
Visualization of Workflow:
Caption: Workflow for NBP nanoemulsion preparation.
Protocol 3.2: Development of NBP-Loaded Liposomes
Rationale: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For NBP, it partitions into the lipid bilayer. Liposomal formulations have been shown to significantly enhance the oral bioavailability and brain accumulation of NBP, making them a highly promising strategy.[12][18] Recent studies have also explored targeted liposomal co-delivery of NBP for diseases like Parkinson's.[19][20][21]
Materials:
-
NBP (Active Pharmaceutical Ingredient)
-
Lipids: Phosphatidylcholine (PC), Cholesterol (for membrane stability)
-
Solvent: Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Hydration Medium: Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology (Thin-Film Hydration Method):
-
Lipid Dissolution: Dissolve phosphatidylcholine, cholesterol (e.g., at a 4:1 molar ratio), and NBP in the chloroform:methanol solvent mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent. This step is critical for safety and stability.
-
Hydration: Add the pre-warmed (e.g., 40°C) hydration medium (PBS, pH 7.4) to the flask. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
Purification: To remove unencapsulated NBP, centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm at 4°C). Discard the supernatant and resuspend the liposomal pellet in fresh PBS. Store at 4°C.
Visualization of Liposome Structure:
Caption: NBP partitions within the lipid bilayer.
Section 4: Physicochemical Characterization of NBP Formulations
Self-Validation Principle: Rigorous characterization validates the successful fabrication of the nano-carrier, ensures batch-to-batch consistency, and provides critical data for predicting in vivo performance.
Protocol 4.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Objective: To determine the size distribution and surface charge of the nanoparticles. Methodology:
-
Dilute the nano-formulation (nanoemulsion or liposome suspension) with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure the Z-average diameter for particle size, the PDI for the width of the size distribution, and the zeta potential to assess surface charge and predict stability against aggregation.
-
Perform measurements in triplicate at 25°C.
Protocol 4.2: Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Objective: To quantify the amount of NBP successfully encapsulated within the nanoparticles. Methodology (for Liposomes):
-
Separate the unencapsulated ("free") drug from the liposomes using ultracentrifugation (as in Protocol 3.2, Step 6) or size exclusion chromatography.
-
Measure the amount of free drug in the supernatant using HPLC (Protocol 6.1).
-
Disrupt the liposomal pellet using a suitable solvent like methanol to release the encapsulated drug.
-
Measure the total amount of drug initially added to the formulation.
-
Calculate EE% and DL% using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Data Presentation:
| Parameter | Nanoemulsion (Expected) | Liposomes (Expected) | Significance |
| Particle Size (nm) | 100 - 200 | 100 - 200 | Influences absorption and biodistribution |
| PDI | < 0.3 | < 0.3 | Indicates a narrow, homogenous size distribution |
| Zeta Potential (mV) | -15 to -30 | -15 to -30 | Predicts colloidal stability (magnitude > 15 mV is desirable) |
| EE% | > 90% | > 85% | Measures formulation efficiency |
Section 5: In Vitro Performance Evaluation
Protocol 5.1: In Vitro Drug Release Study
Rationale: An in vitro release study simulates the drug's liberation from the carrier into the systemic circulation. For poorly soluble drugs like NBP, a well-designed nano-formulation should exhibit a significantly faster and more complete release profile compared to the unformulated drug, which is indicative of improved bioavailability.[12]
Methodology (Dialysis Bag Method):
-
Preparation: Place a known amount of the NBP formulation (e.g., 1 mL, equivalent to a specific dose of NBP) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).
-
Control: Prepare a control sample with an equivalent amount of free NBP dissolved in a small amount of organic solvent and then dispersed in the release medium.
-
Setup: Suspend the sealed dialysis bags in a beaker containing 500 mL of release medium (e.g., PBS pH 7.4 with 0.5% Tween® 80 to maintain sink conditions). Place the beaker in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium.
-
Analysis: Analyze the collected samples for NBP concentration using HPLC (Protocol 6.1).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualization of Experimental Setup:
Sources
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-3-n-butylphthalide protects against vascular dementia via activation of the Akt kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. karger.com [karger.com]
- 9. 3-N-Butylphthalide | 6066-49-5 [chemicalbook.com]
- 10. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 11. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sciforum.net [sciforum.net]
- 16. Nanoemulsions for “Nose-to-Brain” Drug Delivery [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeted Liposomal Co-Delivery Dopamine with 3-n-Butylphthalide for Effective Against Parkinson's Disease in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Liposomal Co-Delivery Dopamine with 3-n-Butylphthalide for Effective Against Parkinson’s Disease in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-n-Butyl-4,5-dihydrophthalide (Sedanenolide)
Welcome to the technical support guide for the synthesis of 3-n-butyl-4,5-dihydrophthalide, a key celery-like aroma compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this valuable compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Core Synthesis Pathway: An Overview
The most prevalent and scalable method for synthesizing this compound involves the selective reduction of 3-n-butylidenephthalide. This precursor is readily available or can be synthesized from n-butylmagnesium bromide and phthalic anhydride. The critical step, and the focus of this guide, is the selective hydrogenation of the exocyclic double bond of 3-n-butylidenephthalide without over-reducing the lactone ring.
Caption: Key reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
A1: The most dependable and widely adopted method is the selective reduction of 3-n-butylidenephthalide using sodium borohydride (NaBH₄). The key to this synthesis is "selectivity." The goal is to reduce the exocyclic carbon-carbon double bond (a 1,2-addition) without affecting the ester (lactone) functional group within the ring. While other reducing agents can be used, NaBH₄ offers a good balance of reactivity and selectivity, especially when reaction conditions are carefully controlled. It is less aggressive than agents like lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce the lactone as well.
Q2: What are the most critical parameters that influence the final yield and purity?
A2: Success in this synthesis hinges on the meticulous control of three primary parameters:
-
Temperature: This is arguably the most critical factor. Exothermic reactions with NaBH₄ can quickly lead to over-reduction if the temperature is not maintained, typically between 0°C and 25°C.[1] Higher temperatures can provide enough energy to overcome the activation barrier for the undesired reduction of the lactone.
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used as they readily dissolve NaBH₄. However, the solvent can also participate in the reaction, and its choice affects the reducing agent's effective strength and selectivity.
-
Purity of Starting Material: The purity of the 3-n-butylidenephthalide precursor is paramount. Impurities can lead to significant side product formation, complicating the purification process and lowering the overall yield. It is highly recommended to verify the precursor's purity (>99%) via GC-MS or HPLC before starting the reaction.[2]
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method for real-time reaction monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-n-butylidenephthalide) and the product (this compound). By co-spotting the reaction mixture with the starting material standard, you can visually track the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, gas chromatography (GC) can be used to determine the precise conversion rate.
Troubleshooting Guide: Common Issues and Solutions
Problem: Low or No Yield of the Desired Product
Q: My reaction has run to completion, but after workup, the yield of this compound is extremely low. What could have gone wrong?
A: This is a common issue that can typically be traced back to one of three areas: the reducing agent, the starting material, or the reaction conditions.
-
Possible Cause 1: Inactive Reducing Agent.
-
Expert Insight: Sodium borohydride is susceptible to degradation from moisture. Over time, or if stored improperly, it can hydrolyze, losing its hydride-donating capacity.
-
Troubleshooting Steps:
-
Verify Activity: A simple (but qualitative) test is to add a small amount of the NaBH₄ to water or ethanol. Vigorous bubbling (hydrogen gas evolution) indicates it is active. For a more quantitative assessment, use a fresh, unopened bottle of NaBH₄.
-
Proper Handling: Always handle NaBH₄ in a dry environment and ensure the container is sealed tightly after use. Use a fresh batch if there is any doubt about the quality of the current stock.[3]
-
-
-
Possible Cause 2: Impure Starting Material.
-
Expert Insight: If your 3-n-butylidenephthalide precursor contains acidic impurities, these will react with and consume the NaBH₄ before it can reduce the target molecule. One mole of an acidic proton will neutralize one mole of hydride.
-
Troubleshooting Steps:
-
Characterize Precursor: Before the reaction, run a purity check using GC-MS, NMR, or HPLC.
-
Purification: If impurities are detected, purify the starting material via column chromatography or recrystallization. A patent for a related compound, butylphthalide, highlights extensive purification steps including washes with mild base to remove acidic impurities, which is a relevant strategy here.[2]
-
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Expert Insight: While NaBH₄ can theoretically donate up to four hydride ions, the practical stoichiometry is often not 0.25 equivalents.[4] The reactivity of the resulting alkoxyborate species decreases with each successive hydride transfer. In practice, using 1.0 to 1.5 molar equivalents of NaBH₄ relative to the substrate is a common starting point to ensure the reaction goes to completion.
-
Troubleshooting Steps:
-
Review Molar Ratios: Double-check your calculations for the molar equivalents of all reactants.
-
Optimize Stoichiometry: If yields are consistently low, consider performing a small-scale optimization study, varying the equivalents of NaBH₄ (e.g., 1.0, 1.2, 1.5 eq.) to find the optimal ratio for your specific conditions.
-
-
Problem: Significant Formation of Impurities and Side Products
Q: My final product is contaminated with significant byproducts, making purification difficult. How can I improve the selectivity of the reaction?
A: Impurity formation is almost always a result of a loss of selectivity, either through over-reduction or other side reactions.
-
Possible Cause 1: Over-reduction of the Lactone Ring.
-
Expert Insight: The most common byproduct results from the reduction of the desired product's lactone group to form a diol. This occurs when the reaction conditions are too harsh (e.g., high temperature) or the reaction is left for too long after the initial substrate has been consumed.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at the low end of the optimal range (e.g., 0-5°C), especially during the addition of NaBH₄, which is an exothermic process. Use an ice bath to dissipate heat effectively.
-
Monitor Closely: Use TLC or GC to monitor the reaction. Once the starting material is fully consumed, quench the reaction promptly with a weak acid (e.g., acetic acid or saturated ammonium chloride solution) to neutralize any remaining NaBH₄.
-
-
-
Possible Cause 2: Issues with Biphasic Reaction Systems.
-
Expert Insight: Some protocols utilize a two-phase system (e.g., toluene and water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). A PTC is essential in such systems to shuttle the borohydride anion from the aqueous phase to the organic phase where the substrate is located.[1][5][6] If the PTC is inefficient or absent, the reaction will be extremely slow, and localized high concentrations of reactants can lead to side reactions.
-
Troubleshooting Steps:
-
Ensure PTC Activity: Use a high-purity PTC and ensure it is added in the correct catalytic amount (typically 1-5 mol%).
-
Vigorous Stirring: In a biphasic system, the interfacial surface area is critical. Ensure the reaction mixture is stirred vigorously to maximize the interaction between the two phases.
-
Consider a Homogeneous System: If biphasic reactions prove problematic, switching to a single-solvent system like methanol or ethanol can eliminate the complexities of phase transfer.[6]
-
-
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction conditions and reported yields. Note that direct comparison can be complex as scales and precursor purity vary, but it provides a useful guide for experimental design.
| Parameter | Method A (Homogeneous) | Method B (Biphasic PTC) | Comments |
| Substrate | 3-n-butylidenephthalide | 3-n-butylidenephthalide | Purity should be >99% for both methods. |
| Reducing Agent | Sodium Borohydride (1.2 eq) | Sodium Borohydride (1.5 eq) | Slightly more may be needed in PTC due to potential hydrolysis. |
| Solvent System | Methanol or Ethanol | Toluene / Water (1:1 v/v) | Methanol offers good solubility but requires strict temperature control. |
| Catalyst | None | TBAB (2-5 mol%) | Essential for shuttling borohydride into the organic phase.[5] |
| Temperature | 0 - 10°C | 20 - 25°C | Lower temperature in Method A controls solvent reactivity. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | PTC reactions can be slower due to mass transfer limitations. |
| Typical Yield | 85 - 95% | 80 - 90% | Method A often gives slightly higher yields if well-controlled. |
| Workup | Acidic Quench, Extraction | Phase Separation, Extraction | Standard liquid-liquid extraction is used for both. |
Experimental Protocol: Optimized Synthesis (Homogeneous System)
This protocol is a self-validating system designed for high selectivity and yield.
-
Pre-Reaction Setup & Precursor Validation:
-
Verify the purity of 3-n-butylidenephthalide via GC-MS to be >99%.
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
-
Reaction Execution:
-
Dissolve 1.0 equivalent of 3-n-butylidenephthalide in anhydrous methanol (approx. 10 mL per gram of substrate) in the reaction flask.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve 1.2 equivalents of sodium borohydride in the same solvent.
-
Add the NaBH₄ solution dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction Monitoring & Quenching:
-
After the addition is complete, let the reaction stir at 0-5°C.
-
Monitor the reaction every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the starting material spot is no longer visible on the TLC plate (typically 2-3 hours), quench the reaction by slowly adding 1M HCl or saturated NH₄Cl solution dropwise until gas evolution ceases.
-
-
Workup and Isolation:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent to yield this compound as a clear oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The mass spectrum should show a characteristic molecular ion peak (M⁺) at m/z 192.[7]
-
References
- Novel method for purifying butylphthalide.
-
Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]
-
3-n-Butylphthalide. ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
-
Sodium borohydride mechanism question. Reddit. [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]
-
sodium borohydride reduction: Topics by Science.gov. Science.gov. [Link]
-
3-N-butylphthalide protects against high-fat-diet-induced obesity in C57BL/6 mice and increases metabolism in lipid-accumulating cells. PubMed. [Link]
-
Showing Compound this compound (FDB003895). FooDB. [Link]
-
This compound | C12H16O2 | CID 173843. PubChem. [Link]
-
3-n-Butylphthalide (NBP) reduces apoptosis and enhances vascular endothelial growth factor (VEGF) up-regulation in diabetic rats. PubMed. [Link]
-
The natural compound n-butylidenephthalide suppresses type II ovarian cancer cell growth by inducing ferroptosis. PubMed. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. CN113024495A - Novel method for purifying butylphthalide - Google Patents [patents.google.com]
- 3. sodium borohydride reduction: Topics by Science.gov [science.gov]
- 4. reddit.com [reddit.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3-N-Butyl-4,5-dihydrophthalide for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-N-Butyl-4,5-dihydrophthalide (BDHP). This guide provides in-depth troubleshooting and frequently asked questions to address the solubility challenges commonly encountered during in vitro experiments with this lipophilic compound. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDHP) and why is its solubility a concern for in vitro studies?
A1: this compound, also known as sedanenolide, is a naturally occurring compound found in plants like celery and angelica.[1][2] It is a lipophilic, or fat-soluble, molecule with a molecular formula of C₁₂H₁₆O₂.[1][2] Due to its chemical structure, which includes a butyl group and a bicyclic system, BDHP is practically insoluble in water.[1][3] This poor aqueous solubility presents a significant hurdle for in vitro studies, as most cell culture media and biological buffers are aqueous. Inconsistent solubilization can lead to drug precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial solvent choices for preparing a stock solution of BDHP?
A2: For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for creating a concentrated stock solution of BDHP.[4] It is soluble in these organic solvents at concentrations of approximately 30 mg/mL.[4] Chloroform, dichloromethane, ethyl acetate, and acetone are also effective solvents, though their use in cell-based assays is less common due to higher toxicity.[5]
Q3: What is the maximum concentration of DMSO or ethanol that can be safely used in my cell culture experiments?
A3: The final concentration of the organic solvent in your cell culture medium is critical to avoid cytotoxicity. For DMSO, it is widely recommended to keep the final concentration at or below 0.1% (v/v) to avoid observable toxic effects on most cell lines.[6][7] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[6][7][8] Higher concentrations of DMSO can inhibit cell proliferation and even induce apoptosis.[8][9] Ethanol is generally considered more cytotoxic than DMSO, and its final concentration should be kept even lower, typically well below 0.1%. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: My BDHP precipitates when I dilute the stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the hydrophobic nature of BDHP. Direct dilution of a highly concentrated organic stock solution into an aqueous medium can cause the compound to crash out of solution. Several strategies can mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your stock into a smaller volume of medium, vortex or mix well, and then add this to the final volume.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the BDHP stock can sometimes help maintain solubility.
-
Increased Agitation: Add the stock solution dropwise while gently vortexing or swirling the medium to promote rapid and uniform dispersion.
-
Use of Solubilizing Agents: Incorporating a solubilizing agent, such as a surfactant or cyclodextrin, can significantly improve the aqueous solubility of BDHP.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides detailed protocols and the rationale behind them to help you overcome specific solubility problems with BDHP in your in vitro assays.
Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffers
Cause: The significant difference in polarity between the organic stock solvent and the aqueous buffer leads to the rapid supersaturation and subsequent precipitation of the lipophilic BDHP.
Solution 1: Two-Step Dilution with an Intermediate Solvent
This method helps to gradually decrease the solvent polarity, reducing the shock of transfer to a fully aqueous environment.
Protocol:
-
Prepare a 10 mg/mL stock solution of BDHP in 100% DMSO.
-
For your intermediate dilution, prepare a 1:1 solution of ethanol and phosphate-buffered saline (PBS, pH 7.2).
-
Dilute the DMSO stock into the ethanol:PBS solution to an intermediate concentration (e.g., 1 mg/mL).
-
Further dilute this intermediate solution into your final cell culture medium or aqueous buffer to achieve the desired working concentration.
Rationale: Ethanol is miscible with both DMSO and water, acting as a co-solvent that bridges the polarity gap. This gradual transition helps to keep BDHP in solution.
Solution 2: Utilizing Surfactants for Micellar Solubilization
Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[10]
Recommended Surfactant: Pluronic® F-68 is a non-ionic surfactant with low cytotoxicity that is often used in cell culture applications.[11]
Protocol:
-
Prepare a stock solution of 10% (w/v) Pluronic® F-68 in cell culture grade water. Filter-sterilize this solution.
-
In a sterile tube, add the required volume of your BDHP stock solution in DMSO.
-
To this, add the 10% Pluronic® F-68 solution to achieve a final Pluronic® F-68 concentration of 1-2% in this concentrated mixture. Mix thoroughly.
-
Add this BDHP/Pluronic® F-68 mixture to your final volume of pre-warmed cell culture medium. The final concentration of Pluronic® F-68 in your assay should be low (e.g., 0.01-0.1%) to minimize any potential effects on the cells.
Rationale: Pluronic® F-68 forms micelles that have a hydrophobic core and a hydrophilic shell. The lipophilic BDHP partitions into the hydrophobic core, while the hydrophilic shell allows the micelle to be dispersed in the aqueous medium.[11][12]
Problem 2: Long-Term Instability and Precipitation in Culture
Cause: Even if initially solubilized, BDHP may precipitate out of the culture medium over time, especially during longer incubation periods (24-72 hours). This can be due to interactions with media components or gradual aggregation of the compound.
Solution: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility and stability.[13][14]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]
Protocol:
-
Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).
-
Prepare a concentrated stock of BDHP in a minimal amount of ethanol or DMSO.
-
Slowly add the BDHP stock solution to the vigorously stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.
-
This BDHP:HP-β-CD complex solution can then be sterile-filtered and diluted into your cell culture medium.
Rationale: The BDHP molecule becomes encapsulated within the lipophilic cavity of the HP-β-CD, forming a water-soluble complex.[16] This prevents the BDHP from aggregating and precipitating in the aqueous environment of the cell culture medium.
Problem 3: Inconsistent Bioavailability in Cell-Based Assays
Solution: Lipid-Based Formulations
For certain applications, especially those mimicking in vivo conditions, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be adapted for in vitro use.[17] These systems form fine emulsions upon gentle agitation in an aqueous medium.[18][19]
Simplified In Vitro Lipid Formulation Protocol:
-
Select a biocompatible oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween® 80), and a co-surfactant (e.g., Transcutol®).
-
Dissolve the BDHP in the oil.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed. The ratios of oil, surfactant, and co-surfactant need to be optimized.
-
This lipid-based formulation can then be added to the cell culture medium, where it will spontaneously form a fine emulsion, increasing the surface area for drug release and cellular uptake.
Rationale: Lipid-based formulations improve the solubilization of lipophilic drugs and can enhance their absorption by cells.[18] The formation of a nano- or microemulsion provides a large surface area, which can facilitate the partitioning of the drug into the cell membrane.
Data Summary and Visualization
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][3] |
| Ethanol | Approx. 30 mg/mL | [4] |
| DMSO | Approx. 30 mg/mL | [4] |
| Dimethyl formamide | Approx. 30 mg/mL | [4] |
| Chloroform | Soluble | [20] |
| Oils | Soluble | [20][21] |
Table 2: Recommended Final Concentrations of Solvents and Excipients in Cell Culture
| Substance | Recommended Max. Final Concentration | Notes |
| DMSO | 0.1% (v/v) | Can be cytotoxic at higher concentrations.[6][7] |
| Ethanol | < 0.1% (v/v) | Generally more cytotoxic than DMSO. |
| Pluronic® F-68 | 0.01 - 0.1% (w/v) | Low cytotoxicity. |
| HP-β-CD | Dependent on cell line (typically 1-5 mM) | Toxicity should be evaluated for each cell line. |
Visualizing Experimental Workflows
Diagram 1: Decision Tree for BDHP Solubilization Strategy
Caption: Decision-making workflow for solubilizing BDHP.
Diagram 2: Workflow for Preparing a BDHP:HP-β-CD Inclusion Complex
Caption: Protocol for BDHP and HP-β-CD complex formation.
References
-
FooDB. (2010). Showing Compound this compound (FDB003895). [Link]
-
Gao, P., et al. (2015). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 5(5), 394-402. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]
-
Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 245. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?[Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
MDPI. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]
-
ResearchGate. (2015). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. [Link]
-
Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE, 8(7), e68237. [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
ACS Publications. (2021). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. [Link]
-
ACS Publications. (2012). Application of Lipid-Based Formulations in Drug Discovery. [Link]
-
Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
-
PubChem. (n.d.). Butylphthalide. [Link]
-
MDPI. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. [Link]
-
National Institutes of Health. (2017). The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. [Link]
-
ResearchGate. (2018). Lipophilic molecule encapsulated by a cyclodextrin. [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
PubMed. (2024). Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization. [Link]
-
PLOS One. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
MDPI. (2021). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. [Link]
-
National Institutes of Health. (2017). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. [Link]
-
ResearchGate. (2024). Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System. [Link]
-
ResearchGate. (2024). Strategies to improve solubility and bioavailability of lipophilic drugs. [Link]
-
PubMed. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. [Link]
-
National Institutes of Health. (2019). Application and prospects of butylphthalide for the treatment of neurologic diseases. [Link]
-
ScienceDirect. (2005). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. [Link]
-
ResearchGate. (2011). Effects of DL-3-n-Butylphthalide on Vascular Dementia and Angiogenesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2014). (PDF) 3‐n‐Butylphthalide. [Link]
-
Wikipedia. (n.d.). Butylphthalide. [Link]
-
PubChem. (n.d.). This compound, (S)-. [Link]
Sources
- 1. Buy this compound | 62006-39-7 [smolecule.com]
- 2. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3-n-Butylphthalide | CAS:6066-49-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 3-N-Butylphthalide | 6066-49-5 [chemicalbook.com]
- 21. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Products of 3-N-Butyl-4,5-dihydrophthalide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-N-Butyl-4,5-dihydrophthalide (BDHP). This center is designed to provide expert guidance and practical solutions to the challenges encountered during stability testing and the analysis of its degradation products.
I. Understanding the Stability of this compound: A Proactive Approach
This compound, a bicyclic lactone, is a compound of significant interest due to its potential therapeutic applications, including neuroprotective effects.[1] However, the lactone ring, an ester functional group, is susceptible to hydrolysis, and the overall molecule may be sensitive to oxidation and light, posing challenges during drug development and storage. A thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy.
Forced degradation studies are a critical component of this process.[2] They are designed to intentionally stress the molecule under various conditions to identify potential degradation pathways and products.[3][4][5] This information is invaluable for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[2][6]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your stability studies of this compound.
1. Question: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. How do I determine if they are actual degradation products or artifacts?
Answer:
This is a common and critical challenge in stability testing. The appearance of extraneous peaks can arise from several sources. Here’s a systematic approach to troubleshoot this issue:
-
Causality-Driven Investigation:
-
Blank Analysis: The first step is to analyze your blank solutions (placebo and diluent) that have been subjected to the same stress conditions. The presence of peaks in the blank indicates that they are not related to the active pharmaceutical ingredient (API) and may originate from the excipients, reagents, or the container closure system.
-
Control Sample: Always run a control sample of this compound that has not been subjected to stress conditions. This will help you identify any pre-existing impurities in your starting material.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main component and any new peaks. Co-elution of impurities can lead to inaccurate quantification.
-
Mass Spectrometry (MS) Detection: Couple your HPLC with a mass spectrometer (LC-MS). This will provide mass-to-charge ratio information for each peak, which is invaluable for identifying known degradation products or proposing structures for unknown ones.
-
-
Self-Validating Protocol:
-
Prepare and run a diluent blank under the same chromatographic conditions.
-
Prepare and run a placebo blank (if applicable) subjected to the same stress conditions.
-
Analyze an unstressed control sample of this compound.
-
Compare the chromatograms from the stressed sample with the blanks and the control. Any peak present in the stressed sample but absent in the others is likely a degradation product.
-
Confirm the identity of these peaks using LC-MS and compare the fragmentation patterns with the parent drug.
-
2. Question: My this compound sample shows significant degradation under acidic and basic conditions. How can I control the extent of degradation to fall within the recommended 5-20% range?
Answer:
Controlling the extent of degradation is crucial for obtaining meaningful data from forced degradation studies.[7] Excessive degradation can lead to the formation of secondary and tertiary degradation products, complicating the analysis.
-
Expert Insights on Lactone Hydrolysis: The lactone ring in this compound is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11] The rate of hydrolysis is dependent on the pH, temperature, and duration of exposure.[8]
-
Systematic Approach to Optimization:
-
Milder Conditions: Start with milder stress conditions. For acid hydrolysis, begin with 0.1 M HCl at room temperature. For base hydrolysis, start with 0.1 M NaOH at room temperature.[12]
-
Time-Course Study: Sample the reaction mixture at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation. This will help you identify the optimal duration to achieve the target degradation level.
-
Temperature Control: If degradation is too slow at room temperature, gradually increase the temperature (e.g., 40°C, 60°C).[13] Conversely, if degradation is too rapid, perform the study at a lower temperature.
-
Neutralization: It is critical to neutralize the sample with an appropriate acid or base after the desired time point to stop the degradation reaction before analysis.
-
3. Question: I am struggling to develop a stability-indicating HPLC method that adequately separates all the degradation products from the parent peak. What are the key parameters to optimize?
Answer:
Developing a robust stability-indicating method is a multi-faceted process that requires careful optimization of several chromatographic parameters.[6][14]
-
Pillars of Method Development:
-
Column Chemistry: The choice of the stationary phase is critical. A C18 column is a good starting point, but if co-elution is observed, consider other stationary phases like C8, phenyl-hexyl, or cyano columns to exploit different separation mechanisms.[15]
-
Mobile Phase Composition:
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent in the mobile phase.
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Evaluate a range of pH values, particularly if any degradation products are acidic or basic.
-
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of degradation products with varying polarities.[15]
-
Temperature: Column temperature affects viscosity and analyte retention. Optimizing the temperature can improve peak shape and resolution.
-
Detector Wavelength: Use a PDA detector to select a wavelength that provides a good response for both the parent drug and all degradation products.
-
-
Workflow for Method Optimization:
Caption: Potential Degradation Pathways.
VI. References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. PharmTech. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. [Link]
-
Detection identification characterization of degraded products. Slideshare. [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. [Link]
-
Overview of Degradation Products. Veeprho. [Link]
-
Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. PubMed. [Link]
-
Lactone. Wikipedia. [Link]
-
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PMC. [Link]
-
Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. [Link]
-
A comprehensive review on stability indicating method development using uhplc. Preprints.org. [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
-
Oxidative Degradation of Diethyl Phthalate by Photochemically-Enhanced Fenton Reaction | Request PDF. ResearchGate. [Link]
-
Degradation of Diallyl Phthalate (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. MDPI. [Link]
-
The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. ResearchGate. [Link]
-
Structure-dependent degradation of phthalate esters with persulfate oxidation activated by thermal in soil. PubMed. [Link]
-
Conditions mostly used for forced degradation studies. ResearchGate. [Link]
-
Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Butylphthalide. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
(PDF) 3‐n‐Butylphthalide. ResearchGate. [Link]
-
Showing Compound this compound (FDB003895). FooDB. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. PubMed. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
GUIDELINE FOR STABILITY DATA. NPRA. [Link]
-
Biotransformation of 3-n-butylidenephthalide (1) to (-)-3-butyl-3-hydroxyphthalide (2) using whole fungal cells.. ResearchGate. [Link]
-
Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn.. ResearchGate. [Link]
-
3-butyl phthalide, 6066-49-5. The Good Scents Company. [Link]
Sources
- 1. Buy this compound | 62006-39-7 [smolecule.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Detection identification characterization of degraded products | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. impactfactor.org [impactfactor.org]
- 13. snscourseware.org [snscourseware.org]
- 14. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Extraction Parameters for 3-N-Butyl-4,5-dihydrophthalide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the extraction and analysis of 3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide. This guide is designed for researchers, scientists, and drug development professionals actively working with phthalides from natural sources, primarily celery (Apium graveolens) seed.[1] As a key bioactive compound, often co-extracted with the neuroprotective agent 3-n-butylphthalide (NBP), optimizing its extraction is critical for research and development.[2][3]
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Overview of Extraction Methodologies
The choice of extraction method is the most critical decision, balancing efficiency, cost, scalability, and the chemical stability of the target analyte. Phthalides are semi-volatile and can be sensitive to thermal degradation. Below is a comparative summary of common techniques.
| Method | Principle | Advantages | Disadvantages | Key Optimization Parameters |
| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO₂) as a solvent.[4] | Green technology (non-toxic solvent), high selectivity, low-temperature operation protects thermolabile compounds.[5][6] | High initial equipment cost, requires high-pressure operation. | Pressure, Temperature, Co-solvent percentage, Flow rate.[5] |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample matrix, causing cell rupture.[7] | Extremely fast (minutes vs. hours), reduced solvent consumption, higher yields.[8][9] | Risk of thermal degradation if not controlled, non-uniform heating in some systems. | Microwave Power, Irradiation Time, Solvent Choice, Temperature.[8] |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create acoustic cavitation, disrupting cell walls and enhancing mass transfer.[10] | Fast, efficient at room temperature, low energy consumption, improves extraction yield.[11][12] | Potential for free radical formation, localized heating can occur. | Ultrasonic Amplitude/Power, Temperature, Time, Solvent Choice.[13] |
| Soxhlet Extraction | Continuous solid-liquid extraction using a recycled solvent.[14] | Exhaustive extraction, simple setup, considered a rugged and established method.[15][16] | Very slow (hours to days), requires large volumes of solvent, potential for thermal degradation due to prolonged heating.[14][16] | Solvent Choice, Cycle Time, Temperature. |
| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[17] | Fast and automated, low solvent consumption compared to Soxhlet. | High pressure and temperature can degrade sensitive compounds, requires specialized equipment. | Temperature, Pressure, Solvent, Static/Dynamic Time.[17][18] |
Section 2: Frequently Asked Questions (FAQs) on Parameter Optimization
This section addresses common questions encountered when developing an extraction protocol for this compound.
Supercritical Fluid Extraction (SFE)
Q: What are the most critical parameters to optimize for SFE of phthalides from celery seed?
A: For SFE using supercritical CO₂, the most influential parameters are pressure and temperature . These variables directly control the fluid's density and solvating power.[19] A systematic approach, such as a Box-Behnken design, is recommended. Start with a pressure range of 100-300 bar and a temperature range of 40-60°C. The addition of a co-solvent (e.g., ethanol) is the next critical parameter, as it modifies the polarity of the supercritical fluid to more efficiently extract moderately polar phthalides.
Q: How does pressure affect the selectivity and yield in SFE?
A: Pressure is directly proportional to the density of the supercritical fluid.
-
Higher Pressure: Increases the fluid's density and solvating power, leading to a higher overall yield. However, excessively high pressure can reduce selectivity, causing co-extraction of higher molecular weight compounds like lipids.
-
Lower Pressure: Enhances selectivity for more volatile, lower molecular weight compounds. For phthalides, an intermediate pressure is often optimal to balance yield and purity.
Q: What is the role of a co-solvent in SFE for this application?
A: Supercritical CO₂ is nonpolar, which is ideal for extracting lipids but less efficient for moderately polar compounds like phthalides. Adding a polar co-solvent, such as ethanol or methanol (typically 2-10%), increases the polarity of the mobile phase.[5] This significantly enhances the solubility of this compound, leading to a dramatic increase in extraction yield. The co-solvent percentage must be optimized; too much can lead to the extraction of undesirable polar compounds.
Microwave-Assisted Extraction (MAE)
Q: How do I select the right solvent for MAE of this compound?
A: The ideal solvent must serve two functions: it must effectively solubilize the target phthalides, and it must efficiently absorb microwave energy. Solvents with a high dielectric constant (e.g., ethanol, methanol, water) absorb microwaves well and heat rapidly. For phthalides, pure ethanol or an ethanol/water mixture is an excellent starting point. A nonpolar solvent like hexane can be used if mixed with a small amount of a polar "sensitizer" or if the plant matrix itself contains sufficient water to absorb the energy.[7]
Q: What is the risk of thermal degradation with MAE and how can I mitigate it?
A: The primary risk with MAE is overheating, which can degrade target analytes.[8] This is mitigated by optimizing two parameters: microwave power and irradiation time. Instead of using high power for a short duration, it is often better to use a lower power setting for a slightly longer period.[8] This allows for efficient extraction while keeping the bulk temperature below the degradation point of the phthalides. Modern MAE systems with in-situ temperature probes and feedback control are highly recommended to maintain a consistent extraction temperature (e.g., 50-70°C).
Ultrasound-Assisted Extraction (UAE)
Q: What is the mechanism of UAE and how do I optimize ultrasonic amplitude and temperature?
A: UAE works through acoustic cavitation: the formation and collapse of microscopic bubbles. This collapse generates intense localized shockwaves and micro-jets that rupture plant cell walls, releasing intracellular contents into the solvent.[10]
-
Amplitude: Higher amplitude increases the intensity of cavitation, generally leading to higher yields. However, excessive amplitude can degrade compounds.[20] An optimal range of 40-60% amplitude is a good starting point.
-
Temperature: A moderate increase in temperature (e.g., 40-50°C) can improve extraction by increasing solvent diffusion and solubility. However, high temperatures can decrease the effectiveness of cavitation and risk thermal degradation.
Q: How does the particle size of the celery seed powder affect UAE efficiency?
A: Particle size is critical. Grinding the seeds to a fine powder (e.g., 100-300 micrometers) significantly increases the surface area available for solvent contact and allows the ultrasonic waves to penetrate the matrix more effectively.[11] This leads to a shorter extraction time and higher efficiency. However, excessively fine powder can be difficult to filter post-extraction.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My extraction yield is consistently low. What are the potential causes?
A: Low yield is a common problem with multiple potential root causes. The following decision tree can help diagnose the issue. Start by verifying your analytical method with a pure standard to ensure your quantification is accurate.
Caption: Troubleshooting workflow for low extraction yield.
Q: The final extract contains a high level of impurities, particularly lipids. How can I improve its purity?
A: This is a selectivity issue. Celery seeds are rich in oils, which are often co-extracted.
-
Two-Step Extraction: Perform an initial extraction with a nonpolar solvent like n-hexane to remove the bulk of the lipids (de-fatting).[18] Then, extract the residue with a more polar solvent (e.g., ethanol) to recover the phthalides.
-
Solvent Partitioning: After a primary extraction, perform a liquid-liquid partition. For example, partition the crude extract between hexane and acetonitrile. The lipids will preferentially stay in the hexane phase, while the more polar phthalides will move to the acetonitrile phase.[21][22]
-
Optimize SFE Parameters: If using SFE, lower the pressure to reduce the fluid's solvating power for lipids, or avoid using a co-solvent in the initial phase of the extraction.
Q: I am experiencing emulsion formation during liquid-liquid partitioning. How can this be resolved?
A: Emulsions are common when samples contain surfactant-like compounds.[23]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the energy that creates the emulsion but still allows for sufficient surface area contact.[23]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[23]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[24]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can physically force the layers to separate.
Q: My analytical results (GC-MS/HPLC) are not reproducible. What should I check?
A: Inconsistent analytical results often point to issues in sample preparation or the analytical system itself.
-
Sample Homogeneity: Ensure the initial plant material is ground and mixed into a homogenous powder. Taking aliquots from a non-homogenous source is a major cause of variability.
-
Extraction Consistency: If performing a manual extraction, ensure that all parameters (time, temperature, agitation) are kept identical between replicates. Automated systems like ASE excel here.
-
Contamination: Phthalates are common contaminants in plastics and solvents.[25] Run a method blank (all steps, no sample) to check for contamination from your solvents, glassware, or vial caps.[15]
-
Instrument Calibration: Verify that your GC-MS or HPLC is properly calibrated. Check the performance of your internal standard and ensure the calibration curve has a good correlation coefficient (R² > 0.99).[26]
Section 4: Standard Operating Protocols
The following protocols provide a starting point for extraction and analysis. They should be further optimized for your specific equipment and material.
Protocol 4.1: Microwave-Assisted Extraction (MAE)
-
Preparation: Grind dried celery seeds to a fine powder (approx. 40 mesh). Accurately weigh 1.0 g of the powder into a 50 mL microwave extraction vessel.
-
Solvent Addition: Add 20 mL of 95% ethanol to the vessel.
-
Extraction: Secure the vessel in the MAE system. Set the following parameters:
-
Microwave Power: 400 W
-
Target Temperature: 60°C (with a 5-minute ramp time)
-
Hold Time: 15 minutes at 60°C
-
-
Cooling & Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter into a collection vial.
-
Analysis: Dilute the extract with an appropriate solvent (e.g., hexane) for GC-MS analysis.
Protocol 4.2: Soxhlet Extraction
-
Preparation: Place 10 g of powdered celery seed into a cellulose extraction thimble.[27]
-
Assembly: Place the thimble inside the main chamber of a 250 mL Soxhlet extractor. Add 200 mL of n-hexane to the round bottom flask and assemble the apparatus with the condenser.[15][27]
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle rate (approx. 4-6 cycles per hour).
-
Concentration: After extraction, cool the flask. Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude oil.
-
Purification (Optional): Re-dissolve the oil in a hexane/acetonitrile mixture and perform a liquid-liquid partition to separate phthalides from non-polar lipids.
Protocol 4.3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: An Agilent GC-MS system (or equivalent) with a capillary column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).[25]
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 80°C, hold for 1 min. Ramp to 280°C at 10°C/min. Hold for 5 min.
-
-
MS Parameters:
-
Quantification: Prepare a calibration curve using a certified standard of this compound with a fixed concentration of the internal standard. Calculate the concentration in the sample based on the peak area ratio.[25]
Section 5: Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data analysis, incorporating key decision points.
Caption: General experimental workflow for phthalide extraction and analysis.
References
-
Fazal, S. S., Ansari, M. M., Singla, R. K., & Khan, S. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Indo Global Journal of Pharmaceutical Sciences, 2(3), 258-261.
-
Zorga, J., Kunicka-Styczyńska, A., Gruska, R., & Śmigielski, K. (2020). Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery (Apium graveolens L.) Seeds. Polish Journal of Food and Nutrition Sciences, 70(4), 369-377.
-
K-Jhil Scientific. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific.
-
Kitajima, J., Ishikawa, T., & Satoh, M. (2003). Polar constituents of celery seed. Phytochemistry, 64(5), 1003-1011.
-
Sowbhagya, H. B., & Srinivas, P. (2014). Enrichment of Bio-Active Phthalides in Celery Seed Oil. Journal of Food Processing and Technology, 5(12).
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
-
Central Food Technological Research Institute. (n.d.). A process for the preparation of phthalides from celery seed oil. CFTRI.
-
Hadizadeh, F., et al. (2019). OPTIMIZATION OF N-BUTHYLPHTHALIDE SYNTHESIS PROCESS. Heterocyclic Letters, 9(2), 141-148.
-
Wang, Y., et al. (2022). Optimization of the Efficient Extraction of Organic Components in Atmospheric Particulate Matter by Accelerated Solvent Extraction Technique and Its Application. Atmosphere, 13(2), 291.
-
ResearchGate. (n.d.). 391 questions with answers in EXTRACTION OF NATURAL PRODUCTS. ResearchGate.
-
Reusch, W. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Master Organic Chemistry.
-
Caltest Analytical Laboratory. (2009). METHOD 3540C SOXHLET EXTRACTION. Caltest.
-
Cromlab. (n.d.). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Cromlab.
-
Preprints.org. (2024). Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. Preprints.org.
-
Wikipedia. (n.d.). Supercritical fluid extraction. Wikipedia.
-
Al-Suod, H., et al. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Molecules, 29(12), 2849.
-
Yoshinaga, J., et al. (2013). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Journal of Health Science, 54(6), 605-619.
-
Anjum, F., et al. (2017). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. International Journal of Research and Development in Pharmacy & Life Sciences, 6(3), 2617-2626.
-
Karimi, P., et al. (2012). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 11(3), 823-828.
-
Sabinsa Australia. (2008). Supercritical fluid extraction - The green manufacturing process. Sabinsa.
-
World Health Organization. (2011). Analytical methods and achievability. Guidelines for drinking-water quality.
-
Alexander, A., et al. (2015). Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals. Research Journal of Pharmacy and Technology, 8(5), 655-666.
-
Li, Y., et al. (2020). Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice. Frontiers in Neurology, 11, 569.
-
Dattilo, T., et al. (2022). Microwave-Assisted Solid Extraction from Natural Matrices. IntechOpen.
-
Trade Science Inc. (2012). SUPERCRITICAL FLUID EXTRACTION. Trade Science Inc.
-
Mendeley. (n.d.). Supercritical Fluid Extraction: A Review. Mendeley.
-
Taylor & Francis. (n.d.). Soxhlet extraction – Knowledge and References. Taylor & Francis.
-
European Commission. (2009). Methods for the determination of phthalates in food. JRC Publications Repository.
-
Pharmacy D-Tutor. (2022). Extraction of Natural Products V : (Ultrasound Assisted Extraction). YouTube.
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. EPA.
-
Zhang, L., et al. (2022). Efficacy and safety of 3-n-butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion. Brain and Behavior, 12(10), e2770.
-
Xing, C., et al. (2020). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal, 133(23), 2849-2860.
-
Roman, I., et al. (2019). Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. Molecules, 24(12), 2321.
-
Wolszczak, P., et al. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 44, 00200.
-
de Souza, J.A.A., et al. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Molecules, 29(10), 2269.
-
Chen, J., et al. (2020). DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice. Neuroscience Bulletin, 36(5), 463-476.
-
Hielscher Ultrasonics. (2023). A Tutorial About Setup, Function & Applications #soxhlet #extraction. YouTube.
-
Systematic Reviews in Pharmacy. (2018). Extraction of Neutraceuticals from Plants by Microwave Assisted Extraction. Systematic Reviews in Pharmacy, 9(1).
-
da Silva, L.C., et al. (2024). Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. Applied Sciences, 14(11), 4768.
-
Jyothi, D., et al. (2020). Microwave assisted extraction of phenolic compounds and investigation on antioxidant activity. Journal of Xi'an Shiyou University, Natural Sciences Edition, 16(6).
-
ResearchGate. (2024). Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study. ResearchGate.
-
Tan, M.C., et al. (2024). Optimisation of Ultrasound-Assisted Extraction of Total Phenolics and Flavonoids Content from Centella asiatica. Molecules, 29(2), 481.
-
da Silva, J.C.G., et al. (2023). Innovative Ultrasound-Assisted Extraction for Phenolic and Antioxidant Evaluation of Brazilian Green Propolis. Molecules, 28(15), 5859.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 6. Supercritical fluid extraction - The green manufacturing process - Sabinsa Australia [sabinsa.com.au]
- 7. rjptonline.org [rjptonline.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. cftri.res.in [cftri.res.in]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 25. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e3s-conferences.org [e3s-conferences.org]
- 27. epa.gov [epa.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 3-N-Butyl-4,5-dihydrophthalide in Animal Models
Welcome to the technical support center for researchers working with 3-N-Butyl-4,5-dihydrophthalide (BDPH). This guide is designed to provide you with practical, in-depth solutions to the common challenges encountered when aiming to enhance the oral bioavailability of this lipophilic compound in preclinical animal models. My insights are drawn from established scientific principles and a synthesis of current literature to ensure your experiments are built on a foundation of expertise and trustworthiness.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before embarking on your in vivo studies with BDPH.
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound stems primarily from its physicochemical properties. It is a lipophilic, or "fat-loving," molecule with poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Since BDPH dissolves poorly in water, its dissolution is the rate-limiting step for absorption, leading to low and variable bioavailability.
Q2: What are the most promising formulation strategies to enhance the bioavailability of BDPH?
A2: Given its lipophilic nature, lipid-based drug delivery systems are among the most effective strategies.[2][3] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS) have shown great promise for similar poorly soluble drugs.[4][5][6] These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.[4][6] This pre-dissolved state of the drug in the formulation bypasses the dissolution step, significantly enhancing absorption.[4] Another promising avenue is the use of liposomes, particularly those modified with bile salts like sodium cholate, which have been shown to dramatically improve the absorption of N-butylphthalide.[7][8]
Q3: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A3: A SEDDS formulation is principally composed of three types of excipients:
-
Oils: These act as a lipid vehicle to dissolve the lipophilic BDPH. Common examples include medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).[1]
-
Surfactants: These are amphiphilic molecules that reduce the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of an emulsion. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are generally preferred for their safety and efficiency.[1]
-
Co-surfactants/Co-solvents: These are often added to increase the drug-loading capacity of the formulation and improve the spontaneity of emulsification. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q4: Which animal models are most appropriate for pharmacokinetic studies of BDPH?
A4: Rodent models, such as rats and mice, are the most commonly used for initial pharmacokinetic screening of new formulations.[9][10][11] They are cost-effective, readily available, and their physiology is well-characterized. When selecting a model, it is crucial to consider the specific research question and the metabolic profile of the compound in that species.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Formulation Development and Stability
Problem 1: My BDPH formulation appears cloudy or shows signs of phase separation upon standing.
-
Underlying Cause: This indicates physical instability of your formulation. The components may not be fully miscible, or the drug may be precipitating out of the solution. SEDDS formulations should be clear, isotropic mixtures.[4]
-
Troubleshooting Steps:
-
Re-evaluate Excipient Miscibility: Ensure that the selected oil, surfactant, and co-surfactant are fully miscible in the chosen ratios. You can perform simple visual inspections of blank formulations (without BDPH) at different ratios.
-
Increase Surfactant/Co-surfactant Concentration: A higher concentration of surfactants or co-surfactants can improve the stability of the formulation and the solubilization of the drug.[12]
-
Incorporate a Co-solvent: If not already included, adding a co-solvent like ethanol or PEG 400 can improve the solvent capacity of the formulation for BDPH.
-
Gentle Heating and Agitation: During preparation, gentle heating (e.g., to 40°C) and vortexing can help ensure all components, including the BDPH, are fully dissolved. Allow the formulation to cool to room temperature to confirm it remains a clear solution.
-
Conduct Stability Studies: Store your formulation under different conditions (e.g., refrigerated, room temperature, accelerated at 40°C) and visually inspect for any signs of precipitation or phase separation over time.[13][14]
-
Problem 2: The drug appears to be precipitating out of the formulation after dilution in an aqueous medium.
-
Underlying Cause: This is a common issue with supersaturated formulations like SEDDS. While the drug is stable in the neat formulation, the dilution in the GI tract can reduce the solvent capacity, leading to precipitation.[15]
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: The inclusion of polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in your formulation can help maintain a supersaturated state of the drug in the aqueous environment of the gut, preventing precipitation.[15]
-
Optimize the Surfactant to Oil Ratio: The ratio of surfactant to oil is critical for the stability of the resulting emulsion. A higher surfactant concentration generally leads to smaller and more stable droplets upon dispersion.
-
Assess Emulsification Efficiency: A key indicator of a good SEDDS formulation is its ability to emulsify rapidly and completely upon gentle agitation in an aqueous medium.[16] You can visually assess this by adding a small amount of your formulation to water in a beaker with gentle stirring. The formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.
-
In Vivo Dosing: Oral Gavage
Problem 3: I am observing high variability in my pharmacokinetic data between animals in the same group.
-
Underlying Cause: High variability can stem from inconsistencies in the oral gavage procedure, leading to inaccurate dosing or stress-induced physiological changes in the animals. Proper restraint and technique are paramount.[17]
-
Troubleshooting Steps:
-
Ensure Proper Restraint: The animal must be securely restrained to ensure its head and body are aligned, which straightens the esophagus for easier passage of the gavage needle.[18][19]
-
Use the Correct Gavage Needle Size: The length of the needle should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[19][20] The gauge should be appropriate for the animal's size and the viscosity of the formulation.
-
Avoid Accidental Tracheal Administration: If you feel resistance during needle insertion, do not force it.[20][21] This may indicate entry into the trachea. Withdraw the needle and re-attempt. Signs of tracheal administration include coughing or fluid bubbling from the nose.[17]
-
Administer the Formulation Slowly: Injecting the dose too quickly can cause reflux and aspiration.[18][21] A slow and steady administration over a few seconds is recommended.
-
Acclimatize Animals: Handle the animals for a few days prior to the experiment to reduce stress during the procedure.[17][21]
-
Problem 4: The animal shows signs of distress (e.g., coughing, difficulty breathing) after dosing.
-
Underlying Cause: This is a critical issue and may indicate that some of the formulation has entered the respiratory tract (aspiration) or that there has been an injury to the esophagus.
-
Troubleshooting Steps:
-
Immediate Action: If signs of distress are observed, stop the procedure immediately.[19] If fluid is suspected to be in the trachea, gently tilt the animal's head down to allow it to drain.
-
Post-Procedure Monitoring: Closely monitor the animal for at least 15-30 minutes after dosing.[21] If distress persists, consult with the institutional veterinary staff. Euthanasia may be necessary in severe cases to prevent suffering.[21]
-
Review Your Technique: This is a strong indicator that the oral gavage technique needs refinement. Seek additional training or have an experienced colleague observe your technique to identify areas for improvement.
-
Bioanalytical Method
Problem 5: I am having difficulty achieving a low limit of quantification (LLOQ) for BDPH in plasma samples.
-
Underlying Cause: This could be due to inefficient extraction of the analyte from the plasma matrix, ion suppression in the mass spectrometer, or a non-optimized LC-MS/MS method.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: For a lipophilic compound like BDPH, protein precipitation followed by liquid-liquid extraction can be effective. A study on 3-n-butylphthalide used acetonitrile for protein precipitation.[9] Another used an ethyl acetate-ethyl ether mixture for extraction.[10] Experiment with different organic solvents to find the one that provides the best recovery.
-
Select an Appropriate Internal Standard (IS): An ideal IS is structurally similar to the analyte and has a similar retention time and ionization efficiency. A stable isotope-labeled version of BDPH would be optimal. If unavailable, select a compound with similar physicochemical properties. For instance, glipizide has been used as an IS for 3-n-butylphthalide.[9]
-
Optimize Mass Spectrometry Parameters: Ensure that the precursor-to-product ion transitions (MRM) are optimized for both BDPH and the IS to maximize sensitivity. For 3-n-butylphthalide, the transition of m/z 191/145 has been successfully used.[9][10]
-
Refine Chromatographic Conditions: A suitable C18 column with a gradient elution program using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.[9][10] Adjusting the gradient and flow rate can improve peak shape and resolution, thereby enhancing sensitivity.
-
Experimental Protocols
Protocol 1: Preparation of a BDPH Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of BDPH in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Add an excess amount of BDPH to a known volume of each excipient in separate vials.
-
Vortex the vials for 30 minutes and then shake them in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved BDPH in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubilizing capacity for BDPH.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the three components.
-
Visually assess the formulations for clarity and homogeneity.
-
To each clear and homogenous blank formulation, add a known amount of BDPH and check for any precipitation.
-
Plot the compositions on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Select a ratio from the self-emulsifying region of the ternary phase diagram that allows for the desired drug loading.
-
Accurately weigh the required amounts of oil, surfactant, co-surfactant, and BDPH into a glass vial.
-
Gently heat the mixture to approximately 40°C while vortexing until a clear, homogenous solution is obtained.
-
Store the final formulation in a tightly sealed container, protected from light.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week before the experiment.
-
Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Divide the animals into experimental groups (e.g., control group receiving a simple suspension of BDPH, and a test group receiving the BDPH-SEDDS formulation).
-
-
Dosing:
-
Accurately weigh each animal to calculate the precise dose volume.
-
Administer the formulation via oral gavage at the desired dose (e.g., 30 mg/kg).[10]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of BDPH using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[22]
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of 3-n-butylphthalide Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| NBP Suspension | 30 (oral) | ~150 | ~1.5 | ~800 | 21.7 | [7][8] |
| NBP-loaded CA-liposomes | 30 (oral) | ~1200 | 0.70 ± 0.14 | ~3400 | 92.65 | [7][8] |
| dl-PHPB (prodrug) | 200 (oral) | ~2500 | ~1.0 | ~12000 | > NBP | [11] |
| dl-NBP | 156 (oral) | ~1500 | ~1.5 | ~7500 | - | [11] |
Note: Data are approximated from published studies for illustrative purposes. NBP (N-butylphthalide) and dl-NBP are used here as they are closely related to BDPH. CA-liposomes are sodium cholate-appended liposomes. dl-PHPB is a prodrug of NBP.
Visualizations
Experimental Workflow for Enhancing BDPH Bioavailability
Caption: Workflow for developing and evaluating a BDPH formulation.
Mechanism of Bioavailability Enhancement by SEDDS
Caption: How SEDDS improves the absorption of BDPH.
References
- Gedela, R. K., & Labala, S. (2015). Selection of Polymeric Excipients for Poorly Soluble Drugs. Journal of Developing Drugs, 4(2).
- Thakkar, R., & Patel, B. (2022). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science, 2(12), 1-12.
- Niu, Z., Chen, F., Sun, J., Liu, X., Wang, Y., Chen, D., & He, Z. (2008). High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study.
- Gedela, R. K., & Labala, S. (2015). Selection of Polymeric Excipients for Poorly Soluble Drugs. Longdom Publishing S.L.
- Thakkar, R., & Patel, B. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science.
- Ahmad, J., Mir, S. R., & Imam, S. S. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability.
- Mir, S. R., & Ahmad, J. (2022).
- Li, J., Yang, Y., Lu, L., et al. (2022). Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy.
- BenchChem. (2025). Comparative Pharmacokinetics of (3S)-Butylphthalide Formulations: A Guide for Researchers. BenchChem.
- UQ Animal Ethics Committee. (2021).
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
- Chen, J., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study.
- Standard Operating Procedure (SOP) for Oral Dosing (Gavage)
- Li, J., et al. (2018). Biopharmaceutical, preclinical pharmacokinetic and pharmacodynamic investigations of an orally administered novel 3-nbutylphthalide prodrug for ischemic stroke treatment.
- Georgieva, M., & Zgurova, D. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB, 26(3), 3288-3296.
- Kim, D. W., & Kang, J. H. (2020). Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems. Pharmaceutics, 12(7), 656.
- Wang, M., et al. (2015). Pharmacokinetics, safety and tolerability of L-3-ν-butylphthalide tablet after single and multiple oral administrations in healthy Chinese volunteers. Brazilian Journal of Pharmaceutical Sciences, 51(3), 525-531.
- Stella, V. J., & Charman, W. N. (1992). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. International Journal of Pharmaceutics, 82(1-2), 29-40.
- Sharma, A., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 15(7), 1935.
- Li, J., et al. (2022). Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy.
- Gao, P., & Morozowich, W. (2006). Development of supersaturatable SEDDS (S-SEDDS) formulations for improving the oral absorption of poorly soluble drugs. Expert Opinion on Drug Delivery, 3(1), 97-110.
- Li, J., et al. (2018). Conversion and pharmacokinetics profiles of a novel pro-drug of 3-n-butylphthalide, potassium 2-(1-hydroxypentyl)-benzoate, in rats and dogs. Acta Pharmacologica Sinica, 39(2), 275-285.
- Dai, X., et al. (2013). 3-n-Butylphthalide.
- Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. European Journal of Pharmaceutical Sciences, 5(2), 63-71.
- Deng, Y., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition, 40(11), 2173-2184.
- Mahapatra, A. K., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of Pharmaceutical Sciences and Research.
- Lin, L. C., et al. (2013). Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS. International Journal of Molecular Sciences, 14(1), 836-848.
- Zhao, W., et al. (2019). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal, 132(6), 709-717.
- Mahapatra, A. K., et al. (2013). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies.
- Alqahtani, M. S., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Frontiers in Pharmacology, 13, 938128.
- Fazal, S. S., & Singla, R. K. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Indo Global Journal of Pharmaceutical Sciences, 2(1), 36-42.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
- Lin, L. C., et al. (2013). Pharmacokinetics of Dibutyl Phthalate (DBP)
- Wang, Y., et al. (2020). Dl-NBP (Dl-3-N-Butylphthalide) Treatment Promotes Neurological Functional Recovery Accompanied by the Upregulation of White Matter Integrity and HIF-1α/VEGF/Notch/Dll4 Expression. Frontiers in Cellular Neuroscience, 14, 10.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- ASEAN Guideline on Stability Study of Drug Product (R1). (n.d.).
- Stability Testing of Drug Substances and Drug Products. (1998).
Sources
- 1. journal-imab-bg.org [journal-imab-bg.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion and pharmacokinetics profiles of a novel pro-drug of 3-n-butylphthalide, potassium 2-(1-hydroxypentyl)-benzoate, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. www3.paho.org [www3.paho.org]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. instechlabs.com [instechlabs.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 22. scielo.br [scielo.br]
Navigating the Labyrinth of Large-Scale 3-N-Butyl-4,5-dihydrophthalide Production: A Technical Support Guide
For Immediate Release
Shanghai, CN – January 16, 2026 – As the pharmaceutical and nutraceutical industries increasingly explore the therapeutic potential of 3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, researchers and process chemists are encountering significant hurdles in transitioning from laboratory-scale synthesis to industrial production. To address these challenges, this technical support center provides a comprehensive guide with troubleshooting protocols and frequently asked questions, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound, a key bioactive compound found in celery seed extract, has garnered attention for its neuroprotective and anti-inflammatory properties.[1] However, scaling up its production is fraught with challenges, including maintaining stereochemical integrity, maximizing yield, and ensuring purity. This guide offers a structured approach to overcoming these common obstacles.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis & Reaction Control
Q1: My reaction yield is consistently low when scaling up. What are the likely causes?
Low yields during scale-up can often be attributed to several factors that are less pronounced at the bench scale. These include:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature throughout the reaction mixture. This can lead to the formation of side products or incomplete reactions. It's crucial to use a reactor with efficient heating and cooling systems and to monitor the internal temperature closely.[2]
-
Poor Mixing: Inadequate agitation in large reactors can result in localized "hot spots" or areas of high reactant concentration, which can promote side reactions. The type of impeller and agitation speed should be optimized for the specific reaction viscosity and volume.[2]
-
Reagent Addition Rate: The rate of addition of critical reagents, such as Grignard reagents in certain synthetic routes, becomes much more critical at scale. A slow, controlled addition is often necessary to manage the reaction exotherm and prevent the formation of impurities.[3]
Q2: I'm observing the formation of significant by-products that were not present in my small-scale reactions. How can I identify and minimize them?
The formation of new by-products at scale is a common challenge. Potential culprits include:
-
Over-alkylation or Di-alkylation: In syntheses involving the addition of the butyl group, there is a risk of multiple alkylations, especially if the reaction temperature is not well-controlled.
-
Ring-Opening of the Lactone: The phthalide ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of the corresponding hydroxy acid. Careful pH control during the reaction and work-up is essential.
-
Oxidation Products: Exposure to air for extended periods, especially at elevated temperatures, can lead to the oxidation of the dihydrophthalide ring. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
To identify these by-products, techniques such as LC-MS and GC-MS are invaluable. Once identified, process parameters can be adjusted to minimize their formation.
Q3: How can I control the stereochemistry of the final product during a large-scale synthesis?
Controlling stereochemistry is paramount, as different enantiomers can have different biological activities. Key strategies include:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries from the outset is often the most effective approach to ensure the desired stereoisomer is produced in high enantiomeric excess.[4]
-
Chiral Resolution: If a racemic mixture is produced, chiral chromatography is a common method for separating the enantiomers. However, scaling up chiral separations can be costly and challenging. Techniques like preparative HPLC with chiral stationary phases or simulated moving bed (SMB) chromatography are options for industrial-scale resolution.[5][6] It is crucial to select a chiral stationary phase that provides good separation at an analytical scale before investing in expensive preparative columns.[7]
Purification & Isolation
Q4: I'm struggling to achieve the desired purity of this compound at a large scale. What purification strategies are most effective?
Purification is often a major bottleneck in scaling up production. Effective strategies include:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most economical and scalable purification method. This involves screening various solvents and solvent mixtures to find conditions that provide good recovery and effectively purge impurities.
-
Liquid-Liquid Extraction: A well-designed liquid-liquid extraction protocol can be highly effective for removing impurities with different polarities. A patent for purifying the related compound butylphthalide highlights a method involving multiple acid and alkali washes to remove impurities by causing the desired product and impurities to selectively open their rings and move between aqueous and organic phases.[3]
-
Preparative Chromatography: For high-purity requirements, preparative liquid chromatography is often necessary.[8] While silica gel chromatography is common at the lab scale, other stationary phases like reversed-phase C18 may be more suitable for large-scale purification of moderately polar compounds like this compound. Centrifugal partition chromatography is another liquid-liquid chromatography technique that can be effective for large-scale purification of natural products.[9]
Q5: My product seems to be degrading during work-up and purification. What are the stability concerns?
This compound can be sensitive to certain conditions:
-
pH Extremes: As mentioned, strong acids or bases can cause hydrolysis of the lactone ring. Maintaining a neutral or slightly acidic pH during work-up is generally advisable.
-
Elevated Temperatures: Prolonged exposure to high temperatures during distillation or drying can lead to degradation. It is recommended to use vacuum distillation to lower the boiling point and to dry the product at the lowest effective temperature.
-
Light and Air Exposure: Some phthalides can be sensitive to light and oxidation. Storing the product under an inert atmosphere and protected from light is good practice.[10]
Experimental Protocols & Methodologies
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the production of this compound, highlighting key decision points and quality control steps.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
When encountering issues such as low yield or high impurity levels, a systematic approach to troubleshooting is essential. The following diagram outlines a logical path for diagnosing and resolving common problems.
Caption: A decision tree for troubleshooting common issues in the scale-up of this compound production.
Quantitative Data Summary
While specific quantitative data for the industrial-scale production of this compound is proprietary, the following table provides typical ranges for key parameters based on literature for related phthalide syntheses and general principles of process scale-up.[2][3]
| Parameter | Laboratory Scale (typical) | Pilot/Industrial Scale (target) | Key Considerations for Scale-Up |
| Reaction Temperature | +/- 1 °C | +/- 2-5 °C | Efficient heat transfer is critical to avoid hot spots and side reactions. |
| Reagent Molar Ratios | 1.1 - 1.5 equivalents | 1.05 - 1.2 equivalents | Minimizing excess reagents reduces cost and simplifies purification. |
| Reaction Time | 2 - 24 hours | 4 - 48 hours | May need to be adjusted based on heat and mass transfer limitations. |
| Typical Yield | 60 - 85% | > 75% | Process optimization is key to maximizing yield and economic viability. |
| Final Purity | 95 - 99% | > 99.5% | Requires robust and scalable purification methods. |
Conclusion
The successful scale-up of this compound production requires a thorough understanding of the underlying chemistry and the physical challenges of large-scale manufacturing. By anticipating common problems such as temperature control, mixing efficiency, and purification bottlenecks, and by implementing a systematic troubleshooting approach, researchers and drug development professionals can navigate the complexities of bringing this promising compound from the lab to the market.
References
- Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active n
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Phthalide synthesis. Organic Chemistry Portal. (n.d.).
- Isolation of Natural Products Using Prepar
- Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L.
- Isolation of Natural Products Using Prepar
- Preparatory Chromatography of Natural Product Extracts Utilizing a UV-Based Open Access Walk-Up Purification Strategy.
- Phthalimides: developments in synthesis and functionaliz
- CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS
- This compound. PubChem. (n.d.).
- Process optimization and scale-up in pharmaceutical manufacturing. (2023).
- Chiral Separation techniques at Industrial Scale?
- Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology. (n.d.).
- Novel method for purifying butylphthalide.
- Identification of Xanthine Oxidase Inhibitors from Celery Seeds Using Affinity Ultrafiltration–Liquid Chromatography–Mass Spectrometry. MDPI. (2023).
- Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry. PubMed. (n.d.).
- Dibutyl phthalate synthesis process.
- 3-butyl phthalide, 6066-49-5. The Good Scents Company. (n.d.).
- Showing Compound this compound (FDB003895). FooDB. (2010).
- Compound: this compound (CHEMBL2288883). ChEMBL. (n.d.).
- Celery seed extract, preparation and preparation method thereof.
- Drug Substance Manufacturing Process Optimization & Scale-Up. Aragen Life Sciences. (n.d.).
- CELERY SEED EXTRACT, AND PREPARATION METHOD THEREFOR AND USE THEREOF.
- Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. IJSDR. (n.d.).
- Characterization of chemical constituents of celery seed extract.
- Butylphthalide. Wikipedia. (n.d.).
- Method for preparing N-butylphthalimide.
- Development, Optimization, and Scale-Up of Process Parameters.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Resolution of Three Important π-Basic Chiral Compounds on Recently Developed Five π-Acidic Chiral Columns.
- Celery Seed and Related Extracts with Antiarthritic, Antiulcer, and Antimicrobial Activities.
- Optimization and Scale-Up of Fermentation Processes Driven by Models.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. (n.d.).
- Conversion of terephthalic acid to Di-n-butyl terephthalate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. CN113024495A - Novel method for purifying butylphthalide - Google Patents [patents.google.com]
- 4. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isca.in [isca.in]
- 9. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 10. ijsdr.org [ijsdr.org]
Preventing oxidation and degradation of 3-N-Butyl-4,5-dihydrophthalide during storage
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-N-Butyl-4,5-dihydrophthalide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent oxidation and degradation of this valuable compound during storage and experimentation. Our goal is to ensure the integrity and reproducibility of your research by maintaining the highest purity of your materials.
Understanding the Instability of this compound
This compound, a bicyclic lactone, is susceptible to degradation through several pathways due to its chemical structure. The lactone ring, the dihydrofuran moiety, and the benzylic proton are all potential sites for chemical reactions that can compromise the compound's purity and activity. The primary degradation pathways include oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is crucial for implementing effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound, which is typically a colorless to pale yellow oily liquid, can manifest as a noticeable change in color to a more intense yellow or brown. An alteration in odor may also occur. However, the most reliable indicators of degradation are changes in the analytical profile, such as the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, GC).
Q2: What are the main factors that accelerate the degradation of this compound?
A2: The stability of this compound is influenced by several environmental factors.[1][2] Exposure to oxygen (air), light, elevated temperatures, and humidity can all promote degradation.[1][2] The presence of acidic or basic contaminants can also catalyze hydrolytic degradation of the lactone ring.
Q3: How does oxidation specifically affect this compound?
A3: The dihydrofuran ring in this compound is susceptible to oxidation. Atmospheric oxygen can react with the compound, particularly at the benzylic position, leading to the formation of hydroperoxides. These hydroperoxides can further decompose into various degradation products, including aldehydes, ketones, and carboxylic acids, which can ultimately lead to ring-opening of the lactone.
Q4: Can this compound hydrolyze, and under what conditions?
A4: Yes, the lactone ring in this compound is an ester and is therefore susceptible to hydrolysis.[3] This reaction is accelerated by the presence of water and is catalyzed by both acids and bases.[3] Hydrolysis results in the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid. It is crucial to store the compound in a dry environment and avoid contact with acidic or basic substances.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration (Yellowing/Browning) of the sample | Oxidation due to prolonged exposure to air. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, transfer aliquots into smaller, sealed vials to minimize headspace and repeated exposure to air. 2. Antioxidant Addition: Consider the addition of a suitable antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%).[5] Always perform compatibility and stability studies before adding any new excipient. |
| Appearance of new peaks in HPLC/GC analysis | Degradation due to improper storage conditions (light, heat, or humidity). | 1. Photoprotection: Store the compound in amber glass vials or protect it from light by wrapping the container in aluminum foil.[6][7] 2. Temperature Control: Store at recommended low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down the rate of all potential degradation reactions. 3. Moisture Control: Ensure the storage container is tightly sealed to prevent moisture ingress. The use of desiccants in secondary containment can also be beneficial. |
| Decrease in purity/potency over time | Multiple degradation pathways (oxidation, hydrolysis, photodegradation) occurring simultaneously. | 1. Comprehensive Stability Study: Conduct a forced degradation study to identify the primary degradation pathways under various stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guideline Q1A.[8] 2. Optimize Storage Conditions: Based on the stability study results, implement a multi-faceted storage strategy addressing all identified sensitivities (e.g., storing under inert gas, in amber vials, at low temperatures, and with a desiccant). |
| Inconsistent experimental results | Use of a partially degraded sample. | 1. Purity Verification: Always verify the purity of the compound using a validated analytical method (e.g., HPLC with UV or MS detection) before use in critical experiments.[9] 2. Fresh Aliquots: Use fresh aliquots from a properly stored stock for each set of experiments to avoid issues arising from repeated freeze-thaw cycles or exposure of the stock to the laboratory environment. |
Visualizing Degradation and Prevention Strategies
Potential Degradation Pathways of this compound
Caption: Workflow for conducting forced degradation studies.
Protocols for Ensuring Stability
Protocol 1: Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C for short-term storage. For long-term storage (months to years), store frozen at -20 °C or below.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation. [4]3. Light: Protect from light by storing in amber glass vials or by wrapping the container with aluminum foil. [6][7]4. Moisture: Use tightly sealed containers to prevent the ingress of moisture. For highly sensitive applications, consider storing the vials in a desiccator.
-
Aliquoting: For frequently used material, it is highly recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required based on the specific instrumentation and impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution may be necessary to resolve all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute with the mobile phase to an appropriate working concentration. |
Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. The appearance of new peaks over time under specific storage conditions indicates degradation. For the identification of unknown degradation products, fractions can be collected for analysis by mass spectrometry (LC-MS). [9][10]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Harmonised Guideline: Stability Testing of Drug Substances and Drug Products Q1. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Gresset, A., et al. (2019). 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage. Journal of Animal Science, 97(Supplement_3), 80-81.
- Bian, B., & Klemperer, W. G. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(4), 862-873.
- United States Pharmacopeia. (n.d.). General Chapter <1150> Pharmaceutical Stability. USP-NF.
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
- Li, H., et al. (2025).
-
Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. Retrieved from [Link]
- Figlin, G. H., et al. (2008). Lactone stabilizing compositions. U.S.
- Wang, J., et al. (2025). Insights into the thermal degradation mechanisms of polyethylene terephthalate dimer using DFT method. Journal of Analytical and Applied Pyrolysis, 106935.
- Hou, W., et al. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Kwiecień, M., & Szbidzińska, E. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6524.
- Ríos, M. Y., & Delgado, G. (2025). Oxidation of furans (Review). Revista de la Sociedad Química de México, 69(1).
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
- United States Pharmacopeia. (2012). <1150> Pharmaceutical Stability.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Gebregeorgis, G. Z., & Gebretnsae, A. G. (2024).
- United States Pharmacopeia. (2012). <1150> Pharmaceutical Stability (deleted).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- Lee, J., & Kim, D. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 26(11), 3299.
- Gresset, A., et al. (2019). 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage. Journal of Animal Science, 97(Supplement_3), 80-81.
- Khan, I., et al. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Journal of Medical and Analytical Chemistry, 2(1), 8-12.
- Bakulev, V. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Su, W. K. (2025).
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
- Kumar, A., & Singh, B. (2023).
- Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
-
Science.gov. (n.d.). antioxidant butylated hydroxytoluene: Topics by Science.gov. Retrieved from [Link]
- O'Connor, S., et al. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Environmental Monitoring, 8(1), 43-49.
- Tata, R. R., & Harmata, M. (2015). A Synthesis of Dihydrofuran-3(2H)-ones. ChemInform, 46(45).
-
Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. Retrieved from [Link]
- Pérez-Sánchez, H., et al. (2024). Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. Cerrado Publishing.
- Pharmaguideline. (n.d.).
- European Medicines Agency. (n.d.). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. kemin.com [kemin.com]
- 6. viallabeller.com [viallabeller.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: Analysis of 3-N-Butyl-4,5-dihydrophthalide (BDHP) in Biological Matrices
Welcome to the technical support center for the bioanalysis of 3-N-Butyl-4,5-dihydrophthalide (BDHP), also known as sedanenolide.[1][2] This guide is designed for researchers, scientists, and drug development professionals actively working on quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively. We will explore common challenges and their solutions in a practical question-and-answer format, grounded in established regulatory and scientific principles.
Section 1: Core Principles in BDHP Bioanalysis
Before diving into specific troubleshooting scenarios, it is crucial to understand the foundational pillars of a robust bioanalytical method. The reliability of your pharmacokinetic, toxicokinetic, or biomarker data depends entirely on the quality of the analytical method used to generate it.[3][4]
Understanding the Analyte: this compound (BDHP)
BDHP is a lactone, a cyclic ester.[2] This chemical feature is central to many analytical considerations. The ester bond is susceptible to hydrolysis (opening of the lactone ring) to form the corresponding hydroxy-carboxylic acid, particularly under unstable pH conditions or in the presence of certain enzymes in the biological matrix.[5] This potential instability must be evaluated throughout the entire bioanalytical process, from sample collection to final analysis.[5][6]
The Central Challenge: The Matrix Effect
What is the matrix effect and why is it the most critical challenge in LC-MS/MS bioanalysis?
The matrix effect is the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample (e.g., phospholipids, salts, proteins).[7][8] This can lead to either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which severely compromise the accuracy and precision of quantification. Because of this, regulatory bodies like the FDA mandate the evaluation of matrix effects during method validation.[3][7]
The severity of matrix effects is directly linked to the cleanliness of the final sample extract and the chromatographic separation.[7] A robust method must be designed to minimize and control this phenomenon.
The Non-Negotiable: A Suitable Internal Standard (IS)
Why is selecting the right Internal Standard so important?
An ideal Internal Standard (IS) behaves as closely as possible to the analyte throughout sample preparation and analysis but is distinguishable by the mass spectrometer. Its primary role is to compensate for variability during the analytical process, including extraction efficiency, injection volume, and matrix effects.[9]
For BDHP, the gold standard is a stable isotope-labeled (SIL) version, such as deuterated BDHP (d-BDHP).[10] A SIL-IS is the best choice because it has nearly identical chemical properties and chromatographic retention time to BDHP and is similarly affected by matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is unavailable, a structural analog may be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.[9]
Section 2: Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common problems encountered during method development and sample analysis for BDHP.
Workflow Overview: From Biological Sample to Final Concentration
The following diagram illustrates a typical bioanalytical workflow for BDHP. Each step presents potential challenges that are addressed in the subsequent troubleshooting guide.
Caption: General workflow for BDHP analysis in biological matrices.
Sample Preparation & Extraction Issues
Q: My recovery of BDHP is low and inconsistent after protein precipitation (PPT). What's happening?
A: This is a common issue. While PPT is fast, it's a relatively "dirty" cleanup method that can leave significant amounts of phospholipids, which cause matrix effects. Low recovery could be due to:
-
Analyte Adsorption: BDHP might be adsorbing to the precipitated protein pellet. Try vortexing thoroughly and ensuring the correct ratio of organic solvent to plasma (typically 3:1 or 4:1 acetonitrile:plasma).
-
Precipitation of Analyte: If the organic solvent composition is not optimal, BDHP itself might be co-precipitating.
-
Causality: The core issue is often incomplete dissociation of BDHP from plasma proteins. Using an acidified organic solvent (e.g., acetonitrile with 0.1% formic acid) can help disrupt protein binding and improve recovery.
Q: I'm seeing significant ion suppression in plasma but not in urine. Should I use a different extraction method?
A: Absolutely. The complexity and composition of biological matrices vary greatly.
-
Plasma: Is rich in proteins and phospholipids, which are major sources of matrix effects, especially in electrospray ionization (ESI).[7] For plasma, more rigorous cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often necessary to remove these interferences.[11][12]
-
Urine: Is primarily an aqueous matrix with salts and urea as the main components.[13] Often, a simple "dilute-and-shoot" approach after centrifugation is sufficient for urine samples, especially if using a robust LC method.[11]
| Sample Preparation Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent. | Fast, simple, inexpensive. | High matrix effects, low recovery possible. | Early discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Cleaner extracts than PPT, good recovery. | More labor-intensive, uses larger solvent volumes. | Removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | Cleanest extracts, high concentration factor. | Most expensive, requires method development. | Challenging matrices, low concentration analytes. |
Chromatography Problems
Q: My BDHP peak is tailing or showing poor shape. What are the likely causes?
A: Poor peak shape often points to secondary chemical interactions on the analytical column or issues with the mobile phase.
-
Secondary Interactions: Residual silanols on C18 columns can interact with the analyte. Ensure your mobile phase pH is appropriate to keep BDHP in a neutral state. Using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) can mitigate this.
-
Mobile Phase Mismatch: If the injection solvent is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the starting mobile phase composition as closely as possible.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. If this is the case, dilute the sample.
Q: My retention time is shifting between injections. How can I fix this?
A: Retention time stability is critical for reliable identification and integration. Drifting retention times usually indicate a problem with the LC system or column equilibration.
-
Insufficient Equilibration: This is the most common cause, especially in gradient elution. Ensure the column is equilibrated with the starting mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Always use freshly prepared mobile phases.
-
System Pressure Fluctuations: Check for leaks in the pump, seals, or fittings. Unstable pressure will lead to an unstable flow rate and shifting retention times.
Mass Spectrometry Detection Issues
Q: My signal for BDHP is very low, and I'm struggling to reach my desired Lower Limit of Quantification (LLOQ). How can I improve sensitivity?
A: Achieving low LLOQs is a common challenge.[6] A systematic approach is required:
-
Optimize MS Source Parameters: Systematically tune the capillary voltage, gas temperatures, and gas flows for BDHP. A stable, fine spray is essential for good ionization.
-
Optimize Fragmentation: In the MS/MS settings, ensure you have selected the most intense and stable precursor-to-product ion transition (MRM transition). Infuse a standard solution of BDHP directly into the mass spectrometer to optimize the collision energy for your chosen transition. A published method for BDHP used the transition m/z 191→145 in positive ion mode.[14]
-
Improve Sample Cleanup: As discussed, matrix effects can severely suppress the analyte signal.[7] A move from PPT to SPE can dramatically reduce background noise and enhance the signal for BDHP.
-
Enhance Chromatographic Peak: A sharper, narrower chromatographic peak results in a higher intensity signal. Consider using a smaller particle size column (UHPLC) or optimizing the gradient to improve peak focus.
Decision Tree: Troubleshooting Ion Suppression
Use this logical guide to diagnose and mitigate matrix effects causing low sensitivity or high variability.
Caption: A decision tree for troubleshooting ion suppression.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for BDHP: LC-MS/MS or GC-MS?
A1: For routine quantification in biological fluids, LC-MS/MS is overwhelmingly the preferred technique .[7] It offers superior sensitivity and selectivity and can analyze BDHP directly without the need for chemical derivatization.[14][15] GC-MS can also be used, but it would require derivatization to make the potential hydrolyzed metabolite of BDHP volatile and may be more susceptible to contamination from plasticizers.[16][17]
Q2: What are the essential validation parameters I must assess for my BDHP method according to regulatory guidelines?
A2: According to FDA and ICH M10 guidelines, a full validation must demonstrate that the method is suitable for its intended purpose.[3][18] Key parameters include:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensures no interference from matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of LLOQ response.[6] |
| Calibration Curve | Defines the relationship between concentration and response. | At least 6 non-zero points; r² ≥ 0.99.[6][18] |
| Accuracy & Precision | Measures how close results are to the true value and how reproducible they are. | Within ±15% (±20% at LLOQ) for QC samples at multiple levels.[6][15] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; Accuracy/Precision within ±20%.[9] |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%.[6] |
| Matrix Effect | Assesses the impact of the matrix on analyte ionization. | IS-normalized matrix factor should be consistent across lots of matrix.[8] |
| Stability | Ensures the analyte is stable during sample handling and storage. | Freeze-thaw, bench-top, long-term, and post-preparative stability must be proven.[5][6] |
Q3: My BDHP samples will be stored for several months. What stability studies are critical?
A3: Stability is a critical pre-analytical variable.[5] For long-term storage, you must perform and document the following:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3-5 cycles) from the storage temperature (e.g., -80°C) to room temperature.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a duration equal to or longer than the time samples will be stored. Analyze them against a fresh calibration curve to check for degradation.
-
Bench-Top Stability: Evaluate how long the analyte is stable in the biological matrix when left at room temperature, simulating the time samples might be out of the freezer during processing.
-
Post-Preparative (Autosampler) Stability: Determine how long the processed extracts can remain in the autosampler before injection without affecting the quantification.
Given BDHP's lactone structure, paying close attention to pH and potential enzymatic degradation during these studies is crucial.[5]
Section 4: Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of BDHP from Human Plasma
This protocol is a starting point for rapid screening and should be followed by a thorough evaluation of recovery and matrix effects.
-
Prepare Samples: Thaw plasma samples and low, medium, and high concentration Quality Control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of plasma (sample or QC) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., d-BDHP in methanol) to each tube. Vortex briefly.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). This step helps concentrate the sample and ensures the injection solvent is compatible with the LC method.
-
Inject: Inject onto the LC-MS/MS system.
Protocol 2: Assessment of Matrix Factor (MF)
This protocol is essential for validation to quantitatively assess the degree of ion suppression or enhancement, as recommended by the FDA.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike BDHP and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract 6 different lots of blank biological matrix using your validated method. Spike BDHP and IS into the final, clean extract.
-
Set C (Matrix-Free): Not required for this calculation but is the response of analyte in solvent.
-
-
Analyze: Inject all samples and record the peak areas for the analyte and the IS.
-
Calculate the IS-Normalized Matrix Factor:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
The coefficient of variation (%CV) of the IS-normalized MF calculated from the 6 lots of matrix should be ≤15%. This demonstrates that while a matrix effect may exist, it is consistent across different sources of the matrix and is corrected by the internal standard.
-
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Xu, R. N., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Bioanalytical Chemistry. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Stove, C., et al. (2012). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Analyst (RSC Publishing). (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Jordi Labs. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioProcess International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
ResearchGate. (2025). (PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubMed. (2013). Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards. [Link]
-
LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
ResearchGate. (n.d.). (PDF) 3‐n‐Butylphthalide. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. [Link]
-
ResearchGate. (n.d.). LC/ESI–MS/MS chromatograms of (A) 3-n-butylphthalide (1)—positive ion.... [Link]
-
PubChem. (n.d.). This compound. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003895). [Link]
-
Polish Journal of Environmental Studies. (n.d.). Analytical Procedures Used in Examining Human Urine Samples. [Link]
-
Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link]
-
PubMed Central. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. [Link]
-
PubChem. (n.d.). Butylphthalide. [Link]
-
MedCrave. (2025). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn.. [Link]
Sources
- 1. This compound | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003895) - FooDB [foodb.ca]
- 3. fda.gov [fda.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. eijppr.com [eijppr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Neuroprotective Mechanisms of 3-N-Butyl-4,5-dihydrophthalide and Z-ligustilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two promising neuroprotective agents: 3-N-Butyl-4,5-dihydrophthalide (BDPH) and Z-ligustilide. By synthesizing preclinical data and elucidating their mechanisms of action, we aim to equip researchers and drug development professionals with the critical information needed to evaluate their therapeutic potential for neurological disorders.
Introduction: Two Phthalides, Shared Origins, Distinct Paths
Neurodegenerative diseases and ischemic stroke represent a significant global health burden, driving the search for effective neuroprotective therapies. Among the natural compounds under investigation, two phthalide derivatives, this compound and Z-ligustilide, have emerged as particularly promising candidates.
This compound (BDPH) , also known as sedanenolide, is a compound isolated from the seeds of celery (Apium graveolens)[1][2]. Its synthetic racemic mixture, dl-3-n-butylphthalide (NBP), has been approved by the China Food and Drug Administration for the treatment of acute ischemic stroke, marking a significant transition from a natural product to a clinical therapeutic[1][3][4].
Z-ligustilide (LIG) is the primary lipophilic component found in the roots of traditional Chinese medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong)[5][6][7]. It is a major contributor to the therapeutic effects of these herbs, which have been used for centuries to treat cardiovascular and cerebrovascular diseases[8]. While its preclinical efficacy is well-documented, Z-ligustilide faces challenges with chemical instability that have, to date, limited its clinical development[5][9].
This guide will dissect the neuroprotective profiles of these two molecules, comparing their mechanisms, efficacy, and the experimental methodologies used to validate their function.
Comparative Analysis of Neuroprotective Mechanisms
Both BDPH and Z-ligustilide exert their neuroprotective effects through a multi-targeted approach, influencing common pathways involved in neuronal injury and survival. However, nuances in their interactions with these pathways define their unique therapeutic profiles.
Attenuation of Oxidative Stress
A primary driver of neuronal damage in both ischemic and neurodegenerative conditions is oxidative stress. Both compounds effectively bolster the endogenous antioxidant system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
BDPH (NBP): Studies have shown that NBP activates the Nrf2-antioxidant response element (ARE) signaling pathway[1]. This activation leads to the upregulation of downstream antioxidant enzymes, including superoxide dismutase (SOD) and heme oxygenase-1 (HO-1)[2][10]. Consequently, NBP treatment reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in models of cerebral ischemia and neurotoxicity[10][11].
-
Z-ligustilide: Similarly, Z-ligustilide is a potent activator of the Nrf2 pathway[9][12][13]. It has been shown to increase the activity of antioxidant enzymes like SOD and glutathione peroxidase (GSH-Px) while decreasing MDA levels in ischemic brain tissue[6][8]. This antioxidant activity is a cornerstone of its neuroprotective effect against ischemia-reperfusion injury and in models of Parkinson's disease[8][12].
Inhibition of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, exacerbates neuronal injury. Both compounds demonstrate potent anti-inflammatory properties.
-
BDPH (NBP): NBP has been shown to inhibit neuroinflammation by suppressing the activation of microglia[14]. It achieves this by downregulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB)[2]. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[11][14].
-
Z-ligustilide: Z-ligustilide also mitigates the inflammatory response by inhibiting the NF-κB pathway[15]. Furthermore, it has been shown to suppress the activation of the NLRP3 inflammasome, another critical pathway in the inflammatory cascade[15]. In models of Parkinson's disease, Z-ligustilide promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, further contributing to its neuroprotective effects[12][13].
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss. Both BDPH and Z-ligustilide intervene at critical points in the apoptotic cascade.
-
BDPH (NBP): NBP exerts strong anti-apoptotic effects by modulating the mitochondrial apoptotic pathway[4]. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax[2]. This regulation prevents the release of cytochrome c from mitochondria and subsequently inhibits the activation of caspase-9 and the executioner caspase-3[2]. The activation of the prosurvival PI3K/Akt signaling pathway is also a key mechanism by which NBP inhibits apoptosis[4][11].
-
Z-ligustilide: Z-ligustilide also provides a significant anti-apoptotic effect by increasing Bcl-2 expression and decreasing Bax and caspase-3 activity in the ischemic cortex[8]. Its anti-apoptotic action is also linked to the activation of the PI3K/Akt signaling pathway[6].
Protection of Mitochondrial Function
Mitochondria are central to cell survival and energy metabolism, and their dysfunction is a hallmark of neuronal injury.
-
BDPH (NBP): NBP has been demonstrated to protect mitochondrial function directly. In in-vitro models of ischemic stroke, NBP attenuates mitochondrial dysfunction by preserving the mitochondrial membrane potential and enhancing the activity of mitochondrial respiratory chain complexes[10][16]. This helps maintain cellular energy homeostasis and prevents the initiation of the mitochondrial apoptotic pathway[11].
-
Z-ligustilide: While also protecting against mitochondrial-mediated apoptosis, Z-ligustilide has been shown to promote mitochondrial division, which may contribute to its neuroprotective effects in cerebrovascular diseases[6].
Signaling Pathway Overview
The following diagram illustrates the key neuroprotective signaling pathways modulated by BDPH and Z-ligustilide.
Caption: A standard workflow for the in vitro evaluation of neuroprotective compounds.
Pharmacokinetics and Clinical Perspective
A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.
-
BDPH (NBP): As a fat-soluble molecule, NBP can freely pass through the BBB.[11] Its successful clinical application for ischemic stroke in China, supported by numerous randomized controlled trials, underscores its favorable pharmacokinetic profile and established safety and efficacy in humans.[17]
-
Z-ligustilide: Pharmacokinetic studies have shown that Z-ligustilide can also cross the BBB and distribute selectively in the brain.[6][13] However, it suffers from poor chemical stability and bioavailability, which has posed a significant hurdle to its clinical translation.[5][9] No clinical trials with pure Z-ligustilide for neuroprotection have been conducted to date.[9]
Conclusion and Future Directions
Both this compound and Z-ligustilide are potent neuroprotective agents with compelling preclinical evidence. They operate through convergent mechanisms, primarily by mitigating oxidative stress and neuroinflammation while inhibiting apoptosis.
BDPH (as NBP) stands out due to its established clinical success. It serves as a benchmark for a natural product-derived molecule that has successfully navigated the path to clinical approval, offering a proven therapeutic option for ischemic stroke. Its multitargeted action continues to be explored for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3][4]
Z-ligustilide , while mechanistically as promising as BDPH, remains in the preclinical stage. Its significant neuroprotective effects in various models are clear, but future research must focus on overcoming its stability and bioavailability challenges. The development of novel formulations or synthetic derivatives could unlock its therapeutic potential.[9]
For researchers and drug developers, BDPH provides a model of a clinically validated, multi-target neuroprotective drug. Z-ligustilide represents a high-potential candidate requiring further pharmaceutical development to translate its robust preclinical efficacy into a viable clinical asset. The continued investigation of both molecules will undoubtedly provide valuable insights into the future of neuroprotective therapies.
References
-
The neuroprotective activity signaling pathway of Z‐ligustilide for Alzheimer's disease. (Source: CNS Neuroscience & Therapeutics)
-
Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model. (Source: PubMed)
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. (Source: Biomedical Reports)
-
Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model. (Source: PubMed Central)
-
Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease. (Source: MDPI)
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. (Source: PMC)
-
Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice. (Source: PubMed)
-
Buy this compound | 62006-39-7. (Source: Smolecule)
-
(Z)-Ligustilide | Bacterial Inhibitor. (Source: MedChemExpress)
-
Z-Ligustilide | 4431-01-0. (Source: Biosynth)
-
Neuroprotective mechanisms of 3‑n‑butylphthalide in neurodegenerative diseases (Review). (Source: Semantic Scholar)
-
3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. (Source: PMC - NIH)
-
Ligustilide - Alzheimer's Drug Discovery Foundation. (Source: Alzheimer's Drug Discovery Foundation)
-
A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. (Source: PubMed Central)
-
A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis. (Source: PubMed)
-
3-n-butylphthalide exerts neuroprotective effects by enhancing anti-ox | DDDT. (Source: Dove Medical Press)
-
Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats. (Source: PubMed)
-
Isolation and indentification of the ligustilide compounds from the root of Angelica sinensis. (Source: ResearchGate)
-
DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. (Source: Frontiers)
-
Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities. (Source: PMC - PubMed Central)
-
Preclinical evidence and mechanistic insights of ligustilide in ischemic stroke: a systematic review and meta-analysis. (Source: Frontiers)
-
Application and prospects of butylphthalide for the treatment of neurologic diseases. (Source: PMC)
-
Neuroprotective effect of ligustilide against ischaemia-reperfusion injury via up-regulation of erythropoietin and down-regulation of RTP801. (Source: PMC - NIH)
-
Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation. (Source: Frontiers)
-
Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation. (Source: PMC - PubMed Central)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation [frontiersin.org]
- 15. Frontiers | Preclinical evidence and mechanistic insights of ligustilide in ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
Validating the Therapeutic Targets of 3-N-Butyl-4,5-dihydrophthalide: A Comparative Guide for Neuroprotective Drug Discovery
In the landscape of neuroprotective therapeutics, particularly for ischemic stroke and neurodegenerative diseases, Dl-3-n-butylphthalide (NBP) has emerged as a compound of significant interest. Initially isolated from the seeds of Apium graveolens (celery), NBP is a multi-target agent that has demonstrated considerable efficacy in preclinical and clinical settings.[1] This guide provides an in-depth validation of NBP's primary therapeutic targets, offering a comparative analysis with alternative compounds and furnishing detailed experimental protocols for robust in-house validation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies necessary to navigate the complexities of neuroprotective drug evaluation.
The Multi-Target Paradigm of NBP's Neuroprotection
NBP's therapeutic efficacy is not attributed to a single mechanism but rather to its pleiotropic effects on several key pathological processes that underpin neurodegeneration.[1] This multi-target approach is increasingly recognized as a more viable strategy for treating complex neurological disorders. The core therapeutic targets of NBP that we will explore in this guide are:
-
Combating Oxidative Stress: Mitigating the damaging effects of reactive oxygen species (ROS).
-
Preserving Mitochondrial Integrity: Protecting the cell's powerhouse from dysfunction.
-
Inhibiting Apoptotic Pathways: Preventing programmed cell death of neurons.
-
Modulating Neuroinflammation: Taming the inflammatory response in the central nervous system.
This guide will dissect each of these targets, presenting a comparative analysis of NBP with a relevant alternative compound, supported by experimental data and detailed validation protocols.
Therapeutic Target: Oxidative Stress
Oxidative stress, an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a cornerstone of neurodegenerative pathology. NBP has been shown to exert potent antioxidant effects, primarily through the activation of the Nrf2/HO-1 signaling pathway.[2]
Comparative Analysis: NBP vs. Edaravone
Edaravone , a free radical scavenger, is an approved treatment for acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3] It functions by directly scavenging peroxyl radicals.[3] In contrast, NBP's primary antioxidant mechanism is indirect, via the upregulation of endogenous antioxidant defenses.[2]
| Parameter | 3-N-Butyl-4,5-dihydrophthalide (NBP) | Edaravone | Reference |
| Primary Mechanism | Nrf2/HO-1 pathway activation (indirect antioxidant) | Free radical scavenger (direct antioxidant) | [2][3] |
| Effect on SOD activity | Significantly increases SOD activity | Increases SOD activity | [4] |
| Effect on MDA levels | Significantly decreases MDA levels | Decreases MDA levels | [4] |
| Clinical Indication | Ischemic Stroke | Ischemic Stroke, ALS | [1][3] |
SOD: Superoxide Dismutase; MDA: Malondialdehyde
Experimental Validation: Nrf2 Activation Assay
The nuclear translocation of Nrf2 is a key indicator of its activation. An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying this.
Protocol: Nrf2 ELISA
-
Nuclear Extraction:
-
Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.
-
Treat cells with NBP (e.g., 10 µM) or a vehicle control for a predetermined time (e.g., 6 hours).
-
Harvest cells and perform nuclear extraction using a commercial kit or a buffer-based method.
-
Quantify protein concentration in the nuclear extracts using a BCA assay.
-
-
ELISA Procedure:
-
Use a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Add equal amounts of nuclear extract protein to each well.
-
Incubate for 1 hour at room temperature to allow Nrf2 to bind to the oligonucleotide.
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific for Nrf2 and incubate for 1 hour.
-
Wash and add an HRP-conjugated secondary antibody, followed by a 1-hour incubation.
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
An increase in absorbance in NBP-treated cells compared to the control indicates Nrf2 activation.[5][6][7][8]
-
Signaling Pathway and Workflow Diagrams
Caption: Nrf2/HO-1 signaling pathway activated by NBP.
Caption: Workflow for Nrf2 activation ELISA.
Therapeutic Target: Mitochondrial Dysfunction
Mitochondria are central to neuronal survival, and their dysfunction is a common feature of neurodegenerative diseases. NBP has been shown to protect mitochondrial function by preserving the mitochondrial membrane potential (MMP) and reducing mitochondrial ROS production.
Comparative Analysis: NBP vs. MitoQ
MitoQ is a mitochondria-targeted antioxidant that selectively accumulates in mitochondria.[9] It directly neutralizes ROS within the mitochondria. NBP, on the other hand, appears to have a broader effect on mitochondrial health, including the regulation of mitochondrial dynamics.
| Parameter | This compound (NBP) | MitoQ | Reference |
| Primary Mechanism | Preserves MMP, reduces mitochondrial ROS, regulates mitochondrial dynamics | Mitochondria-targeted antioxidant | [9][10] |
| Mitochondrial Membrane Potential | Reverses OGD-induced reduction in MMP | Rescues mitochondrial membrane potential | [10][11] |
| Mitochondrial ROS Production | Lowers levels of mitochondrial ROS | Reduces mitochondrial ROS | [10] |
| ATP Production | Increases ATP production | Can restore mitochondrial respiration | [12] |
MMP: Mitochondrial Membrane Potential; OGD: Oxygen-Glucose Deprivation; ROS: Reactive Oxygen Species; ATP: Adenosine Triphosphate
Experimental Validation: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Protocol: JC-1 Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., PC12) in a 96-well black plate suitable for fluorescence measurements.
-
Induce mitochondrial dysfunction (e.g., using a neurotoxin like 6-OHDA or through oxygen-glucose deprivation).
-
Treat cells with NBP (e.g., 10 µM) or a vehicle control. Include a positive control for MMP collapse (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A higher ratio in NBP-treated cells compared to the disease model control indicates preservation of MMP.[3][9][13][14]
-
Workflow Diagram
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Therapeutic Target: Apoptosis
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to neurodegeneration. NBP has been shown to inhibit apoptosis by modulating the expression of key apoptotic proteins, such as caspases and the Bcl-2 family.
Comparative Analysis: NBP and Apoptosis Inhibition
While there isn't a single "gold standard" anti-apoptotic drug for broad neuroprotection to compare against, we can evaluate NBP's efficacy based on its effects on key apoptotic markers.
| Apoptotic Marker | Effect of NBP | Reference |
| Caspase-3 Activation | Significantly reduces cleaved caspase-3 levels | [10] |
| Bcl-2/Bax Ratio | Increases the Bcl-2/Bax ratio (pro-survival) | |
| Cytochrome c Release | Inhibits the release of cytochrome c from mitochondria |
Experimental Validation: Western Blot for Cleaved Caspase-3
Western blotting is a standard technique to detect the cleavage and activation of caspase-3, a key executioner caspase in apoptosis.
Protocol: Western Blot for Cleaved Caspase-3
-
Protein Extraction:
-
Culture and treat cells as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Workflow Diagram
Caption: Workflow for Western blot analysis of cleaved caspase-3.
Therapeutic Target: Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators, plays a dual role in neurodegeneration. While initially protective, chronic inflammation is detrimental. NBP has been shown to suppress neuroinflammation, in part by inhibiting the NF-κB signaling pathway.
Comparative Analysis: NBP vs. Minocycline
Minocycline , a tetracycline antibiotic, is known to have anti-inflammatory properties and can inhibit microglial activation.[16] It serves as a good comparator for evaluating the anti-neuroinflammatory effects of NBP.
| Parameter | This compound (NBP) | Minocycline | Reference |
| Primary Mechanism | Inhibition of NF-κB pathway, suppression of microglial activation | Inhibition of microglial activation | [16][17] |
| Effect on Microglial Activation | Suppresses the activation of microglia | Reduces microglial activation | [4][10] |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Decreases levels of TNF-α and IL-6 | Can reduce levels of TNF-α and IL-6 | [10][18] |
Experimental Validation: Immunocytochemistry for NF-κB Nuclear Translocation
Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This can be visualized and quantified using immunocytochemistry.
Protocol: Immunocytochemistry for NF-κB p65 Translocation
-
Cell Culture and Treatment:
-
Grow cells (e.g., BV-2 microglia) on sterile glass coverslips.
-
Stimulate inflammation with an agent like lipopolysaccharide (LPS).
-
Treat cells with NBP (e.g., 10 µM) or a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with 5% normal serum or BSA.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash and incubate with a fluorochrome-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated or NBP-treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will be concentrated in the nucleus.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.
-
Signaling Pathway and Workflow Diagrams
Caption: NF-κB signaling pathway and its inhibition by NBP.
Caption: Workflow for NF-κB p65 immunocytochemistry.
Conclusion: A Framework for Validation
This guide provides a comprehensive framework for the validation of the therapeutic targets of this compound. By understanding its multi-target mechanisms and employing robust experimental protocols, researchers can effectively evaluate its potential as a neuroprotective agent. The comparative analyses with Edaravone, MitoQ, and Minocycline offer valuable benchmarks for assessing the relative efficacy of NBP in combating oxidative stress, mitochondrial dysfunction, apoptosis, and neuroinflammation. The detailed methodologies and visual workflows are designed to be readily implemented in a laboratory setting, empowering drug discovery professionals to make informed decisions in the pursuit of novel therapies for neurodegenerative diseases.
References
-
Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
MitoQ. MitoQ Proprietary Antioxidant Selected For Study By National Institute of Aging's Interventions Testing Program. Alzheimer's News Today. Retrieved from [Link]
-
J-Stage. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Retrieved from [Link]
-
G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Northwest Life Science Specialties. Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. Retrieved from [Link]
-
PubMed. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. Retrieved from [Link]
-
PubMed Central. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. Retrieved from [Link]
-
PubMed Central. Differential effects of minocycline on microglial activation and neurodegeneration following closed head injury in the neonate rat. Retrieved from [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]
-
PubMed Central. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification. Retrieved from [Link]
-
ResearchGate. Schematic of the ELISA procedure for NRF2 measurement, outlining sample.... Retrieved from [Link]
-
Luminex Corporation. Amnis® NFĸB Translocation Kit User's Guide. Retrieved from [Link]
-
PubMed Central. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid. Retrieved from [Link]
-
PubMed. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox. Retrieved from [Link]
-
PubMed Central. Minocycline reduces chronic microglial activation after brain trauma but increases neurodegeneration. Retrieved from [Link]
-
PubMed. Minocycline Affects Microglia Activation, Abeta Deposition, and Behavior in APP-tg Mice. Retrieved from [Link]
-
PubMed. Minocycline reduces chronic microglial activation after brain trauma but increases neurodegeneration. Retrieved from [Link]
-
PubMed Central. Minocycline attenuates brain tissue levels of TNF-α produced by neurons after prolonged hypothermic cardiac arrest in rats. Retrieved from [Link]
-
ResearchGate. Effects of minocycline on TNF- -induced NF- B activation and.... Retrieved from [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. Novel hybrids of 3-n-butylphthalide and edaravone: Design, synthesis and evaluations as potential anti-ischemic stroke agents. Retrieved from [Link]
-
MDPI. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Retrieved from [Link]
-
ResearchGate. NBP combined with edaravone reduces infarct volumes and neurological.... Retrieved from [Link]
-
NATAP. Targeted mitochondrial therapy using MitoQ shows equivalent renoprotection to angiotensin converting enzyme inhibition but no combined synergy in diabetes. Retrieved from [Link]
-
PubMed Central. Mitochondria-targeted antioxidant (MitoQ) and non-targeted antioxidant (Idebenone) mitigate mitochondrial dysfunction in corneal endothelial cells. Retrieved from [Link]
-
Unife. Methods to Monitor and Compare Mitochondrial and Glycolytic ATP Production. Retrieved from [Link]
-
PubMed. Minocycline inhibits neurogenic inflammation by blocking the effects of tumor necrosis factor-α. Retrieved from [Link]
-
PubMed Central. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Retrieved from [Link]
-
PubMed Central. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Retrieved from [Link]
-
PubMed Central. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential. Retrieved from [Link]
-
ResearchGate. MitoQ restores mitochondrial membrane potential, decreases size and.... Retrieved from [Link]
-
ResearchGate. Bar graph showing the effect of edaravone treatment on MDA (A) and SOD.... Retrieved from [Link]
-
ALS News Today. Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]
-
PubMed Central. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
PubMed Central. Comparative analysis of cytosolic and mitochondrial ATP synthesis in embryonic and postnatal hippocampal neuronal cultures. Retrieved from [Link]
-
PubMed Central. TNF-Alpha Knockout and Minocycline Treatment Attenuates Blood Brain Barrier Leakage in MPTP-Treated Mice. Retrieved from [Link]
-
Springer Nature Experiments. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology. Retrieved from [Link]
-
PubMed. TNF-alpha knockout and minocycline treatment attenuates blood-brain barrier leakage in MPTP-treated mice. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nwlifescience.com [nwlifescience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeted antioxidant (MitoQ) and non-targeted antioxidant (Idebenone) mitigate mitochondrial dysfunction in corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-alpha knockout and minocycline treatment attenuates blood-brain barrier leakage in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. youtube.com [youtube.com]
- 16. TNF-Alpha Knockout and Minocycline Treatment Attenuates Blood Brain Barrier Leakage in MPTP-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-N-Butyl-4,5-dihydrophthalide
In the landscape of pharmaceutical analysis and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive cross-validation of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 3-N-Butyl-4,5-dihydrophthalide (BDHP). BDHP, a key bioactive constituent found in celery and other traditional medicinal plants, is under investigation for its potential therapeutic effects, making its accurate quantification critical for research, quality control, and clinical studies.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of these methods, supported by experimental data and protocols. Our objective is to equip you with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for your specific application.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different analytical techniques are employed.[1] It serves to demonstrate that each method is fit for its intended purpose and that the data generated are comparable, a cornerstone of regulatory compliance and data integrity.[1] This guide will delve into the nuances of each technique, highlighting their strengths and limitations in the context of BDHP analysis.
Analytical Methodologies: A Comparative Overview
The selection of an analytical method is contingent upon various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput. Here, we evaluate three powerful techniques for the quantification of BDHP.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and wide applicability. For a non-volatile compound like BDHP, reverse-phase HPLC with UV detection is a common and effective approach.
The choice of a C18 column is predicated on its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar molecules like BDHP. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a balance between adequate retention for good resolution and a reasonable analysis time. The pH of the aqueous phase can be adjusted to suppress the ionization of any acidic or basic functional groups, thereby improving peak shape and retention time stability. UV detection is selected based on the chromophoric nature of the phthalide ring in BDHP, with the detection wavelength chosen at the absorbance maximum to ensure high sensitivity.
Objective: To quantify this compound in a given sample matrix.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the aqueous component with phosphoric acid to approximately 3.0. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the BDHP reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
For Herbal Extracts: Macerate a known weight of the dried plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract and dilute it with the mobile phase to a concentration within the calibration range.[2]
-
For Plasma Samples: Perform a protein precipitation by adding a threefold volume of acetonitrile or methanol to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 280 nm
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the BDHP standard against its concentration. Determine the concentration of BDHP in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that BDHP has a moderate boiling point, GC-MS offers high sensitivity and selectivity for its analysis.
The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-polysiloxane) is ideal for the separation of semi-volatile compounds like BDHP based on their boiling points. The high temperatures of the injector and the oven program ensure the efficient volatilization and elution of the analyte. Mass spectrometry detection provides a high degree of selectivity and allows for confident identification based on the mass spectrum of the compound. The use of selected ion monitoring (SIM) mode can further enhance sensitivity by focusing on characteristic fragment ions of BDHP.
Objective: To quantify this compound with high sensitivity and selectivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane)
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Hexane or Ethyl Acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of BDHP in hexane or ethyl acetate. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
For Herbal Extracts: Perform a liquid-liquid extraction of the plant material with a non-polar solvent like hexane. Concentrate the extract and dilute to a suitable volume.
-
For Plasma Samples: A derivatization step may be necessary to improve volatility and thermal stability, although for BDHP, direct injection after extraction is often feasible.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Ion source temperature: 230 °C
-
MS transfer line temperature: 280 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of BDHP (e.g., m/z 192, 135, 107).
-
-
Analysis: Inject the standards and samples.
-
Quantification: Generate a calibration curve based on the peak areas of the target ion for the standards. Calculate the concentration of BDHP in the samples.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
The principle of qNMR relies on the precise measurement of the integrated area of a specific proton signal of the analyte relative to the integrated area of a known amount of an internal standard. The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure full relaxation of the protons, which is essential for accurate quantification.
Objective: To determine the absolute purity or concentration of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the BDHP sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification.
-
Key parameters:
-
Relaxation delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons of interest.
-
Pulse angle: 90°
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of BDHP and a signal from the internal standard.
-
-
Quantification: Calculate the concentration or purity of BDHP using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation and Comparison
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance characteristics for the analysis of BDHP by HPLC, GC-MS, and qNMR.
Table 1: Comparison of Validation Parameters for BDHP Quantification
| Validation Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.5 - 10 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.5 mg/mL |
| Specificity | Good, potential for co-elution | Excellent (with MS detection) | Excellent (signal resolution) |
| Robustness | Generally robust | Moderately robust | Highly robust |
Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Visualization of Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for each analytical method.
HPLC Workflow
Caption: Workflow for the quantification of BDHP using HPLC-UV.
GC-MS Workflow
Caption: Workflow for the quantification of BDHP using GC-MS.
qNMR Workflow
Caption: Workflow for the quantification of BDHP using ¹H-qNMR.
Discussion and Recommendations
The cross-validation of these three analytical methods reveals distinct advantages and disadvantages for each, guiding the selection of the most appropriate technique for a given application.
-
HPLC-UV stands out as a robust, reliable, and widely accessible method for routine quality control and quantification of BDHP in various matrices. Its simplicity and lower operational cost make it an attractive first choice for many laboratories. However, its specificity can be a limitation in complex matrices where co-eluting impurities may interfere with the analyte peak.
-
GC-MS offers superior sensitivity and selectivity compared to HPLC-UV. The mass spectrometric detection provides unambiguous identification of BDHP, making it an excellent choice for trace-level analysis and for confirming the identity of the analyte, particularly in complex samples or during metabolite identification studies. The main limitation is the requirement for the analyte to be volatile and thermally stable.
-
¹H-qNMR is a powerful, non-destructive technique that provides an absolute measure of purity or concentration without the need for a specific BDHP reference standard for every analysis. This makes it invaluable for the certification of reference materials and for providing a benchmark against which other methods can be validated. Its lower sensitivity compared to chromatographic methods and the higher initial instrument cost are the primary drawbacks.
Recommendation:
For routine quality control of BDHP in raw materials and finished products, HPLC-UV is the recommended method due to its robustness, ease of use, and cost-effectiveness. For applications requiring higher sensitivity and confirmatory analysis, such as in pharmacokinetic studies or for the analysis of complex herbal matrices, GC-MS is the preferred technique. ¹H-qNMR should be employed as a primary method for the certification of BDHP reference standards and for orthogonal validation of the chromatographic methods.
By understanding the principles, protocols, and performance characteristics of each of these analytical techniques, researchers and drug development professionals can confidently select and cross-validate methods for the accurate and reliable quantification of this compound, ensuring the quality and integrity of their scientific data.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- U.S. Food and Drug Administration. (2015).
- Diao, X., Ma, Z., Lei, P., Zhong, D., Zhang, Y., & Chen, X. (2013). Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry.
- Wang, Q., Li, S., Liu, P., Shen, M., Gong, T., Duan, Y., & Zhang, Z. R. (2012). HPLC evaluation on 3-n-butylphthalide distribution. Journal of Applied Pharmaceutical Science, 2(10), 16-20.
- Peng, Y., et al. (2011). Simultaneous determination of Z-ligustilide, Z-butylidenephthalide, 3-n-butylphthalide in Radix Angelica Sinensis from different areas by GC-MS. Pharmacognosy Magazine, 7(27), 209.
- Cui, X., et al. (2015). A sensitive and selective UPLC-MS/MS method for simultaneous determination of senkyunolide I, senkyunolide H and 3-n-butylphthalide in rat plasma and its application to a pharmacokinetic study.
- Guo, J., et al. (2010). Determination of 3-n-butylphthalide in celery and its products by gas chromatography-mass spectrometry.
- Li, Y., et al. (2018). Quantitative analysis of multiple components in traditional Chinese medicine preparation by quantitative ¹H-NMR. Journal of Pharmaceutical and Biomedical Analysis, 159, 322-329.
- European Medicines Agency. (2011).
- Diao, X., et al. (2013). Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards. Journal of Pharmaceutical and Biomedical Analysis, 77, 151-158.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Bansal, S. K., & DeStefano, A. (2007).
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
Sources
- 1. GC-MS AND HPLC ANALYSIS OF THE MOST BIOACTIVE COMPONENTS OF STEM BARK EXTRACT OF Adansonia digitata (Linn). | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-N-Butyl-4,5-dihydrophthalide and Other Neuroprotective Agents: A Guide for Researchers
In the relentless pursuit of effective therapies for neurological disorders, the scientific community has identified a diverse array of neuroprotective agents. Among these, 3-N-Butyl-4,5-dihydrophthalide (NBP), a compound isolated from the seeds of Apium graveolens (celery), has emerged as a promising multi-target agent. This guide provides a comprehensive, data-driven comparison of NBP against three other prominent neuroprotective agents: Edaravone, Riluzole, and Memantine. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary to inform their experimental design and therapeutic strategies.
Introduction to this compound (NBP)
NBP has garnered significant attention for its neuroprotective effects, particularly in the context of ischemic stroke.[1] Its therapeutic potential, however, extends to a range of neurodegenerative conditions, underpinned by a multifaceted mechanism of action. Unlike agents with a singular target, NBP appears to modulate several key pathological cascades, including oxidative stress, inflammation, and apoptosis.[2][3] This broad-spectrum activity makes it a compelling candidate for comparative analysis against agents with more defined mechanisms.
Core Neuroprotective Mechanisms: A Comparative Overview
This guide will dissect the neuroprotective efficacy of NBP, Edaravone, Riluzole, and Memantine through the lens of their primary mechanisms of action:
-
Anti-Oxidative and Anti-Inflammatory Effects
-
Anti-Apoptotic Activity
-
Modulation of Excitotoxicity
For each mechanistic category, we will present supporting experimental data, detailed protocols for key assays, and a critical evaluation of the comparative strengths and weaknesses of each agent.
Anti-Oxidative and Anti-Inflammatory Mechanisms
Oxidative stress and neuroinflammation are central to the pathophysiology of numerous neurological disorders. The ability of a neuroprotective agent to mitigate these processes is a critical determinant of its therapeutic potential.
3-N-Butylphthalide (NBP): A Dual-Action Modulator
NBP exerts its anti-oxidative and anti-inflammatory effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4] This pathway is a master regulator of cellular defense against oxidative stress.
Experimental Evidence:
In a mouse model of traumatic brain injury, administration of NBP (100 mg/kg) significantly restored the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), key antioxidant enzymes.[4] Concurrently, NBP treatment led to a marked increase in the nuclear translocation of Nrf2 and the upregulation of its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[4]
Furthermore, in a rat model of ischemic stroke, NBP was shown to suppress inflammation by targeting the nuclear factor kappa-B (NF-κB)/inducible nitric oxide synthase (iNOS) pathway.[5]
Edaravone: A Potent Free Radical Scavenger
Edaravone is a potent free radical scavenger that effectively quenches reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[6]
Experimental Evidence:
In a comparative study with NBP in a rat model of ischemic stroke, Edaravone dexborneol (Eda-Dex) also demonstrated significant suppression of oxidative stress by targeting the Keap1/Nrf2 pathway.[5] A real-world study comparing the safety of NBP and Edaravone in ischemic stroke patients indicated that the incidence of adverse events related to liver function, lipid levels, and coagulation was lower in the NBP group.[1]
Riluzole and Memantine
While Riluzole and Memantine are not primarily characterized as antioxidants, they do exhibit properties that can indirectly mitigate oxidative stress. Riluzole's ability to inhibit glutamate release reduces the excitotoxicity-induced ROS production.[7] Memantine has been shown to reduce microglial activation, thereby decreasing the production of pro-inflammatory factors.[8]
Comparative Data Summary: Anti-Oxidative Effects
| Agent | Model | Key Finding | Reference |
| NBP | Traumatic Brain Injury (mice) | Restored SOD and GPx activity; Increased Nrf2 nuclear translocation and HO-1, NQO1 expression. | [4] |
| NBP | Ischemic Stroke (rats) | Suppressed NF-κB/iNOS pathway. | [5] |
| Edaravone | Ischemic Stroke (rats) | Suppressed oxidative stress via the Keap1/Nrf2 pathway. | [5] |
| Memantine | LPS-induced neurotoxicity | Reduced production of pro-inflammatory factors from microglia. | [8] |
Experimental Protocol: Assessment of Antioxidant Capacity
A common method to assess the antioxidant capacity of a compound in brain tissue involves measuring the activity of key antioxidant enzymes.
Protocol: Superoxide Dismutase (SOD) Activity Assay
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the homogenates using a BCA assay.
-
SOD Activity Measurement: Utilize a commercially available SOD assay kit. The principle often involves the inhibition of a chromogenic reaction by SOD present in the sample.
-
Data Analysis: Calculate SOD activity based on the degree of inhibition and normalize to the total protein concentration. Results are typically expressed as units of SOD activity per milligram of protein.
For a comprehensive evaluation, it is recommended to measure the activity of both cytosolic (SOD1) and mitochondrial (SOD2) isoforms.[9]
Signaling Pathway Visualization: Nrf2-ARE Pathway
Caption: NBP promotes the translocation of Nrf2 to the nucleus.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical pathway in neuronal loss following injury or in neurodegenerative diseases. The ability of a compound to inhibit apoptosis is a key neuroprotective attribute.
3-N-Butylphthalide (NBP): Modulator of Apoptotic Pathways
NBP has been shown to regulate apoptosis through multiple pathways, including the mitochondrial apoptotic pathway and the PI3K/Akt signaling cascade.[2]
Experimental Evidence:
In a model of traumatic brain injury, NBP treatment reduced apoptotic cell death by decreasing the levels of cleaved caspase-3 and caspase-9.[2] Furthermore, NBP has been demonstrated to activate the Akt/mTOR signaling pathway to inhibit neuronal apoptosis.[2]
Edaravone: Attenuation of Apoptotic Signaling
Edaravone can also interfere with apoptotic signaling. In a study on transient focal ischemia in rats, Edaravone treatment significantly reduced the number of TUNEL-positive (apoptotic) cells and decreased the expression of key components of the Fas/FasL signaling pathway, including FADD, Daxx, and caspase-8.[10]
Riluzole and Memantine
Riluzole has demonstrated anti-apoptotic effects, which are thought to be independent of its MAO-B inhibition. Memantine has been shown to inhibit apoptosis in preclinical models of stroke.[11]
Comparative Data Summary: Anti-Apoptotic Effects
| Agent | Model | Key Finding | Reference |
| NBP | Traumatic Brain Injury | Decreased cleaved caspase-3 and caspase-9 levels. | [2] |
| NBP | Cerebral Ischemia Reperfusion | Activated Akt/mTOR signaling to inhibit apoptosis. | [2] |
| Edaravone | Transient Focal Ischemia (rats) | Reduced TUNEL-positive cells; Downregulated Fas/FasL pathway components (FADD, Daxx, caspase-8). | [10] |
| Memantine | Ischemic Stroke (preclinical) | Inhibited neuronal apoptosis in the penumbral zone. | [11] |
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured to quantify the extent of apoptosis.
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis: Harvest cells and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, incubate a standardized amount of protein from each sample with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Fluorescence Measurement: After incubation, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[12]
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity. Results can be expressed as relative fluorescence units per microgram of protein.
Western blotting for cleaved caspase-3 can also be used as a qualitative or semi-quantitative measure of caspase-3 activation.[13][14]
Signaling Pathway Visualization: PI3K/Akt Anti-Apoptotic Pathway
Caption: NBP can activate the PI3K/Akt pathway to inhibit apoptosis.
Modulation of Excitotoxicity
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate, is a major contributor to neuronal damage in acute and chronic neurological conditions.
Riluzole: A Glutamate Release Inhibitor
Riluzole's primary neuroprotective mechanism involves the inhibition of glutamate release from presynaptic terminals.[7][15] It is thought to achieve this by blocking voltage-dependent sodium channels.[16] Riluzole also demonstrates non-competitive antagonism of NMDA receptors.[7]
Experimental Evidence:
In rodent models of transient global cerebral ischemia, riluzole has been shown to completely suppress the ischemia-induced surge in glutamate release.[7] In vitro, riluzole protects cultured neurons from anoxic damage and the toxic effects of glutamate-uptake inhibitors.[7]
Memantine: An NMDA Receptor Antagonist
Memantine is a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[11] Its mechanism allows it to preferentially block excessive, pathological NMDA receptor activation without significantly interfering with normal synaptic transmission.[17]
Experimental Evidence:
In preclinical stroke models, memantine has been shown to decrease infarction size and improve neurological function.[11] A clinical study in stroke patients showed that memantine treatment was associated with a significant improvement in the National Institutes of Health Stroke Scale (NIHSS).[18]
NBP and Edaravone
While not their primary mechanism, both NBP and Edaravone can indirectly mitigate excitotoxicity. NBP's anti-inflammatory and anti-oxidative effects can reduce the downstream consequences of excitotoxic insults. Edaravone's free radical scavenging activity can neutralize the ROS generated during excitotoxicity.
Comparative Data Summary: Anti-Excitotoxic Effects
| Agent | Model | Key Finding | Reference |
| Riluzole | Transient Global Cerebral Ischemia (rodent) | Completely suppressed ischemia-evoked glutamate release. | [7] |
| Memantine | Ischemic Stroke (preclinical) | Decreased infarct size and improved neurological function. | [11] |
| Memantine | Ischemic Stroke (clinical) | Significant improvement in NIHSS scores. | [18] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal ischemic stroke to evaluate the efficacy of neuroprotective agents.
Protocol: Intraluminal Suture MCAO in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Insertion: Ligate the ECA and insert a silicon-coated nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the suture in place for the desired duration of ischemia (e.g., 90 minutes). For reperfusion, withdraw the suture.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature.
-
Outcome Assessment: At a predetermined time point (e.g., 24 hours), assess neurological deficits and measure infarct volume using TTC staining.[19][20][21]
Workflow Visualization: MCAO Experimental Workflow
Caption: Workflow for the MCAO model in rats.
Clinical Perspectives and Future Directions
While preclinical data provides a strong foundation for understanding the neuroprotective mechanisms of these agents, clinical translation remains the ultimate goal.
-
NBP has been approved in China for the treatment of acute ischemic stroke and has shown favorable outcomes in clinical trials.[22] However, a recent trial in amyotrophic lateral sclerosis (ALS) patients did not find evidence that NBP improved the ALSFRS-R score, although a mild trend of less decrease in forced vital capacity was observed.[22][23]
-
Edaravone is approved for the treatment of ALS and has been shown to slow disease progression.[6]
-
Riluzole is also an approved treatment for ALS and has been shown to modestly extend survival.[15]
-
Memantine is approved for the treatment of moderate to severe Alzheimer's disease and has shown some benefit in improving cognitive function.[11][17]
The multi-target nature of NBP presents both opportunities and challenges. While it may offer broader therapeutic benefits, it can also complicate the identification of specific biomarkers for patient stratification and response monitoring. Future research should focus on head-to-head comparative clinical trials to definitively establish the relative efficacy and safety of these agents in specific neurological conditions. Furthermore, the exploration of combination therapies, such as NBP with Edaravone, may offer synergistic neuroprotective effects.[24]
Conclusion
This comparative guide highlights the distinct yet overlapping neuroprotective profiles of NBP, Edaravone, Riluzole, and Memantine. NBP stands out as a promising agent with a broad spectrum of activity, particularly its dual anti-oxidative and anti-inflammatory effects mediated by the Nrf2 and NF-κB pathways. Edaravone is a potent antioxidant, while Riluzole and Memantine primarily target excitotoxicity.
The choice of a neuroprotective agent for research or therapeutic development will ultimately depend on the specific pathological mechanisms at play in the neurological disorder of interest. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for making informed decisions in the ongoing effort to develop more effective treatments for these devastating diseases.
References
-
Luo, R., Wangqin, R., Zhu, L., & Bi, W. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports, 11(6), 235-240. [Link]
-
Zhang, L., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 23(15), 8539. [Link]
-
Chen, Y., et al. (2022). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Neurodegeneration, 17(1), 77. [Link]
-
Zhang, M., et al. (2007). Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats. Neurotoxicity Research, 12(3), 155-162. [Link]
-
Creative Biolabs. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Arias, E., et al. (2023). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. Neuropharmacology, 227, 109436. [Link]
-
Manohar, S., & Kurian, G. A. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of pharmacological and toxicological methods, 76, 21-26. [Link]
-
Wang, Y., et al. (2017). DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway. Neurochemical Research, 42(5), 1375-1386. [Link]
-
Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Wang, T. H., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 59(6), 1-13. [Link]
-
Li, J., et al. (2023). A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. Journal of Stroke and Cerebrovascular Diseases, 32(8), 107212. [Link]
-
Lopez, M. S., & Vemuganti, R. (2018). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion. Methods in Molecular Biology, 1717, 115-124. [Link]
-
Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current drug targets, 8(5), 621-632. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160-170. [Link]
-
Wu, H. M., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Neuropsychopharmacology, 38(6), 1058-1070. [Link]
-
Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS neuroscience & therapeutics, 17(1), 4-31. [Link]
-
Que, J., et al. (2022). NBP Cytoprotective Effects Promoting Neuronal Differentiation in BMSCs by Inhibiting the p65/Hes1 Pathway. Stem Cells International, 2022, 8829283. [Link]
-
O'Day, S., et al. (2013). The Neuroprotective Drug Riluzole Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(15), 6627-6632. [Link]
-
Chen, Y., et al. (2022). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Neurodegeneration, 17(1), 77. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Edaravone? Synapse. [Link]
-
Wang, Y., et al. (2023). DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. Frontiers in Pharmacology, 13, 1083981. [Link]
-
Iancu, R., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 23(21), 13398. [Link]
-
Luo, R., et al. (2019). Neuroprotective mechanisms of NBP. NBP, 3-n-butylphthalide. ResearchGate. [Link]
-
Liu, Y., et al. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of Visualized Experiments, (207), e66649. [Link]
-
Belayev, L., et al. (1996). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 27(9), 1616-1623. [Link]
-
Zhang, Y., et al. (2023). Safety of butylphthalide and edaravone in patients with ischemic stroke: a multicenter real-world study. Frontiers in Pharmacology, 14, 1145945. [Link]
-
ResearchGate. (2018, March 27). Which is the best protocol for caspase-3 activity detection in vitro?[Link]
-
Tuo, Q. Z., et al. (2022). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in Pharmacology, 13, 969748. [Link]
-
Bellingham, M. C. (2010). Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Current medicinal chemistry, 17(16), 1634-1657. [Link]
-
Durukan, A., & Tatlisumak, T. (2007). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Vascular health and risk management, 3(3), 355-361. [Link]
-
Cui, L., et al. (2021). A Randomized, Double-blind, Placebo-controlled Trial of DL-3-n-butylphthalide in Amyotrophic Lateral Sclerosis Patients. Research Square. [Link]
-
Parsons, C. G., et al. (2007). Pharmacodynamics of Memantine: An Update. Current neuropharmacology, 5(4), 234-258. [Link]
-
Zhang, Y., et al. (2020). NBP combined with edaravone reduces infarct volumes and neurological... ResearchGate. [Link]
-
McIlwain, D. R., et al. (2013). Caspase Protocols in Mice. Methods in molecular biology, 1004, 141-153. [Link]
-
Miguel-Hidalgo, J. J., et al. (2002). Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40). Brain research, 958(1), 210-221. [Link]
-
Bailey, D. M., et al. (2014). Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies. Antioxidants, 3(4), 754-778. [Link]
-
Cui, L., et al. (2023). A multicenter, randomized, double blind, placebo-controlled clinical trial of DL-3-n-butylphthalide in treatment of amyotrophic lateral sclerosis. Chinese Medical Journal, 136(4), 488-490. [Link]
-
Kafi, F., et al. (2014). Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. Journal of Mazandaran University of Medical Sciences, 24(115), 11-18. [Link]
-
Ionescu-Tucker, A., & Cotman, C. W. (2021). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants, 10(5), 785. [Link]
-
Angeloni, C., et al. (2020). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants, 9(10), 927. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caspase3 assay [assay-protocol.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosylation | Bentham Science [eurekaselect.com]
- 18. brieflands.com [brieflands.com]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 21. ahajournals.org [ahajournals.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A multicenter, randomized, double blind, placebo-controlled clinical trial of DL-3-n-butylphthalide in treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of 3-N-Butyl-4,5-dihydrophthalide and Standard-of-Care Therapies for Acute Ischemic Stroke
An In-Depth Guide for Researchers and Drug Development Professionals
In the dynamic landscape of acute ischemic stroke (AIS) treatment, the quest for therapeutic agents that can either augment existing reperfusion strategies or offer neuroprotection as standalone therapies is of paramount importance. This guide provides a detailed comparative analysis of 3-N-Butyl-4,5-dihydrophthalide (NBP), a neuroprotective agent, against the current standards of care: intravenous thrombolysis with alteplase and endovascular thrombectomy (EVT). We will delve into their mechanisms of action, comparative efficacy supported by clinical trial data, and the experimental frameworks that validate these findings.
The Pathophysiological Landscape of Ischemic Stroke: A Foundation for Therapeutic Intervention
Ischemic stroke, characterized by the obstruction of a cerebral artery, triggers a complex cascade of events including energy failure, excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death.[1][2] The primary goal of acute stroke therapy is to restore blood flow to the ischemic brain tissue—the penumbra—as quickly as possible to salvage threatened neurons.[3]
Current therapeutic strategies predominantly focus on recanalization. However, the success of these approaches is time-dependent and not without limitations, highlighting the need for neuroprotective agents that can preserve brain tissue while reperfusion is being established or in cases where it is not feasible.[2][4]
This compound (NBP): A Multi-Targeted Neuroprotective Agent
NBP, a compound originally derived from celery seeds, has emerged as a promising neuroprotective drug.[5] Its therapeutic potential lies in its multifaceted mechanism of action that addresses several key pathways in the ischemic cascade.[6]
Mechanism of Action:
NBP's neuroprotective effects are attributed to its ability to:
-
Improve Microcirculation: NBP can increase regional cerebral blood flow and enhance the formation of collateral circulation, which is crucial for supplying blood to the ischemic area.[7][8]
-
Protect Mitochondrial Function: It attenuates mitochondrial dysfunction by enhancing mitochondrial membrane potential and the activity of respiratory chain complexes.[9]
-
Combat Oxidative Stress: NBP exhibits anti-oxidant properties by increasing the activity of superoxide dismutase and reducing levels of malondialdehyde and reactive oxygen species.[9][10]
-
Inhibit Neuronal Apoptosis and Inflammation: It has been shown to inhibit neuronal cell death and suppress neuroinflammation by down-regulating inflammatory cytokines.[6][10][11]
The following diagram illustrates the key signaling pathways influenced by NBP in the context of ischemic stroke.
Caption: NBP's multi-target mechanism in ischemic stroke.
Current Stroke Therapies: The Gold Standard
The cornerstones of acute ischemic stroke treatment are rapid reperfusion therapies aimed at dissolving or removing the occluding thrombus.
Intravenous Thrombolysis with Alteplase
Alteplase, a recombinant tissue plasminogen activator (rt-PA), is the only FDA-approved pharmacological treatment for AIS.[3] It works by converting plasminogen to plasmin, which then degrades the fibrin matrix of the thrombus.
Efficacy and Limitations:
The efficacy of alteplase is highly time-dependent, with the standard therapeutic window being within 4.5 hours of symptom onset.[12][13] The National Institute of Neurological Disorders and Stroke (NINDS) study demonstrated that patients treated with alteplase within three hours were at least 30% more likely to have minimal or no disability at three months compared to placebo.[12] However, its use is limited by a narrow therapeutic window, risk of hemorrhagic transformation, and ineffectiveness against large vessel occlusions.[2][4]
Endovascular Thrombectomy (EVT)
EVT involves the mechanical removal of a thrombus from a large cerebral artery using a stent retriever or aspiration catheter. It has become the standard of care for patients with acute ischemic stroke due to a large vessel occlusion (LVO) in the anterior circulation.[14]
Efficacy and Limitations:
Landmark clinical trials have established the superiority of EVT over intravenous thrombolysis alone for LVO strokes, with an extended therapeutic window of up to 24 hours in select patients.[14] EVT significantly improves functional outcomes and reduces disability.[15][16] However, access to centers capable of performing EVT is limited, and not all patients are eligible.[2] Furthermore, reperfusion injury remains a concern.[14]
Comparative Efficacy: NBP vs. Standard Therapies
Direct head-to-head trials comparing NBP as a monotherapy against alteplase or EVT are lacking, as NBP has primarily been investigated as an adjunct to these reperfusion therapies. The available data suggests that NBP can significantly improve outcomes when used in conjunction with standard care.
A pivotal multicenter, double-blind, placebo-controlled randomized clinical trial (BAST trial) evaluated the efficacy and safety of NBP in patients with acute ischemic stroke receiving reperfusion therapy (intravenous thrombolysis and/or endovascular treatment).[17][18]
Table 1: Efficacy Outcomes of NBP in Conjunction with Reperfusion Therapy (BAST Trial) [17][18][19][20]
| Outcome at 90 Days | NBP Group (n=607) | Placebo Group (n=609) | Odds Ratio (95% CI) | P-value |
| Favorable Functional Outcome (mRS 0-2) | 56.7% | 44.0% | 1.70 (1.35-2.14) | <0.001 |
*mRS: modified Rankin Scale, a measure of disability.
A meta-analysis of 57 randomized controlled trials involving 8,747 participants further supports the efficacy of NBP in improving neurological function and activities of daily living.[7][21]
Table 2: Key Efficacy Endpoints from Meta-Analysis of NBP Trials [7][21][22]
| Outcome | NBP Treatment vs. Control | Result |
| Death and Dependency (Composite) | Risk Ratio | 0.59 (95% CI 0.42 to 0.83) |
| Death | Risk Ratio | 0.32 (95% CI 0.13 to 0.75) |
| Neurological Deficit (NIHSS) | Mean Difference | -3.39 (95% CI -3.76 to -3.03) |
| Activities of Daily Living (Barthel Index) | Mean Difference | 11.08 (95% CI 9.10 to 13.05) |
*NIHSS: National Institutes of Health Stroke Scale.
When used in conjunction with EVT for large vessel occlusion, NBP has been associated with better functional outcomes and a reduced risk of mortality without an increased risk of symptomatic intracranial hemorrhage.[23][24]
Safety Profile
The safety of NBP has been well-documented in clinical trials. The BAST trial reported that serious adverse events within 90 days occurred in 10.1% of the NBP group and 12.0% of the placebo group, with no significant difference.[18][19] The most frequently reported adverse events in a meta-analysis were elevated transaminases, rash, and gastrointestinal discomfort, with no serious adverse events reported.[7][22]
In contrast, the primary safety concern with alteplase is symptomatic intracranial hemorrhage (sICH).[12] While EVT has a lower risk of sICH compared to intravenous thrombolysis in some studies, procedural complications can occur.[25]
Experimental Protocols: A Look Inside the BAST Trial
To understand the robustness of the evidence supporting NBP's efficacy, it is crucial to examine the methodology of key clinical trials.
BAST Trial (Butylphthalide for Acute Ischemic Stroke Patients Receiving Intravenous Thrombolysis or Endovascular Treatment) [17][18]
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized clinical trial conducted in 59 centers in China.
-
Participants: 1216 patients with acute ischemic stroke who received reperfusion therapy (intravenous thrombolysis and/or endovascular treatment) within 6 hours of symptom onset.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either NBP or a placebo.
-
Primary Efficacy Outcome: The proportion of patients with a favorable functional outcome at 90 days, defined by the modified Rankin Scale (mRS) score.
-
Key Findings: A significantly higher proportion of patients in the NBP group achieved a favorable functional outcome compared to the placebo group (56.7% vs. 44.0%).[19]
The following diagram outlines the experimental workflow of the BAST trial.
Caption: BAST Trial Experimental Workflow.
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound is a safe and effective neuroprotective agent for the treatment of acute ischemic stroke, particularly as an adjunctive therapy to standard reperfusion treatments. Its multi-target mechanism of action offers a complementary approach to the recanalization-focused strategies of alteplase and EVT.
While NBP shows considerable promise, further research is warranted. Head-to-head comparative effectiveness trials against other neuroprotective agents in development would be valuable. Additionally, studies exploring the efficacy of NBP in patient populations who are ineligible for current reperfusion therapies could expand its therapeutic application. The continued investigation of NBP and similar multi-target neuroprotective agents is a critical step toward improving outcomes for all stroke patients.
References
-
Butylphthalide is an effective and safe neuroprotective agent for acute ischemic stroke– the BAST trial | 2 Minute Medicine. (2023-07-15). Available from: [Link]
-
Efficacy of DL-3-n-butylphthalide (NBP) in Acute Ischemic Stroke Patients Undergoing Reperfusion Therapy: Study Results - Medisage. Available from: [Link]
-
Khatri, P., et al. (2009). Safety and efficacy of alteplase in the treatment of acute ischemic stroke. PubMed Central. Available from: [Link]
-
Effectiveness of alteplase in the very elderly after acute ischemic stroke - PMC - NIH. Available from: [Link]
-
Peng, Y., et al. (2023). Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial. PubMed. Available from: [Link]
-
Wang, Y., et al. (2022). DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology. Available from: [Link]
-
Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke Recurrence: A 12-Month Prospective Study - PubMed Central. Available from: [Link]
-
Efficacy and Safety of DL-3-n-Butylphthalide in the Treatment of Poststroke Cognitive Impairment: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. Available from: [Link]
-
Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC - PubMed Central. Available from: [Link]
-
Butylphthalide for Long-term Efficacy in Minor Stroke Study | ClinicalTrials.gov. Available from: [Link]
-
Efficacy of Endovascular Thrombectomy for Large Core Ischemic Strokes | AHA Blogs. (2023-06-19). Available from: [Link]
-
Long-term efficacy and safety of endovascular thrombectomy for acute ischemic stroke with large vessel occlusion: a systematic review and meta-analysis - PubMed Central. Available from: [Link]
-
Long-term Efficacy and Safety of Endovascular Thrombectomy for Acute Ischemic Stroke with Large Vessel Occlusion: A Systematic Review and Meta-Analysis (P7-13.008) - Neurology.org. Available from: [Link]
-
Efficacy of Endovascular Thrombectomy for Large Core Ischemic Strokes | AHA Blogs. (2023-06-19). Available from: [Link]
-
Endovascular therapy in large vessel occlusion stroke: navigating critical debates - NIH. Available from: [Link]
-
Current status of ischemic stroke treatment: From thrombolysis to potential regenerative medicine - ResearchGate. Available from: [Link]
-
Dl-3-butylphthalide for acute ischemic stroke: A systematic review - ResearchGate. Available from: [Link]
-
GUIDELINES FOR THE EARLY MANAGEMENT OF PATIENTS WITH ACUTE ISCHEMIC STROKE:. Available from: [Link]
-
Current ischemic stroke treatment and its limitations. - ResearchGate. Available from: [Link]
-
3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC - NIH. Available from: [Link]
-
DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PubMed. Available from: [Link]
-
DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - ResearchGate. Available from: [Link]
-
Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC. Available from: [Link]
-
Efficacy and Safety of Adherence to dl-3-n-Butylphthalide Treatment in Patients With Non-disabling Minor Stroke and TIA—Analysis From a Nationwide, Multicenter Registry - PMC - PubMed Central. Available from: [Link]
-
The efficacy and safety of alteplase treatment in patients with acute ischemic stroke with unknown time of onset: -Real world data - PubMed. Available from: [Link]
-
Low-dose alteplase for the management of acute ischemic stroke in South Asians: A systematic review on cost, efficacy and safety - PubMed. Available from: [Link]
-
Standards of Practice in Acute Ischemic Stroke Intervention: International Recommendations. Available from: [Link]
-
Challenges and Improvements of Novel Therapies for Ischemic Stroke - PubMed. Available from: [Link]
-
L-3-n-butylphthalide protects against vascular dementia via activation of the Akt kinase pathway - NIH. Available from: [Link]
-
(PDF) Efficacy And Safety Alteplase for Acute Ischemic Stroke - ResearchGate. Available from: [Link]
-
DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PubMed. Available from: [Link]
-
DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice. Available from: [Link]
-
Challenges and Improvements of Novel Therapies for Ischemic Stroke - PMC. Available from: [Link]
-
Effects of dl-3-butylphthalide on treatment of acute ischemic stroke with moderate symptoms: A multi-center, randomized, double-blind, placebo-control trial - ResearchGate. Available from: [Link]
-
Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PubMed Central. Available from: [Link]
-
Ischemic Stroke Treatment & Management - Medscape Reference. Available from: [Link]
-
Ischemic Stroke Management: Posthospitalization and Transition of Care | AAFP. Available from: [Link]
-
Guidelines for the Early Management of Patients With Acute Ischemic Stroke - American Heart Association Journals. Available from: [Link]
-
Efficacy and safety of 3-n-butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion - PubMed. Available from: [Link]
-
(PDF) Efficacy and safety of 3‐n‐butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion - ResearchGate. Available from: [Link]
-
Efficacy and safety of 3‐n‐butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion - PMC - NIH. Available from: [Link]
-
Effectiveness of alteplase intravenous thrombolysis combined with butylphthalide in patients with acute severe cerebral infarction - Termedia. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Improvements of Novel Therapies for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 8. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy and Safety of DL-3-n-Butylphthalide in the Treatment of Poststroke Cognitive Impairment: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Safety and efficacy of alteplase in the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stroke.org [stroke.org]
- 14. Endovascular therapy in large vessel occlusion stroke: navigating critical debates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Long-term efficacy and safety of endovascular thrombectomy for acute ischemic stroke with large vessel occlusion: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mymedisage.com [mymedisage.com]
- 20. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of 3-n-butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of 3‐n‐butylphthalide combined with endovascular treatment in acute ischemic stroke due to large vessel occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
A Comparative Guide to 3-N-Butyl-4,5-dihydrophthalide (NBP) in Neurological Disorders: A Systematic Review and Meta-Analysis of Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical evidence surrounding 3-N-Butyl-4,5-dihydrophthalide (NBP), a compound initially isolated from celery seeds, in the context of neurological disorders, primarily acute ischemic stroke and cognitive impairment. Through a systematic review of published clinical trials and meta-analyses, this document compares the efficacy and safety of NBP with established and alternative therapeutic options, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Promise of NBP
3-n-butylphthalide (NBP) is a synthetic compound developed based on a naturally occurring molecule in celery seeds.[1] It was approved in China in 2002 for the treatment of ischemic stroke.[1] Unlike traditional thrombolytic agents that focus on recanalization, NBP's therapeutic potential lies in its multi-target neuroprotective mechanisms. This has led to its investigation in other neurological conditions, notably cognitive impairment of vascular origin.[2] This guide will dissect the clinical evidence to provide a clear perspective on NBP's role in the current therapeutic landscape.
Mechanism of Action: A Multi-Faceted Neuroprotective Approach
NBP's efficacy is attributed to its pleiotropic effects on the ischemic cascade and neurodegenerative processes. Its mechanisms of action include:
-
Anti-inflammatory and Antioxidant Properties: NBP has demonstrated the ability to reduce neurovascular inflammation and oxidative stress, key contributors to secondary brain injury after a stroke.[3]
-
Mitochondrial Protection: It helps preserve mitochondrial function, which is crucial for neuronal survival and energy metabolism.[3]
-
Anti-apoptotic and Anti-autophagic Effects: NBP can inhibit programmed cell death (apoptosis) and excessive autophagy in neurons, thereby preserving brain tissue.[3]
-
Improved Cerebral Blood Flow and Microcirculation: The compound can enhance regional cerebral blood flow and promote the reconstruction of microcirculation in the ischemic area.[3]
The following diagram illustrates the key signaling pathways influenced by NBP in its neuroprotective role.
Caption: NBP's multifaceted mechanism of action against the ischemic cascade.
Clinical Efficacy in Acute Ischemic Stroke: A Comparative Analysis
NBP has been extensively studied in the context of acute ischemic stroke, both as a standalone therapy and as an adjunct to standard treatments.
NBP vs. Placebo/Standard Care
Multiple meta-analyses have demonstrated that NBP, when compared to placebo or standard care, significantly improves neurological function and activities of daily living in patients with acute ischemic stroke.[3] A 2022 systematic review and meta-analysis of 57 randomized controlled trials (RCTs) involving 8,747 participants found that NBP treatment was associated with:
-
A reduction in the composite outcome of death and dependency.[3]
-
A significant decrease in neurological deficit scores on the National Institutes of Health Stroke Scale (NIHSS) and an increase in Barthel Index scores, which measure the ability to perform daily activities.[3]
More recently, a large, multicenter, double-blind, placebo-controlled trial in China (the BAST trial) involving 1,216 patients receiving reperfusion therapy (intravenous thrombolysis and/or endovascular treatment) showed that NBP was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared to placebo.[4]
NBP in Combination with Thrombolytic Therapy
The BAST trial provides strong evidence for the synergistic effect of NBP when used with reperfusion therapies like alteplase.[4] The rationale is that while thrombolytics restore blood flow, NBP helps protect the brain tissue from reperfusion injury.
NBP vs. Other Neuroprotective and Antiplatelet Agents
Direct head-to-head comparisons of NBP with other specific agents are less common, but some data exists.
-
NBP vs. Ozagrel: Ozagrel is a thromboxane A2 synthase inhibitor with antiplatelet and neuroprotective effects.[5][6] While meta-analyses have shown ozagrel to be effective in improving neurological impairment in acute ischemic stroke, direct comparative trials with NBP are limited.[5][6] A retrospective propensity score-matched analysis suggested that ozagrel did not significantly improve functional outcomes at discharge.[6]
-
NBP vs. Cerebrolysin: One randomized, double-blind trial compared a 10-day intravenous administration of NBP, Cerebrolysin (a peptide mixture with neurotrophic activity), or placebo in 60 patients with acute ischemic stroke.[7] The study found that both NBP and Cerebrolysin led to favorable outcomes compared to placebo, with results indicating that NBP may be more effective than Cerebrolysin in improving short-term outcomes.[7]
Quantitative Comparison of NBP in Acute Ischemic Stroke
| Comparison | Key Efficacy Endpoints | Results Favoring NBP | Citation(s) |
| NBP vs. Placebo/Standard Care | Reduced death and dependency, improved NIHSS and Barthel Index scores. | Statistically significant improvements observed across multiple meta-analyses. | [3] |
| NBP + Reperfusion Therapy vs. Placebo + Reperfusion Therapy | Favorable functional outcome (mRS 0-2) at 90 days. | 56.7% in NBP group vs. 44.0% in placebo group (OR 1.70). | [4] |
| NBP vs. Cerebrolysin | Improvement in NIHSS and BI scores at 21 days. | NBP showed a statistically significant greater improvement in 21-day NIHSS scores. | [7] |
Clinical Efficacy in Cognitive Impairment: A New Frontier
The neuroprotective and microcirculation-enhancing properties of NBP have prompted its investigation in the treatment of cognitive impairment, particularly of vascular origin.
NBP in Vascular Cognitive Impairment and Vascular Dementia
A systematic review and meta-analysis of six RCTs with 851 patients concluded that NBP is effective and safe in improving cognitive impairment.[8] The analysis showed that NBP treatment led to better performance on cognitive scales such as the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA).[8]
Another meta-analysis focusing on post-stroke cognitive impairment (26 studies, 2,571 patients) found that NBP, as both monotherapy and combination therapy, significantly improved MoCA and MMSE scores.[9]
NBP in Combination with Donepezil for Vascular Dementia
A meta-analysis of nine RCTs (1,024 patients) evaluated the efficacy of NBP combined with donepezil (a standard treatment for Alzheimer's disease and sometimes used off-label for vascular dementia) versus donepezil alone.[2] The results demonstrated that the combination therapy had a significantly better total clinical efficacy in improving cognitive function in patients with vascular dementia.[2]
Quantitative Comparison of NBP in Cognitive Impairment
| Indication | Comparison | Key Efficacy Endpoints | Results Favoring NBP | Citation(s) |
| Vascular Cognitive Impairment | NBP vs. Placebo/Routine Treatment | Improved MMSE and MoCA scores. | Statistically significant improvements in cognitive function. | [8] |
| Post-Stroke Cognitive Impairment | NBP vs. Placebo/Other agents | Improved MoCA and MMSE scores. | Significant improvements as monotherapy and in combination therapy. | [9] |
| Vascular Dementia | NBP + Donepezil vs. Donepezil alone | Total clinical efficacy, improved MMSE, ADL, and MoCA scores. | Combination therapy was significantly more effective (RR 1.24). | [2] |
Safety and Tolerability Profile
Across numerous clinical trials, NBP has demonstrated a good safety profile. The most frequently reported adverse events are generally mild and include:
Serious adverse events are uncommon and their incidence is generally comparable to that of placebo groups in large clinical trials.[4] However, monitoring of liver function during NBP therapy is recommended.
Experimental Protocols: A Step-by-Step Guide
The following is a representative protocol for a randomized, double-blind, placebo-controlled clinical trial of NBP in acute ischemic stroke, based on the design of the BAST trial.[10]
Study Design and Patient Population
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score ranging from 4 to 25.
-
Ability to start the trial drug within 6 hours of symptom onset.
-
Receipt of either intravenous recombinant tissue plasminogen activator (rt-PA) or endovascular treatment.
-
Signed informed consent.
-
-
Exclusion Criteria:
-
History of intracranial hemorrhage.
-
Seizure at the onset of stroke.
-
Uncontrolled severe hypertension.
-
Randomization and Blinding
Patients are randomly assigned in a 1:1 ratio to receive either NBP or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
Intervention
-
NBP Group:
-
Days 1-14: Intravenous NBP (e.g., 25 mg in 100 mL of sodium chloride injection) administered twice daily.
-
Days 15-90: Oral NBP soft capsules (e.g., 200 mg) three times daily.
-
-
Placebo Group:
-
Days 1-14: Intravenous placebo (100 mL of sodium chloride injection) administered twice daily.
-
Days 15-90: Oral placebo soft capsules three times daily.
-
Outcome Measures
-
Primary Efficacy Outcome: The proportion of patients with a favorable functional outcome at 90 days, typically defined by a modified Rankin Scale (mRS) score of 0-2.
-
Secondary Efficacy Outcomes:
-
Change in NIHSS score from baseline.
-
Barthel Index score at 90 days.
-
-
Safety Outcomes:
-
Incidence of serious adverse events within 90 days.
-
Incidence of specific adverse events of interest (e.g., elevated liver enzymes, bleeding).
-
CONSORT Flow Diagram
The following diagram illustrates the flow of participants through a typical NBP clinical trial.
Caption: A standard CONSORT flow diagram for a two-arm parallel randomized trial.
Conclusion and Future Directions
The available evidence from numerous clinical trials and meta-analyses supports the efficacy and safety of this compound in improving outcomes for patients with acute ischemic stroke, including those receiving modern reperfusion therapies. Furthermore, NBP shows significant promise as a therapeutic agent for cognitive impairment, particularly of vascular origin. Its multi-target neuroprotective mechanism of action provides a strong rationale for its use in these complex neurological disorders.
Future research should focus on large-scale, head-to-head comparative trials against other neuroprotective agents and newer thrombolytics to further delineate NBP's position in the therapeutic armamentarium. Additionally, long-term studies are needed to assess its impact on the prevention of post-stroke dementia and the progression of cognitive decline.
References
-
Boonshoft School of Medicine. (n.d.). NBP in Adult Patients With Acute Ischemic Stroke (AIS). Retrieved from Wright State University website: [Link]
-
Chen, S., et al. (2021). Efficacy and safety of butylphthalide for patients who had acute ischaemic stroke receiving intravenous thrombolysis or endovascular treatment (BAST trial): study protocol for a randomised placebo-controlled trial. BMJ Open, 11(5), e045293. [Link]
-
ClinicalTrials.gov. (2020). NBP in Adult Patients With Acute Ischemic Stroke (AIS). (NCT02905565). [Link]
-
Cui, L. Y., et al. (2023). Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial. JAMA Neurology, 80(8), 851–859. [Link]
-
CONSORT. (2010). CONSORT 2010 Flow Diagram. [Link]
-
Hu, Y., et al. (2022). Efficacy and safety of butylphthalide in secondary prevention of stroke: study protocol for a multicenter, real world trial based on Internet. BMC Neurology, 22(1), 305. [Link]
-
Wang, H., et al. (2022). DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology, 13, 963118. [Link]
-
Liu, P., et al. (2024). Butylphthalide combined with donepezil for the treatment of vascular dementia: a meta-analysis. Journal of International Medical Research, 52(3), 3000605231223081. [Link]
-
Huai, Y. P., et al. (2013). L-3-n-butylphthalide protects against cognitive dysfunction in vascular dementia. EurekAlert!. [Link]
-
ResearchGate. (n.d.). NMTRC002 CONSORT Flow Diagram- modified for non-randomized trial design. [Link]
-
Cui, L. Y., et al. (2016). The effects of DL-3-n-butylphthalide in patients with vascular cognitive impairment without dementia caused by subcortical ischemic small vessel disease: A multicentre, randomized, double-blind, placebo-controlled trial. Alzheimer's & Dementia, 12(8), 855-863. [Link]
-
Wang, X., et al. (2018). Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke. Current Pharmaceutical Design, 24(19), 2112-2121. [Link]
-
MDPI. (n.d.). consort-2010-flow-diagram.doc. [Link]
-
Chen, S., et al. (2022). Efficacy and safety of 3-n-butylphthalide for the treatment of cognitive impairment: A systematic review and meta-analysis. CNS Neuroscience & Therapeutics, 28(11), 1645-1655. [Link]
-
Li, M., et al. (2022). Efficacy and Safety of DL-3-n-Butylphthalide in the Treatment of Poststroke Cognitive Impairment: A Systematic Review and Meta-Analysis. Frontiers in Aging Neuroscience, 14, 856811. [Link]
-
Zhang, L., et al. (2017). L-3-n-Butylphthalide Reduces Ischemic Stroke Injury and Increases M2 Microglial Polarization. Cellular and Molecular Neurobiology, 37(2), 343-353. [Link]
-
Naqvi, W. M. (2017). CONSORT: when and how to use it. Dental Press Journal of Orthodontics, 22(3), 107-111. [Link]
-
Chen, S., et al. (2023). Efficacy and Safety of Dl-3-n-Butylphthalide Combined With Human Urinary Kallidinogenase in the Treatment of Acute Ischemic Stroke. Clinical Neuropharmacology, 46(2), 60-65. [Link]
-
Hopewell, S., et al. (2010). Reporting of participant flow diagrams in published reports of randomized trials. Trials, 11, 1-8. [Link]
-
Liu, J., et al. (2013). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Journal of Stroke and Cerebrovascular Diseases, 22(8), e597-e603. [Link]
-
Wada, T., et al. (2016). Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis. Journal of Stroke and Cerebrovascular Diseases, 25(11), 2736-2742. [Link]
-
Shinohara, Y., et al. (2009). Edaravone (radical scavenger) versus sodium ozagrel (antiplatelet agent) in acute noncardioembolic ischemic stroke (EDO trial). Cerebrovascular Diseases, 27(5), 485-492. [Link]
-
Xue, J., et al. (2016). Efficacy and safety comparison of DL-3-n-butylphthalide and Cerebrolysin: Effects on neurological and behavioral outcomes in acute ischemic stroke. Experimental and Therapeutic Medicine, 12(5), 3219-3224. [Link]
-
Lee, S. J., et al. (2011). Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin: Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. Journal of Korean Neurosurgical Society, 49(5), 271-276. [Link]
-
Kim, B. J., et al. (2020). Antiplatelet regimens after ischemic stroke or transient ischemic attack: a systematic review and updated network meta-analysis. Stroke and Vascular Neurology, 5(2), 128-136. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of 3‐n‐butylphthalide for the treatment of cognitive impairment: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and Safety of DL-3-n-Butylphthalide in the Treatment of Poststroke Cognitive Impairment: A Systematic Review and Meta-Analysis [frontiersin.org]
- 10. Efficacy and safety of butylphthalide for patients who had acute ischaemic stroke receiving intravenous thrombolysis or endovascular treatment (BAST trial): study protocol for a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-N-Butyl-4,5-dihydrophthalide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-N-Butyl-4,5-dihydrophthalide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the Risks
This compound, and the closely related compound 3-Butylphthalide, present specific hazards that necessitate careful handling. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves | To prevent skin irritation, it is crucial to wear protective gloves.[1] Nitrile, neoprene, or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[3][4] Always inspect gloves for any signs of degradation or punctures before use and wash the exterior of the gloves before removal. |
| Eyes & Face | Safety goggles with side shields or a face shield | The risk of serious eye irritation necessitates robust eye protection.[1][2] Safety goggles provide a seal around the eyes to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory | NIOSH/OSHA approved respirator | In environments with inadequate ventilation or when there is a potential for aerosolization, respiratory protection is mandatory to prevent respiratory tract irritation.[1] The type of respirator should be chosen based on a formal risk assessment. |
| Body | Laboratory coat or chemical-resistant apron | Protective clothing is essential to prevent skin contact.[1][5] A standard lab coat provides a minimal barrier. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is fundamental to minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound from preparation to disposal.
Preparation and Handling
-
Area Preparation : Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Gather Materials : Before starting, assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Chemical Handling :
-
Post-Handling :
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Alert : Inform your supervisor and any relevant safety personnel.
-
Containment : For small spills, use an absorbent, inert material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Ventilate : Ensure the affected area is well-ventilated after cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, properly labeled hazardous waste containers.
-
Disposal Route : The primary method of disposal is through an industrial combustion plant or an approved hazardous waste disposal facility.[1][5]
-
Prohibited Disposal : Never dispose of this chemical or its containers in the regular trash or down the drain.[1][2] This is to prevent contamination of water systems.
-
Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations.[2][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for Safe Handling of this compound.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
